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  • Product: 8-Methyleugenitol
  • CAS: 41682-21-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyleugenol for Researchers and Drug Development Professionals

Foreword: This guide provides a comprehensive technical overview of Methyleugenol (4-allyl-1,2-dimethoxybenzene), a naturally occurring phenylpropene. Given the initial query for "8-Methyleugenitol" yielded no specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide provides a comprehensive technical overview of Methyleugenol (4-allyl-1,2-dimethoxybenzene), a naturally occurring phenylpropene. Given the initial query for "8-Methyleugenitol" yielded no specific compound, this document focuses on the scientifically established and widely researched compound, Methyleugenol, assuming a likely typographical error in the original topic. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical nature, biological significance, and analytical methodologies, underpinned by field-proven insights and authoritative references.

Part 1: Core Identity and Physicochemical Properties

Methyleugenol, a methyl ether of eugenol, is a phenylpropanoid that plays a significant role in plant biology and has garnered interest for its diverse biological activities.[1][2] It is structurally classified as a 1,2-dimethoxy-4-(2-propenyl)benzene.[3][4]

Chemical Structure and Identifiers
  • IUPAC Name: 1,2-dimethoxy-4-prop-2-enylbenzene[3]

  • CAS Number: 93-15-2[2][3]

  • Molecular Formula: C₁₁H₁₄O₂[2][3]

  • Molecular Weight: 178.23 g/mol [3][4]

  • Synonyms: 4-Allylveratrole, Eugenol methyl ether, 4-Allyl-1,2-dimethoxybenzene[1][3][4]

The structural framework of Methyleugenol, featuring a dimethoxybenzene ring with an allyl group, is fundamental to its chemical reactivity and biological interactions. The presence of the allyl chain and the methoxy groups dictates its lipophilicity and potential for metabolic activation.

Diagram 1: Chemical Structure of Methyleugenol

Methyleugenol C1 C2 C1->C2 O1 O C1->O1 C3 C2->C3 O2 O C2->O2 C4 C3->C4 C5 C4->C5 C9 CH2 C4->C9 C6 C5->C6 C6->C1 C7 CH3 O1->C7 C8 CH3 O2->C8 C10 CH C9->C10 C11 CH2 C10->C11 C1_label C C2_label C C3_label C C4_label C C5_label C C6_label C

A 2D representation of the Methyleugenol molecule.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Methyleugenol, which are critical for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Physical State Colorless to pale yellow liquid[3][4]
Odor Clove-like, spicy, slightly herbal[3][4]
Taste Bitter, burning[3]
Boiling Point 254.7 °C at 760 mmHg[2][3]
Melting Point -4 °C to -2 °C[2][3][4]
Density ~1.0396 g/cm³ at 20 °C[3][4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[3][4]
Vapor Pressure 0.02 mmHg at 20 °C[3]
Refractive Index ~1.5340 at 20 °C[3]

Part 2: Natural Occurrence and Biosynthesis

Methyleugenol is a widespread natural product found in over 450 plant species across 80 families.[2] It is a significant component of the essential oils of many culinary herbs and spices.

Prominent Natural Sources
  • Herbs and Spices: Basil, tarragon, bay leaf, nutmeg, mace, and cloves are primary sources.[4]

  • Fruits and Vegetables: Found in lower concentrations in fruits like bananas and grapefruit.[4]

  • Essential Oils: Commercially, it is a major constituent of essential oils from plants like Melaleuca bracteata, where it can be as high as 74.8% to 90.46%.[5][6]

Biosynthetic Pathway

Methyleugenol biosynthesis is a branch of the well-characterized phenylpropanoid pathway, originating from the amino acid phenylalanine.[1][6] The pathway involves a series of enzymatic conversions.

Diagram 2: Simplified Biosynthesis of Methyleugenol

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol Multiple Steps Eugenol Eugenol Coniferyl_alcohol->Eugenol EGS Methyleugenol Methyleugenol Eugenol->Methyleugenol EOMT Biological_Activities Methyleugenol Methyleugenol Antimicrobial Antimicrobial Methyleugenol->Antimicrobial Antifungal Antifungal Methyleugenol->Antifungal Anti_inflammatory Anti_inflammatory Methyleugenol->Anti_inflammatory Antioxidant Antioxidant Methyleugenol->Antioxidant Insect_Attractant Insect_Attractant Methyleugenol->Insect_Attractant Antifeedant Antifeedant Methyleugenol->Antifeedant

A summary of the diverse biological effects of Methyleugenol.

Toxicology and Safety Considerations

It is important to note that Methyleugenol is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The National Toxicology Program has also stated that it can cause cancer. I[3]n 2018, the U.S. FDA withdrew its authorization for the use of Methyleugenol as a synthetic flavoring agent in food. T[2]hese toxicological findings are a critical consideration in any potential therapeutic development.

Part 5: Synthesis of Methyleugenol

While naturally abundant, chemical synthesis provides a controlled source of Methyleugenol. A common laboratory-scale synthesis involves the methylation of eugenol.

Protocol 3: Synthesis of Methyleugenol from Eugenol
  • Deprotonation of Eugenol: Eugenol is dissolved in a suitable solvent (e.g., acetone, ethanol). A base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the eugenolate anion. 2[7]. Methylation: A methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, is added to the reaction mixture. T[7][8]he eugenolate anion acts as a nucleophile, attacking the methyl group of the methylating agent in an Sₙ2 reaction.

  • Reaction Monitoring and Work-up: The reaction is typically heated under reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed to remove unreacted starting materials and byproducts. The solvent is then removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

Causality in Synthesis: The key to this synthesis is the increased nucleophilicity of the phenoxide ion compared to the neutral hydroxyl group of eugenol. The choice of a strong base ensures complete deprotonation, driving the reaction towards the formation of the eugenolate. The subsequent nucleophilic attack on the electrophilic methylating agent is an efficient way to form the ether linkage.

Conclusion

Methyleugenol is a multifaceted natural product with a well-defined chemical profile and a broad range of biological activities. Its abundance in nature, coupled with straightforward analytical and synthetic methodologies, makes it an accessible compound for research. However, its toxicological profile necessitates careful consideration in any application, particularly in the context of drug development. This guide has provided a comprehensive technical foundation for scientists and researchers to understand and further explore the potential of Methyleugenol.

References

  • Methyleugenol | C11H14O2 | CID 7127 - PubChem. National Center for Biotechnology Information. [Link]

  • METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. [Link]

  • Tan, K. H., & Nishida, R. (2012). Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. Journal of Insect Science, 12(1), 56. [Link]

  • Verma, R. S., Padalia, R. C., Chauhan, A., & Thul, S. T. (2015). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. ResearchGate. [Link]

  • Sastrohamidjojo, H., & Fariyatun, E. (2017). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. IOSR Journal of Applied Chemistry, 10(7), 1-6. [Link]

  • Sastrohamidjojo, H., & Fariyatun, E. (2017). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. Semantic Scholar. [Link]

  • Methyl eugenol. Wikipedia. [Link]

  • Borah, A., Paul, R., Choudhury, D., & Das, S. (2021). Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. PubMed. [Link]

  • The biosynthesis pathways of methyleugenol. ResearchGate. [Link]

  • Methyleugenol. NIST WebBook. [Link]

  • Kuballa, T., Hausmann, N. S., & Lachenmeier, D. W. (2021). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. Foods, 10(3), 648. [Link]

  • Wang, Y., et al. (2023). The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata. Plants, 12(1), 126. [Link]

  • Al-Malki, J. S., & Al-Ghamdi, S. S. (2023). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. Molecules, 28(1), 1. [Link]

  • Methyleugenol (HMDB0031864). Human Metabolome Database. [Link]

  • Kumar, R., Sharma, S., & Sharma, A. (2018). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Asian Journal of Research in Chemistry, 11(4), 833-838. [Link]

  • Verma, R. S., Padalia, R. C., Chauhan, A., & Thul, S. T. (2015). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. Brazilian Journal of Pharmacognosy, 25(6), 637-642. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Natural Sources of Methyleugenol for Researchers and Drug Development Professionals

Foreword Methyleugenol, a naturally occurring phenylpropene, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Methyleugenol, a naturally occurring phenylpropene, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This guide provides an in-depth exploration of the natural sources of methyleugenol, its biosynthesis, and the methodologies for its extraction and characterization. As Senior Application Scientist, my objective is to present this information with technical precision and practical insight, catering to researchers, scientists, and professionals in the field of drug development. The narrative is structured to not only inform but also to elucidate the rationale behind scientific protocols, ensuring a comprehensive understanding of the subject matter.

Introduction to Methyleugenol

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is an aromatic compound found in a wide variety of plants.[1][2] Its chemical structure, characterized by a benzene ring with two methoxy groups and an allyl group, contributes to its distinct aroma and biological properties.[2] This compound plays a crucial role in plant defense mechanisms and as an attractant for pollinators.[1] From a pharmacological perspective, methyleugenol has been investigated for its potential antioxidant, anti-inflammatory, antimicrobial, and anesthetic properties.[3][4]

Natural Occurrence and Distribution

Methyleugenol is widespread in the plant kingdom, having been identified in over 350 plant species across 61 families.[1] The concentration of methyleugenol can vary significantly depending on the plant species, the part of the plant, geographical location, and environmental conditions.[3]

Major Plant Families and Species

Several plant families are particularly rich in methyleugenol. These include:

  • Myrtaceae: This family is a prominent source of methyleugenol. Species such as Melaleuca bracteata (black tea-tree) are known to have essential oils containing up to 90.46% methyleugenol.[4] Other notable species in this family include Melaleuca leucadendron, Melaleuca quinquenervia, and Pimenta racemosa.[1][3]

  • Lauraceae: This family includes several aromatic plants that are sources of methyleugenol.

  • Lamiaceae: Commonly known as the mint family, it includes culinary herbs like basil (Ocimum basilicum), which can have a significant methyleugenol content in their essential oils.[5]

  • Apiaceae: The carrot family also contains species that produce methyleugenol.

  • Euphorbiaceae: The fruit essential oil of Phyllanthus emblica (emblica) contains methyleugenol as one of its major components.[1]

  • Poaceae: Citronella grass (Cymbopogon nardus) was one of the first plants in which the role of methyleugenol as a fruit fly attractant was discovered.[1]

  • Zingiberaceae: Certain ginger species are also known to produce methyleugenol.[1]

Distribution within the Plant

Methyleugenol is not uniformly distributed throughout the plant. It is most commonly found in the essential oils extracted from various plant parts, including:

  • Leaves: The leaves of Melaleuca bracteata are a particularly rich source.[4]

  • Fruits: The essential oil from the fruits of Phyllanthus emblica and Eugenia singampattiana contains methyleugenol.[1]

  • Rhizomes: Certain Zingiber species contain methyleugenol in their rhizomes.[1]

  • Wood: The oil from the wood of Dacrydium franklinii has been found to contain a very high concentration of methyleugenol.[2]

  • Flowers: The floral fragrance of many plants contains methyleugenol to attract pollinators.[1]

Table 1: Selected Plant Sources of Methyleugenol and their Content
Plant SpeciesFamilyPlant PartMethyleugenol Content (%) in Essential OilReference
Melaleuca bracteataMyrtaceaeLeavesup to 90.46%[4]
Melaleuca leucadendronMyrtaceaeLeavesVaries[3]
Dacrydium frankliniiPodocarpaceaeWood97.5%[2]
Cinnamomum oliveriLauraceaeLeaves90-95%[2]
Ocimum basilicum (Basil)LamiaceaeLeavesVaries[5]
Phyllanthus emblica (Emblica)EuphorbiaceaeFruit1.25%[1]
Eugenia singampattianaMyrtaceaeFruit11.5%[1]

Biosynthesis of Methyleugenol

Methyleugenol is a product of the phenylpropanoid pathway, a major secondary metabolic pathway in plants that produces a wide variety of phenolic compounds.[1][4] The biosynthesis originates from the amino acid phenylalanine.[1]

The Phenylpropanoid Pathway

The initial steps of the pathway involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid.[1][4] These early steps are central to the production of many different phenylpropanoids.

Specific Biosynthetic Steps to Methyleugenol

The biosynthesis of methyleugenol branches off from the central phenylpropanoid pathway and involves a series of enzymatic reactions. The key steps are:

  • Formation of Coniferyl Alcohol: Through a series of enzymatic modifications, p-coumaric acid is converted to coniferyl alcohol.

  • Conversion to Eugenol: Coniferyl alcohol is then converted to eugenol. This step is catalyzed by eugenol synthase (EGS).[4]

  • Methylation to Methyleugenol: The final step is the methylation of eugenol to form methyleugenol. This reaction is catalyzed by the enzyme eugenol O-methyltransferase (EOMT).[4]

The regulation of the genes encoding these enzymes, such as EGS and EOMT, plays a critical role in determining the amount of methyleugenol produced in a particular plant species.[4]

Diagram 1: Biosynthetic Pathway of Methyleugenol

Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl Alcohol p_Coumaric_Acid->Coniferyl_Alcohol Multiple Steps Eugenol Eugenol Coniferyl_Alcohol->Eugenol EGS Methyleugenol Methyleugenol Eugenol->Methyleugenol EOMT

Caption: Simplified biosynthetic pathway of methyleugenol from phenylalanine.

Extraction and Isolation of Methyleugenol

The extraction and isolation of methyleugenol from natural sources are critical steps for its characterization and subsequent use in research and development. The choice of method depends on the plant material and the desired purity of the final product.

Extraction of Essential Oils

Essential oils, the primary source of methyleugenol, are typically extracted using the following methods:

  • Hydrodistillation: This is a traditional and widely used method where plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and then separated from the aqueous phase.

  • Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to evaporate. The mixture of steam and essential oil is then condensed.

  • Solvent Extraction: Organic solvents like hexane or ethanol can be used to extract the essential oil. This method is suitable for plant materials with low essential oil content or for compounds that are sensitive to heat.

  • Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous due to its high selectivity, low operating temperatures, and the absence of organic solvent residues in the final product.

Diagram 2: General Workflow for Extraction and Isolation

ExtractionWorkflow Plant_Material Plant Material (e.g., leaves, fruits) Extraction Extraction of Essential Oil (e.g., Hydrodistillation, SFE) Plant_Material->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Fractionation Fractionation/Purification (e.g., Column Chromatography) Crude_Extract->Fractionation Isolated_Compound Isolated Methyleugenol Fractionation->Isolated_Compound Analysis Structural Elucidation & Purity Check (GC-MS, NMR) Isolated_Compound->Analysis

Caption: A generalized workflow for the extraction and isolation of methyleugenol.

Purification and Isolation

Following extraction, the crude essential oil, which is a complex mixture of compounds, needs to be purified to isolate methyleugenol.

  • Column Chromatography: This is a common technique for separating the components of a mixture. The crude extract is passed through a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is used to elute the different compounds at different rates.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. This technique offers better resolution and is suitable for isolating specific compounds from complex mixtures.

Analytical Characterization

Once isolated, the chemical structure and purity of methyleugenol must be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds. The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification by comparing the data with spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is an indispensable tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity of the isolated compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, further aiding in its structural confirmation.

Conclusion

Methyleugenol is a valuable natural product with a wide distribution in the plant kingdom and promising biological activities. A thorough understanding of its natural sources, biosynthesis, and the methods for its extraction and characterization is essential for advancing research and development in natural product chemistry and pharmacology. This guide provides a foundational framework for professionals in these fields, emphasizing the importance of rigorous scientific methodology and a comprehensive understanding of the underlying principles.

References

  • Tan, K. H. (2012). Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. Psyche: A Journal of Entomology, 2012, 1–17. [Link]

  • Verma, R. S., Padalia, R. C., Chauhan, A., & Thul, S. T. (2014). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 13(5), 449-459. [Link]

  • International Agency for Research on Cancer. (2013). METHYLEUGENOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water (Vol. 101). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyleugenol. In PubChem. Retrieved January 24, 2026, from [Link]

  • Chen, Y., Chen, Y., Li, Y., Wu, S., Chen, J., Wang, Z., ... & Ye, Z. (2021). The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata. International Journal of Molecular Sciences, 22(16), 8886. [Link]

Sources

Foundational

An In-depth Technical Guide to the Biosynthesis of Methyleugenol in Plants

Abstract: Methyleugenol is a naturally occurring phenylpropene that plays a significant role in plant defense and pollinator attraction. It is also a valuable compound in the flavor, fragrance, and cosmetic industries.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyleugenol is a naturally occurring phenylpropene that plays a significant role in plant defense and pollinator attraction. It is also a valuable compound in the flavor, fragrance, and cosmetic industries. This technical guide provides a comprehensive overview of the methyleugenol biosynthetic pathway in plants, designed for researchers, scientists, and professionals in drug development. We will delve into the enzymatic steps, regulatory mechanisms, and key experimental protocols, grounding the discussion in established scientific literature. While the query specified "8-methyleugenitol," this compound is not described in the scientific literature. We will proceed with the well-documented biosynthesis of its close structural relative, methyleugenol (4-allyl-1,2-dimethoxybenzene), a prominent natural product.

Introduction: The Phenylpropene Pathway and the Significance of Methyleugenol

Phenylpropenes are a class of volatile organic compounds derived from the amino acid phenylalanine, which are synthesized by a wide variety of plants.[1] These compounds are crucial for the plant's interaction with its environment, acting as attractants for pollinators and as defense compounds against herbivores and pathogens.[2] Methyleugenol is a prominent phenylpropene found in the essential oils of numerous plant species, including basil (Ocimum basilicum), tarragon (Artemisia dracunculus), and carrot (Daucus carota).[3][4][5] Its pleasant, spicy aroma has made it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in foods and beverages.[3]

Understanding the biosynthetic pathway of methyleugenol is not only of fundamental scientific interest but also opens avenues for metabolic engineering to enhance its production in plants or to produce it in microbial systems. This guide will provide a detailed exploration of the pathway, from its origins in the general phenylpropanoid metabolism to the final, specific enzymatic steps.

The Core Biosynthetic Pathway: From Phenylalanine to Methyleugenol

The biosynthesis of methyleugenol is a branch of the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and coumarins.[6][7] The pathway can be conceptually divided into the general phenylpropanoid pathway that produces key intermediates, and a subsequent branch that leads specifically to phenylpropenes like eugenol and methyleugenol.

The General Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.[2][8] A series of enzymatic reactions then converts L-phenylalanine into coniferyl alcohol, a critical branch-point intermediate.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme PAL, which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a key regulatory step in the phenylpropanoid pathway.[2][9]

  • Cinnamate-4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the para-position by C4H, a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[2][9]

  • 4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4CL through the formation of a thioester bond with coenzyme A, resulting in p-coumaroyl-CoA.[1]

  • Hydroxylation and Methylation: The aromatic ring of p-coumaroyl-CoA undergoes further modifications. While several routes exist in different species, a common pathway involves hydroxylation to caffeoyl-CoA, followed by O-methylation by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.

  • Reduction to Coniferyl Alcohol: The activated carboxyl group of feruloyl-CoA is then reduced in a two-step process. First, Cinnamoyl-CoA Reductase (CCR) reduces feruloyl-CoA to coniferaldehyde. Subsequently, Cinnamyl Alcohol Dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.[10]

The Phenylpropene-Specific Branch

Coniferyl alcohol serves as the precursor for the final steps in eugenol and methyleugenol biosynthesis.[2][11]

  • Formation of Coniferyl Acetate: Coniferyl alcohol is acetylated by Coniferyl Alcohol Acyltransferase (CFAT) to form coniferyl acetate.[2] This step is crucial as coniferyl acetate, not coniferyl alcohol itself, is the direct substrate for the next enzyme in the pathway.

  • Eugenol Synthase (EGS): The key step in the formation of the allylphenol, eugenol, is the NADPH-dependent reduction of coniferyl acetate, catalyzed by Eugenol Synthase (EGS).[5][9] This enzyme is a member of a family of reductases that determine the specific phenylpropene product.

  • O-Methylation to Methyleugenol: The final step is the methylation of the free hydroxyl group of eugenol. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Specifically, Eugenol O-methyltransferase (EOMT) transfers a methyl group from SAM to eugenol, yielding methyleugenol.[10][12]

Below is a diagram illustrating the complete biosynthetic pathway.

Biosynthesis_of_Methyleugenol cluster_0 General Phenylpropanoid Pathway cluster_1 Phenylpropene-Specific Branch Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid FourCL 4CL Cou->FourCL CouCoA p-Coumaroyl-CoA Multiple Multiple Steps (Hydroxylation, Methylation) CouCoA->Multiple FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc Coniferyl Alcohol CFAT CFAT ConAlc->CFAT ConAc Coniferyl Acetate EGS EGS ConAc->EGS Eug Eugenol EOMT EOMT Eug->EOMT MetEug Methyleugenol PAL->Cin C4H->Cou FourCL->CouCoA Multiple->FerCoA CCR->ConAld CAD->ConAlc CFAT->ConAc EGS->Eug EGS->Eug NADPH EOMT->MetEug EOMT->MetEug SAM NADPH_EGS NADPH SAM_EOMT SAM

Caption: The biosynthetic pathway of methyleugenol from L-phenylalanine.

Key Enzymes and Their Characteristics

The specificity and efficiency of the methyleugenol biosynthesis pathway are determined by the key enzymes involved, particularly EGS and EOMT. The substrate specificity of these enzymes can vary between different plant species and even between different chemotypes of the same species.[4]

Eugenol Synthase (EGS)

EGS is a critical enzyme that directs the pathway towards the formation of eugenol. In some plants, such as carrot (Daucus carota), the EGS enzyme can exhibit dual specificity, producing both eugenol and its isomer isoeugenol from coniferyl acetate.[5] The kinetic properties of these enzymes are essential for understanding the metabolic flux through the pathway.

Eugenol O-methyltransferase (EOMT)

EOMTs belong to a large family of plant O-methyltransferases that play diverse roles in secondary metabolism.[13][14] These enzymes typically show high substrate specificity. For instance, in sweet basil chemotypes that produce both estragole and methyleugenol, the OMTs can accept both chavicol and eugenol as substrates.[4] In contrast, in chemotypes that produce high levels of methyleugenol, the EOMT is highly specific for eugenol.[12] The catalytic efficiency of EOMT is often high, ensuring the rapid conversion of eugenol to methyleugenol.[5]

EnzymePlant SpeciesSubstrateKm (µM)Catalytic Efficiency (kcat/Km)Reference
DcE(I)GS1Daucus carotaConiferyl Acetate247Not Reported[5]
DcE(I)OMT1Daucus carotaEugenol40>5-fold higher than with isoeugenol[5]
DcE(I)OMT1Daucus carotaIsoeugenol115Not Reported[5]

Table 1: Kinetic parameters of key enzymes in methyleugenol biosynthesis in Daucus carota.

Regulation of Methyleugenol Biosynthesis

The production of methyleugenol is tightly regulated at multiple levels, including developmental and transcriptional control.

  • Developmental Regulation: In many plants, the biosynthesis of phenylpropenes is developmentally regulated. For example, in sweet basil and carrot, the highest levels of O-methyltransferase activity and methyleugenol accumulation are observed in young, developing leaves.[4][5]

  • Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes is a key control point. Studies in Melaleuca bracteata have shown a significant correlation between the transcript levels of MbEGS genes and the content of methyleugenol.[9] Overexpression of these genes leads to increased methyleugenol accumulation, while gene silencing has the opposite effect.[9]

  • Hormonal and Stress Responses: The biosynthesis of phenylpropanoids, including methyleugenol, can be induced by various stress factors and plant hormones. For instance, methyl jasmonate (MeJA), a key signaling molecule in plant defense, has been shown to induce the expression of EOMT genes.[12]

Experimental Protocols

To study the methyleugenol biosynthetic pathway, a combination of biochemical and molecular biology techniques is employed. Here, we provide a general workflow for the characterization of a candidate EOMT enzyme.

Workflow for EOMT Enzyme Characterization

EOMT_Characterization_Workflow A 1. RNA Extraction & cDNA Synthesis (from young leaves) B 2. PCR Amplification of Candidate EOMT Gene A->B C 3. Cloning into Expression Vector (e.g., pET-28a) B->C D 4. Heterologous Expression in E. coli C->D E 5. Protein Purification (e.g., Ni-NTA affinity chromatography) D->E F 6. Enzyme Activity Assay E->F G 7. Kinetic Analysis F->G H 8. Product Identification (GC-MS) F->H

Caption: A typical workflow for the heterologous expression and characterization of an EOMT enzyme.

Step-by-Step Protocol: EOMT Enzyme Activity Assay

This protocol describes a general method for assaying the activity of a purified recombinant EOMT.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • In a 1.5 mL microcentrifuge tube, combine the following in a final volume of 100 µL:

      • 50 µL of 2x reaction buffer.

      • 10 µL of Eugenol substrate (prepare a stock solution in DMSO and dilute to the desired final concentration, e.g., 100 µM).

      • 10 µL of S-adenosyl-L-methionine (SAM) (prepare a fresh stock solution, final concentration e.g., 200 µM).

      • Purified EOMT enzyme (the amount will need to be optimized, e.g., 1-5 µg).

      • Nuclease-free water to 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 100 µL of ethyl acetate.

    • Add a known amount of an internal standard (e.g., undecane) for quantification.

    • Vortex vigorously for 30 seconds to extract the methyleugenol into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Carefully transfer the upper organic phase to a new vial for GC-MS analysis.

    • Analyze the sample to identify and quantify the methyleugenol produced. The identity of the product should be confirmed by comparing its mass spectrum and retention time with an authentic standard.

Conclusion and Future Perspectives

The biosynthesis of methyleugenol is a well-characterized branch of the phenylpropanoid pathway, involving a series of specific enzymatic reactions. The key enzymes, particularly eugenol synthase and eugenol O-methyltransferase, play a crucial role in determining the final product. The pathway is tightly regulated at the developmental and transcriptional levels, providing opportunities for targeted metabolic engineering.

Future research in this area will likely focus on:

  • Elucidating the transcriptional regulatory networks that control methyleugenol biosynthesis.

  • Exploring the diversity of EGS and EOMT enzymes in different plant species to identify novel biocatalysts.

  • Utilizing synthetic biology approaches to engineer microbial chassis for the sustainable production of methyleugenol and other valuable phenylpropenes.

This guide provides a solid foundation for researchers and professionals seeking to understand and manipulate this important biosynthetic pathway.

References

  • Yahyaa, M., Berim, A., Nawade, B., Ibdah, M., Dudareva, N., & Ibdah, M. (2019). Biosynthesis of Methyleugenol and Methylisoeugenol in Daucus Carota Leaves: Characterization of eugenol/isoeugenol Synthase and O-Methyltransferase. Phytochemistry, 159, 179-189. [Link]

  • The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata. (n.d.). MDPI. [Link]

  • METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (2013). NCBI. [Link]

  • Gang, D. R., Lavid, N., Zubieta, C., Chen, F., Beuerle, T., Lewinsohn, E., Noel, J. P., & Pichersky, E. (2002). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities. Plant Science, 160(1), 27-35. [Link]

  • Biosynthetic pathway leading to methyl eugenol biosynthesis in basil.... (n.d.). ResearchGate. [Link]

  • The biosynthesis pathways of methyleugenol. (n.d.). ResearchGate. [Link]

  • Tan, K. H., & Nishida, R. (2012). Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. Journal of Insect Science, 12, 56. [Link]

  • Methyleugenol. (n.d.). PubChem. [Link]

  • The phenylpropene synthase pathway and its applications in the engineering of volatile phenylpropanoids in plants. (n.d.). ResearchGate. [Link]

  • Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value. (2023). PMC. [Link]

  • The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata. (2022). PMC. [Link]

  • Ibrahim, R. K., & Muzac, I. (2000). Structure, function, and evolution of plant O-methyltransferases. Recent Advances in Phytochemistry, 34, 249-281. [Link]

  • Mann, J. (1975). Biosynthesis of the allylphenols eugenol and methyleugenol in Ocymum basilicum L. Journal of the Chemical Society, Perkin Transactions 1, 1-3. [Link]

  • In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. (2023). Frontiers. [Link]

  • Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2022). Frontiers in Plant Science. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of Methyl Eugenol

Introduction Methyl eugenol (ME), a naturally occurring phenylpropanoid, is a significant constituent of the essential oils of numerous aromatic plants, including basil, tarragon, and cloves.[1][2] With the chemical form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl eugenol (ME), a naturally occurring phenylpropanoid, is a significant constituent of the essential oils of numerous aromatic plants, including basil, tarragon, and cloves.[1][2] With the chemical formula C₁₁H₁₄O₂, it is structurally a derivative of eugenol.[3] Historically utilized in the food and fragrance industries for its pleasant, clove-like aroma, recent scientific inquiry has pivoted towards its diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the burgeoning therapeutic potential of Methyl Eugenol. We will delve into its multifaceted biological effects, from anticancer and neuroprotective to anti-inflammatory and antioxidant properties, while critically examining the underlying molecular mechanisms and the associated toxicological considerations that are paramount for its translation into clinical applications.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. Methyl eugenol is a colorless to pale yellow liquid that is characterized by a set of distinct properties crucial for its formulation and delivery.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[4]
Molecular Weight 178.23 g/mol PubChem[4]
Appearance Colorless to pale yellow liquidNTP, 1992[4]
Odor Clove-carnation, spicy, slightly herbalHSDB[4]
Boiling Point 254.7 °C at 760 mmHgHSDB[4]
Melting Point -4 °CHSDB[4]
Solubility Insoluble in water; Soluble in ethanol, ether, and most organic solventsNTP, 1992[4]
Density ~1.036 g/cm³ at 25 °CHSDB[4]
Vapor Pressure 0.012 mmHg at 25 °CHSDB[4]
log Kₒw (Octanol/Water) 3.45Sangster, 2010[1]

Table 1: Key physicochemical properties of Methyl Eugenol.

Sourcing and Synthesis

Methyl eugenol is abundantly present in nature, found in the essential oils of a wide array of plant families such as Myrtaceae, Lamiaceae, and Apiaceae.[3][5] For research and commercial purposes, it can be efficiently isolated from these natural sources through hydro-distillation. Alternatively, it can be synthesized from crude clove leaf oil, which is rich in its precursor, eugenol.[6] The synthesis typically involves the methylation of eugenol, a process that provides a reliable and scalable source of the compound.[6]

Core Therapeutic Activities and Mechanisms of Action

Methyl Eugenol exhibits a broad spectrum of biological activities, positioning it as a promising candidate for addressing various pathological conditions. These effects are underpinned by its ability to modulate key cellular signaling pathways.

Anticancer Properties

Emerging evidence highlights the potent antiproliferative activity of Methyl Eugenol across a range of cancer cell types, including gastric, cervical, and retinoblastoma cell lines.[3][7] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[3][8]

One of the primary pathways targeted by Methyl Eugenol is the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][9] Studies on human retinoblastoma RB355 cells have shown that Methyl Eugenol can inhibit this pathway, leading to reduced cell viability and the induction of autophagy.[3][8] Furthermore, it has been observed to arrest the cell cycle at the G2/M phase in these cells. In HeLa cervical cancer cells, a combination of Methyl Eugenol and myricetin was found to synergistically enhance apoptosis by upregulating caspase-3 activity and arresting cells in the G0/G1 phase.[3]

mTOR_Pathway ME Methyl Eugenol PI3K PI3K ME->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Fig. 1: Inhibition of the PI3K/Akt/mTOR pathway by Methyl Eugenol.
Cell LineEffectIC₅₀ ValueReference
Retinoblastoma (RB355)Cytotoxicity, G2/M arrest, Autophagy50 µMYin L, et al. (2018)[3]
Gastric CancerInhibition of viability and metastasisNot specifiedBoonyanugomol W, et al. (2021)[3]
Cervical Cancer (HeLa)Apoptosis, G0/G1 arrest (with Myricetin)Not specifiedYi JL, et al. (2015)[3]

Table 2: Summary of in-vitro anticancer activities of Methyl Eugenol.

Neuroprotective and Antidepressant Effects

Methyl Eugenol demonstrates significant neuroprotective potential, particularly in the context of ischemic brain injury and neurodegenerative diseases like Alzheimer's.[3] Its primary mechanism in this regard involves the potent suppression of oxidative stress and neuroinflammation.[3] In animal models of stroke, administration of Methyl Eugenol led to a significant reduction in cerebral infarct size and edema.[3] This was associated with decreased production of reactive oxygen species (ROS), reduced nitric oxide levels, and an enhancement of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[3]

Furthermore, Methyl Eugenol has been shown to suppress the production of pro-inflammatory cytokines like IL-1β and TNF-α in ischemic brain tissue.[3] Recent studies have also uncovered its antidepressant-like effects, which appear to be mediated through interactions with dopaminergic D1, α1-adrenergic, and serotonergic systems.

Neuroprotection_Workflow cluster_invivo In Vivo Model of Cerebral Ischemia cluster_analysis Biochemical Analysis Induction Induce Ischemia (e.g., MCAO) Treatment Administer Methyl Eugenol Induction->Treatment Assessment Neurological & Histological Assessment Treatment->Assessment ROS Measure ROS & NO Levels Assessment->ROS Enzymes Assay Antioxidant Enzymes (SOD, CAT) Cytokines Quantify Cytokines (IL-1β, TNF-α)

Fig. 2: Experimental workflow for assessing the neuroprotective effects of Methyl Eugenol.
Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory and antioxidant activities of Methyl Eugenol are central to many of its therapeutic effects. The compound is a potent scavenger of free radicals and can activate key antioxidant signaling pathways.[3] One such mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] By modulating pathways such as AMP-activated protein kinase (AMPK), Methyl Eugenol can reduce the production of ROS and pro-inflammatory cytokines.[3]

In-vitro studies have quantified its anti-inflammatory effects. For example, in an egg albumin denaturation assay, pure Methyl Eugenol exhibited an IC₅₀ value of 36.44 μg/mL, demonstrating its ability to inhibit protein denaturation, a hallmark of inflammation.

Anti_Inflammatory_Pathway ME Methyl Eugenol ROS Oxidative Stress (ROS) ME->ROS Scavenges Nrf2 Nrf2 Activation ME->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ME->Cytokines Inhibits Inflammation Inflammation ROS->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant Cytokines->Inflammation

Fig. 3: Antioxidant and anti-inflammatory mechanisms of Methyl Eugenol.
Antimicrobial Activity

Methyl Eugenol has also been recognized for its potent antimicrobial properties against a variety of pathogens.[2] It has demonstrated effectiveness against several microbes, making it a candidate for development as an antimicrobial agent, although its activity may be moderate compared to standard antibiotics.[2]

Exemplary Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key therapeutic activities of Methyl Eugenol in a laboratory setting.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Methyl Eugenol on a cancer cell line.

  • Cell Culture: Plate cancer cells (e.g., HeLa, RB355) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Methyl Eugenol in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Methyl Eugenol. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Anti-inflammatory Activity (Egg Albumin Denaturation Assay)

This protocol assesses the ability of Methyl Eugenol to inhibit protein denaturation.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Methyl Eugenol.

  • Control: Use diclofenac sodium as a reference standard. A control solution without the test compound is also required.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against concentration to determine the IC₅₀ value.

Toxicological Profile and Safety Assessment

Despite its therapeutic promise, a critical evaluation of Methyl Eugenol's toxicological profile is essential.[5] Concerns have been raised regarding its potential for genotoxicity and carcinogenicity.[2] Studies in rodents have indicated that high doses of Methyl Eugenol can induce hepatotoxicity, characterized by elevated levels of liver enzymes like ALT and AST.[2] The mechanism is thought to involve metabolic activation to a DNA-reactive electrophile.[2]

Furthermore, prolonged exposure has been linked to alterations in the gut microbiota, which could contribute to its toxic effects.[2] These findings underscore the critical importance of dose-response studies. The therapeutic window for Methyl Eugenol may be narrow, and its use must be carefully managed to balance efficacy with safety.[3] Future research must focus on establishing safe dosage regimens and potentially developing derivatives with improved safety profiles.[5]

Conclusion and Future Perspectives

Methyl Eugenol is a pharmacologically versatile natural compound with well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3][5] Its ability to modulate critical signaling pathways like PI3K/Akt/mTOR and Nrf2 provides a strong mechanistic basis for its therapeutic potential. However, the promising bioactivities are counterbalanced by significant toxicological concerns, particularly hepatotoxicity, which necessitates a cautious approach to its development.[2][5]

Future research should be directed towards several key areas:

  • Elucidation of Long-Term Effects: Comprehensive long-term in vivo studies are required to fully understand the chronic effects and establish safe exposure levels.[3]

  • Pharmacokinetic and Bioavailability Studies: Detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for designing effective therapeutic strategies.

  • Clinical Trials: Well-designed clinical trials are the ultimate step to validate its efficacy and safety in humans for specific disease indications.[5]

  • Development of Analogs: Synthesizing novel derivatives of Methyl Eugenol could lead to compounds with enhanced therapeutic activity and a more favorable safety profile.[5]

References

  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. (2024).
  • METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. (2023). PubMed.
  • Hepatotoxicity Induced by Methyl Eugenol: Insights from Toxicokinetics, Metabolomics, and Gut Microbiota. (2024). Toxics.
  • Methyleugenol | C11H14O2 | CID 7127 - PubChem.
  • Methyl eugenol: potential to inhibit oxidative stress, address related diseases, and its toxicological effects. (2025). EurekAlert!.
  • Methyleugenol reduces cerebral ischemic injury by suppression of oxidative injury and inflamm
  • Methyleugenol Has an Antidepressant Effect in a Neuroendocrine Model: In Silico and In Vivo Evidence. (2023). Pharmaceuticals.
  • Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. (2016). Semantic Scholar.

Sources

Foundational

literature review on 8-Methyleugenitol research

An In-Depth Technical Guide to 8-Methyleugenitol: From Chemical Properties to Therapeutic Potential Introduction 8-Methyleugenitol, also known as Methyleugenol or 4-allyl-1,2-dimethoxybenzene, is a naturally occurring ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Methyleugenitol: From Chemical Properties to Therapeutic Potential

Introduction

8-Methyleugenitol, also known as Methyleugenol or 4-allyl-1,2-dimethoxybenzene, is a naturally occurring phenylpropanoid found in a wide variety of plants and their essential oils.[1][2] Phenylpropanoids are a class of organic compounds synthesized by plants from the amino acid phenylalanine, playing diverse roles from structural components to defense mechanisms.[2] 8-Methyleugenitol is a derivative of eugenol and is a significant constituent in the essential oils of plants from families such as Myrtaceae, Lamiaceae, Apiaceae, and Lauraceae.[1][3][4] It is widely utilized as a flavoring agent in foods and beverages and as a fragrance component in perfumes, cosmetics, and detergents.[5][6] Beyond its commercial uses, 8-Methyleugenitol has garnered significant scientific interest for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][7] This guide provides a comprehensive technical overview of 8-Methyleugenitol, detailing its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications, with a critical evaluation of its toxicological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-Methyleugenitol is fundamental for its application in research and development. It is a colorless to pale yellow liquid characterized by a distinctive clove-like, spicy odor and a bitter, burning taste.[6][8][9] The compound is stable under normal conditions but may darken and thicken upon exposure to air.[6]

PropertyValueSource
Chemical Formula C₁₁H₁₄O₂[6][9]
Molecular Weight 178.23 g/mol [8][9]
Appearance Colorless to pale yellow liquid[6][8]
Odor Clove-carnation, spicy, slightly herbal[6][8][9]
Boiling Point 254-255 °C[9]
Melting Point -4 °C to -2 °C[6][9]
Density ~1.036 g/mL at 25 °C[9]
Solubility Insoluble in water, glycerol; Soluble in ethanol, ether, and most organic solvents.[6][8]
Vapor Pressure 0.012 mmHg at 25 °C[8]
log Kₒw (Octanol/Water) 3.45[6]
CAS Number 93-15-2[2][9]

Synthesis and Biosynthesis

Natural Biosynthesis

In nature, 8-Methyleugenitol is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants.[2] The biosynthesis begins with the essential amino acid phenylalanine. Through a series of enzymatic steps, phenylalanine is converted to eugenol. The final step involves the methylation of eugenol by the enzyme eugenol O-methyltransferase, which transfers a methyl group to form 8-Methyleugenitol.[3] This pathway is often induced in response to environmental stressors such as pathogen attack or physical wounding, highlighting its role in plant defense.[2]

A Phenylalanine B Cinnamic Acid / p-Coumaric Acid A->B Shikimate Pathway Derivatives C Eugenol B->C Multiple Enzymatic Steps D 8-Methyleugenitol (Methyl Eugenol) C->D enzyme1 Phenylalanine Ammonia Lyase (PAL) enzyme1->A enzyme2 Eugenol O-methyltransferase enzyme2->C

Biosynthesis of 8-Methyleugenitol from Phenylalanine.
Chemical Synthesis

The primary method for the industrial and laboratory synthesis of 8-Methyleugenitol is the direct methylation of eugenol.[5] This reaction provides a straightforward and efficient route to produce the compound, often starting from readily available clove leaf oil, which is rich in eugenol.

Biological Activities and Mechanisms of Action

8-Methyleugenitol exhibits a remarkable range of biological activities, making it a subject of intensive research for its therapeutic potential.

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[3] 8-Methyleugenitol has demonstrated significant antioxidant properties.[1][3][10] Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] 8-Methyleugenitol promotes the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, thereby upregulating the production of protective enzymes and reducing ROS levels.[1][3][4]

cluster_0 Cytoplasm cluster_1 Nucleus ME 8-Methyleugenitol Keap1_Nrf2 Keap1-Nrf2 Complex ME->Keap1_Nrf2 destabilizes Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Keap1_Nrf2->Nrf2_c releases ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Transcription of Antioxidant Genes ARE->Transcription initiates Transcription->ROS reduces

Antioxidant Mechanism via Nrf2 Pathway Activation.
Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of many diseases. Both eugenol and its derivative, 8-Methyleugenitol, have been reported to possess anti-inflammatory and analgesic properties.[4][7][11] Studies show that these compounds can modulate inflammatory pathways, likely by reducing the production of pro-inflammatory cytokines and mediators like nitric oxide.[4] An in-vitro study comparing methyl eugenol-rich essential oil with pure methyl eugenol demonstrated significant anti-inflammatory effects for both.[12]

Antimicrobial Activity

8-Methyleugenitol has shown broad-spectrum antimicrobial activity.[13] Essential oils rich in this compound are effective against various Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and some Gram-negative bacteria like Escherichia coli.[2][14] It also exhibits antifungal activity against pathogens including Aspergillus niger and the yeast Candida albicans.[2] This activity makes it a candidate for use in food preservation and as a component in antimicrobial formulations.[2][14]

Antiproliferative and Anticancer Effects

A growing body of evidence suggests that 8-Methyleugenitol has potential as an anticancer agent.[1][3] It has demonstrated antiproliferative activity against various cancer cell lines, including those of the breast, colon, skin, and cervix.[1][3] The mechanisms are multifaceted and include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells, often in the G0/G1 phase.[1]

  • Modulation of Signaling Pathways: Inhibiting critical cancer survival pathways such as the mTOR/PI3K/Akt pathway.[1]

One study found that 8-Methyleugenitol induced a dose-dependent cytotoxic effect in retinoblastoma cells with an IC₅₀ value of 50 µM.[1] Furthermore, its combination with other natural compounds like myricetin can synergistically enhance anticancer activity.[1][10]

Neuroprotective Properties

Given its potent antioxidant capabilities, 8-Methyleugenitol is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress is a major pathological factor.[1][3] Research suggests it can mitigate neuronal damage by scavenging ROS, upregulating antioxidant enzymes, and reducing inflammation in brain tissue.[3]

Other Biological Roles

In nature, 8-Methyleugenitol serves as an antifeedant, deterring herbivores from feeding on plants.[2] It is also a powerful insect attractant, particularly for male fruit flies, and is used in combination with insecticides in pest control programs.[2][5][6]

Key Experimental Protocols

For researchers investigating the bioactivities of 8-Methyleugenitol, several standard in-vitro assays are essential. The following protocols are foundational for screening and characterizing its effects.

A Compound Isolation/ Synthesis (8-Methyleugenitol) B In-Vitro Bioactivity Screening A->B C Antioxidant Assays (e.g., DPPH) B->C D Antimicrobial Assays (e.g., Disc Diffusion, MIC) B->D E Cytotoxicity Assays (e.g., MTT on Cell Lines) B->E F Data Analysis & Mechanism of Action Studies C->F D->F E->F

General Workflow for Bioactivity Assessment.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger.

  • Preparation: Prepare a stock solution of 8-Methyleugenitol in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add serial dilutions of the 8-Methyleugenitol stock solution to different wells.

  • Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution. Ascorbic acid is typically used as a positive control.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[12]

Protocol 2: Disc Diffusion Assay (Antimicrobial Activity)

This method assesses the ability of a compound to inhibit microbial growth.

  • Culture Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a liquid medium.

  • Plating: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) in a Petri dish.

  • Disc Application: Impregnate sterile paper discs with a known concentration of 8-Methyleugenitol. Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with solvent only as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.

  • Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[12]

Protocol 3: MTT Assay (Antiproliferative/Cytotoxicity Activity)

The MTT assay measures cell viability and is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed a specific cancer cell line (e.g., HeLa cervical cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of 8-Methyleugenitol for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated to quantify the compound's potency.[1]

Toxicological Profile and Future Directions

Despite its therapeutic promise, 8-Methyleugenitol is not without risks. The National Toxicology Program has listed it as a compound that can cause cancer.[8] High concentrations and prolonged exposure have been linked to significant toxicological effects, primarily hepatotoxicity (liver damage), as observed in animal studies.[1][3] It has also been shown to cause alterations in the gut microbiota.[3] These findings necessitate a cautious approach, and further research is crucial to establish safe dosage regimens.

Future research should focus on several key areas:

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms underlying both its therapeutic and toxic effects.

  • Derivative Development: Synthesis of 8-Methyleugenitol derivatives or analogs that retain the therapeutic benefits while exhibiting reduced toxicity.[3]

  • Synergistic Formulations: Exploring combinations with other compounds to enhance efficacy and potentially lower the required dosage, thereby minimizing adverse effects.[3]

  • Clinical Trials: Rigorous, well-designed clinical trials are essential to validate the preclinical findings and determine the viability of 8-Methyleugenitol as a therapeutic agent in humans.[3]

References

  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. (2024). Future Integrative Medicine.
  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects - ResearchGate. (2024). ResearchGate.
  • Methyl eugenol: potential to inhibit oxidative stress, address related diseases, and its toxicological effects. (2025). EurekAlert!.
  • Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. (n.d.). IOSR Journal.
  • Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. (n.d.). PubMed.
  • Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Grow. (2021). SciELO.
  • Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. (n.d.). PubMed.
  • Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. (2024). MDPI.
  • Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. (n.d.). SciELO.
  • METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI Bookshelf.
  • Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. (n.d.). PubMed Central.
  • Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. (n.d.). PubMed Central.
  • Methyleugenol | C11H14O2. (n.d.). PubChem.
  • Antimicrobial activity of essential oil of methyl eugenol rich Ocimum Tenuiflorum L.F. (Syn. O. Sanctum L.). (n.d.). ResearchGate.
  • Putative Mode of Action of the Monoterpenoids Linalool, Methyl Eugenol, Estragole, and Citronellal on Ligand-Gated Ion Channels. (2020). Engineering.
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Exploratory

8-Methyleugenitol: A Comprehensive Technical Guide to its Role in Plant Defense

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 8-Methyleugenitol, a phenylpropanoid compound, is a key player in the intricate chemical defense systems of numerous plant species. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyleugenitol, a phenylpropanoid compound, is a key player in the intricate chemical defense systems of numerous plant species. This technical guide provides an in-depth exploration of 8-methyleugenitol, from its molecular synthesis to its multifaceted functions in protecting plants from a range of biological threats. We will delve into the biosynthetic pathway of this compound, its regulation by plant signaling molecules, and its potent antifeedant and antimicrobial properties. This guide is designed to be a valuable resource for researchers in chemical ecology, plant science, and natural product chemistry, offering both foundational knowledge and detailed experimental methodologies to facilitate further investigation into this important plant secondary metabolite.

Introduction: The Chemical Arsenal of Plants

Plants, being sessile organisms, have evolved a sophisticated and diverse chemical arsenal to defend themselves against a multitude of antagonists, including herbivorous insects and pathogenic microorganisms. Among the vast array of secondary metabolites, phenylpropanoids represent a major class of compounds with diverse ecological functions. 8-Methyleugenitol, also commonly referred to as methyl eugenol, is a prominent member of this family, recognized for its significant role in plant-insect and plant-pathogen interactions. This guide will provide a comprehensive overview of the biosynthesis, regulation, and defensive functions of 8-methyleugenitol, supported by detailed experimental protocols for its study.

Biosynthesis of 8-Methyleugenitol: A Phenylpropanoid Pathway

The production of 8-methyleugenitol in plants is a multi-step enzymatic process originating from the general phenylpropanoid pathway. The biosynthesis is a testament to the metabolic plasticity of plants, allowing for the generation of a diverse array of defensive compounds from common precursors.

The biosynthesis of 8-methyleugenitol begins with the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to produce coniferyl alcohol. From this key intermediate, a specific branch leads to the formation of 8-methyleugenitol. The final and rate-limiting steps are catalyzed by two key enzymes: Eugenol Synthase (EGS) and Eugenol O-methyltransferase (EOMT).[1] EGS catalyzes the conversion of coniferyl acetate to eugenol, which is the immediate precursor of 8-methyleugenitol. Subsequently, EOMT facilitates the methylation of eugenol to yield 8-methyleugenitol.[2]

Biosynthesis_of_8_Methyleugenitol cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_methyleugenol 8-Methyleugenitol Specific Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Alcohol Coniferyl_Alcohol Ferulic_Acid->Coniferyl_Alcohol CCR, CAD Coniferyl_Acetate Coniferyl_Acetate Coniferyl_Alcohol->Coniferyl_Acetate CFAT Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS 8-Methyleugenitol 8-Methyleugenitol Eugenol->8-Methyleugenitol EOMT

Caption: Biosynthetic pathway of 8-Methyleugenitol.

Regulation of 8-Methyleugenitol Biosynthesis: The Role of Jasmonate Signaling

The production of 8-methyleugenitol is not constitutive but is often induced in response to biotic stress, such as herbivore attack or pathogen infection. This induction is mediated by complex signaling networks within the plant, with the jasmonate signaling pathway playing a central role.

Methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, has been shown to induce the expression of genes encoding biosynthetic enzymes for 8-methyleugenitol.[2] Specifically, studies have demonstrated that MeJA treatment can upregulate the expression of the EOMT gene, leading to increased production of 8-methyleugenitol.[2] This response allows the plant to rapidly deploy its chemical defenses upon perception of a threat. The induction of the phenylpropanoid pathway by jasmonates is a well-documented defense strategy in plants.[3]

Jasmonate_Signaling_Pathway Herbivore_Attack Herbivore Attack / Pathogen Infection MeJA Methyl Jasmonate (MeJA) Accumulation Herbivore_Attack->MeJA JAZ_Degradation JAZ Protein Degradation MeJA->JAZ_Degradation MYC2_Activation MYC2 Transcription Factor Activation JAZ_Degradation->MYC2_Activation Gene_Expression Upregulation of Defense Genes MYC2_Activation->Gene_Expression EGS_Gene EGS Gene Expression Gene_Expression->EGS_Gene EOMT_Gene EOMT Gene Expression Gene_Expression->EOMT_Gene Biosynthesis 8-Methyleugenitol Biosynthesis EGS_Gene->Biosynthesis EOMT_Gene->Biosynthesis

Caption: Jasmonate signaling pathway inducing 8-methyleugenitol biosynthesis.

Role in Plant Defense: A Dual-Action Compound

8-Methyleugenitol serves as a potent defense compound with a dual mode of action, effectively deterring herbivores and inhibiting the growth of microbial pathogens.

Antifeedant and Insecticidal Properties

When plant tissues are damaged by herbivores, 8-methyleugenitol can be released, acting as a powerful antifeedant and repellent.[4] Its strong aroma and taste deter many insects from further feeding. In addition to its repellent properties, 8-methyleugenitol can also exhibit direct insecticidal activity against various insect pests.

Target InsectBioassay TypeEfficacy MetricConcentration/DoseReference
Sitophilus zeamaisContact ToxicityLD50~30 µg/mg insect[5]
Bursaphelenchus xylophilusNematicidal ActivityLC500.517 mg/mL[4]
Antimicrobial Activity

8-Methyleugenitol also possesses significant antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria.[1] Its lipophilic nature allows it to disrupt microbial cell membranes, leading to cell death.

Target PathogenBioassay TypeEfficacy MetricConcentrationReference
Fusarium oxysporumMycelial Growth Inhibition--[1]
Gram-positive bacteriaDisc DiffusionZone of Inhibition-[6]
Various FungiDisc DiffusionZone of Inhibition-[6]

Experimental Protocols

To facilitate further research into the role of 8-methyleugenitol in plant defense, this section provides detailed, step-by-step methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Quantification of 8-Methyleugenitol

Objective: To extract and quantify the amount of 8-methyleugenitol from plant leaf tissue.

Methodology: Steam Distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Plant Material Preparation:

    • Collect fresh leaf tissue from the plant of interest.

    • Record the fresh weight of the tissue.

    • Coarsely grind the leaf tissue to increase the surface area for extraction.

  • Steam Distillation:

    • Place the ground leaf tissue (e.g., 100 g) into a round-bottom flask.[7]

    • Add distilled water to the flask to cover the plant material.

    • Set up a steam distillation apparatus.

    • Heat the flask to boiling and collect the distillate, which will be a milky emulsion of essential oil and water. Continue for approximately 6 hours.[7]

    • Separate the essential oil from the aqueous phase using a separatory funnel.

    • Dry the essential oil over anhydrous sodium sulfate.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Prepare a standard solution of 8-methyleugenitol of known concentration in a suitable solvent (e.g., hexane).

    • Dilute the extracted essential oil in the same solvent.

    • Inject a known volume of the standard and the sample into the GC-MS system.

    • GC Conditions (Example): [8][9]

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium

      • Oven Program: Initial temperature of 40°C (hold for 1 min), ramp to 180°C at 5°C/min.

      • Injector Temperature: 225°C

    • MS Conditions (Example): [9]

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 20-500

    • Identify the 8-methyleugenitol peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

    • Quantify the amount of 8-methyleugenitol in the sample by comparing its peak area to the peak area of the standard of known concentration.

Extraction_Quantification_Workflow Plant_Material 1. Plant Material Collection & Grinding Steam_Distillation 2. Steam Distillation Plant_Material->Steam_Distillation Essential_Oil 3. Essential Oil Separation & Drying Steam_Distillation->Essential_Oil GCMS_Analysis 4. GC-MS Analysis Essential_Oil->GCMS_Analysis Quantification 5. Quantification GCMS_Analysis->Quantification

Caption: Workflow for extraction and quantification of 8-methyleugenitol.

Insect Antifeedant Bioassay

Objective: To evaluate the antifeedant activity of 8-methyleugenitol against a target insect herbivore.

Methodology: No-Choice Leaf Disc Bioassay.

Protocol:

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of 8-methyleugenitol in a suitable solvent (e.g., acetone).

    • Prepare a control solution containing only the solvent.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size from the host plant of the target insect using a cork borer.

  • Treatment Application:

    • Apply a known volume of each test solution and the control solution to separate leaf discs, ensuring even coating.

    • Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • Place one treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a single, pre-weighed insect larva or adult into each Petri dish.

    • Replicate each treatment and the control multiple times.

  • Data Collection and Analysis:

    • After a set period (e.g., 24 or 48 hours), remove the leaf discs and the insects.

    • Measure the area of the leaf disc consumed using an image analysis software.

    • Calculate the percentage of feeding deterrence for each concentration compared to the control.

Antifeedant_Bioassay_Workflow Solution_Prep 1. Prepare Test Solutions Treatment 3. Apply Treatments Solution_Prep->Treatment Leaf_Disc_Prep 2. Prepare Leaf Discs Leaf_Disc_Prep->Treatment Bioassay_Setup 4. Set Up Bioassay Treatment->Bioassay_Setup Data_Collection 5. Collect & Analyze Data Bioassay_Setup->Data_Collection

Caption: Workflow for insect antifeedant bioassay.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of 8-methyleugenitol that inhibits the visible growth of a target microbial pathogen.

Methodology: Broth Microdilution Method.[10]

Protocol:

  • Preparation of Inoculum:

    • Culture the target bacterium or fungus in a suitable liquid broth medium to achieve a standardized cell density (e.g., 1 x 10^6 CFU/mL).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 8-methyleugenitol in a solvent like DMSO.

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using sterile broth as the diluent.

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plate under optimal growth conditions for the target microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of 8-methyleugenitol at which no visible growth is observed.[10]

MIC_Assay_Workflow Inoculum_Prep 1. Prepare Microbial Inoculum Inoculation 3. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Dilution_Prep 2. Prepare Serial Dilutions Dilution_Prep->Inoculation Incubation 4. Incubate Plate Inoculation->Incubation MIC_Determination 5. Determine MIC Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

8-Methyleugenitol stands out as a crucial component of plant chemical defense, exhibiting a broad spectrum of activity against both insect herbivores and microbial pathogens. Its biosynthesis via the phenylpropanoid pathway and its regulation by the jasmonate signaling cascade highlight the sophisticated and inducible nature of plant defense responses. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the ecological roles and potential applications of this versatile compound.

Future research should focus on elucidating the complete regulatory network governing 8-methyleugenitol biosynthesis, including the identification of specific transcription factors and their interactions. Furthermore, investigating the potential synergistic or antagonistic effects of 8-methyleugenitol with other plant secondary metabolites could provide a more holistic understanding of plant defense strategies. From an applied perspective, the potent bioactivity of 8-methyleugenitol makes it a promising candidate for the development of novel, environmentally friendly pesticides and antimicrobial agents.

References

Sources

Foundational

A Technical Guide to the Toxicology and Safety Profile of Methyleugenol

Editorial Note: This guide focuses on Methyleugenol (CAS No. 93-15-2). The initial topic requested, "8-Methyleugenitol," does not correspond to a recognized chemical entity in toxicological and chemical literature. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide focuses on Methyleugenol (CAS No. 93-15-2). The initial topic requested, "8-Methyleugenitol," does not correspond to a recognized chemical entity in toxicological and chemical literature. It is presumed to be a typographical error for Methyleugenol, a compound of significant toxicological interest.

Executive Summary

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in numerous essential oils.[1][2] It is utilized as a flavoring agent in foods and beverages, a fragrance component in cosmetics, and as an insect attractant.[3][4] Despite its history of use and initial classification as Generally Recognized As Safe (GRAS), subsequent extensive toxicological research has raised significant safety concerns.[1] The U.S. National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified methyleugenol as "reasonably anticipated to be a human carcinogen" based on compelling evidence from animal studies.[3][5] This guide provides an in-depth analysis of the toxicological profile of methyleugenol, focusing on its metabolic activation, genotoxicity, carcinogenicity, and the resulting regulatory landscape. It is intended for researchers, toxicologists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

Methyleugenol is an allyl-chain-substituted guaiacol, structurally similar to the known carcinogen safrole.[3][5] It is a colorless to pale yellow, oily liquid with a characteristic odor of cloves and carnations.[3][5][6] The compound is unstable at room temperature, darkening and thickening upon exposure to air.[3][5]

PropertyValueSource
Chemical Name 1,2-Dimethoxy-4-(2-propenyl)benzene[6]
Synonyms 4-Allylveratrole, Eugenol methyl ether[6]
CAS Number 93-15-2[6]
Molecular Formula C₁₁H₁₄O₂[6]
Molecular Weight 178.23 g/mol [6]
Appearance Colorless to pale yellow liquid[6][7]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[3][5][6]
Boiling Point 244 °C[6]
log Kₒw 3.45[6]

Pharmacokinetics: The Central Role of Metabolism

The toxicity of methyleugenol is intrinsically linked to its biotransformation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical to interpreting its safety data.

Absorption, Distribution, and Excretion

Following oral administration in rodents, methyleugenol is rapidly absorbed.[8] Its lipophilic nature facilitates distribution into tissues, with the liver being the primary site of metabolism.[1][9] Metabolites are primarily excreted in the urine.[8] Toxicokinetic studies in mice have shown that repeated exposure can lead to delayed Tmax (time to maximum concentration) and plasma accumulation, suggesting that prolonged exposure may enhance toxicity.[1]

Metabolic Activation: The Genesis of Toxicity

The carcinogenicity of methyleugenol is not caused by the parent compound itself but by its metabolic activation into reactive electrophilic intermediates that can form covalent adducts with DNA.[1][5] Several key metabolic pathways have been identified.[5][8]

  • 1'-Hydroxylation: The primary activation step is the hydroxylation of the allyl side chain at the 1' position, catalyzed by cytochrome P450 enzymes (specifically CYP2E1 and CYP2C6), to form 1'-hydroxymethyleugenol.[5][8]

  • Sulfation: This proximate metabolite is then converted to the ultimate carcinogenic species, 1'-sulfooxymethyleugenol, through sulfation mediated by sulfotransferase enzymes (SULTs).[1][5] This highly reactive sulfate ester can form DNA adducts, primarily at the N² position of guanine.[8]

  • Other Pathways: Minor pathways include epoxidation of the allyl side chain and O-demethylation.[5][8]

The rate of 1'-hydroxylation can vary significantly among individuals due to genetic polymorphisms in CYP enzymes, suggesting that human susceptibility to methyleugenol's toxicity may also vary.[8]

G ME Methyleugenol HME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->HME CYP450 Enzymes (e.g., CYP2E1) SME 1'-Sulfooxymethyleugenol (Ultimate Carcinogen) HME->SME Sulfotransferases (SULTs) DNA DNA Adducts SME->DNA Covalent Binding Tumor Tumor Initiation DNA->Tumor

Caption: Metabolic activation pathway of Methyleugenol leading to carcinogenicity.

Toxicological Profile

Acute Toxicity

Methyleugenol exhibits moderate acute toxicity following oral administration.[8]

SpeciesRouteLD₅₀ ValueSource
RatOral810 - 1560 mg/kg bw[8]
MouseOral540 mg/kg bw[8]

The undiluted compound is not considered a primary skin or eye irritant.[8]

Subchronic Toxicity

Fourteen-week gavage studies in F344/N rats and B6C3F1 mice conducted by the NTP revealed the liver and stomach as primary target organs.[8] Key findings included:

  • Hepatocellular Damage: Observed in both sexes at doses of 100 mg/kg and higher, indicated by altered clinical chemistry.[8]

  • Atrophic Gastritis: Increased incidences of atrophy and necrosis in the glandular stomach were seen at doses of 30 mg/kg and higher.[8]

  • Organ Weight Changes: Significantly increased liver weights were noted in rats and mice.[8]

Genotoxicity and Mutagenicity

The genotoxic potential of methyleugenol is complex and highly dependent on metabolic activation.

  • Bacterial Mutagenicity: Methyleugenol is consistently negative in standard bacterial reverse mutation assays (Ames test) with or without metabolic activation (S9).[3][8] This is attributed to the absence of the necessary sulfotransferase enzymes in these systems.[3]

  • Mammalian Cell Assays: In mammalian cells, such as Chinese Hamster Ovary (CHO) cells, methyleugenol induced sister chromatid exchanges but not chromosomal aberrations, and only in the presence of S9.[8]

  • DNA Adduct Formation: The most direct evidence of genotoxicity comes from studies demonstrating the formation of methyleugenol-DNA adducts in vivo in mouse liver and in vitro in human cell lines.[6][8] This adduct formation is considered the key initiating event in its carcinogenicity.[8]

Carcinogenicity: The Defining Hazard

The carcinogenic activity of methyleugenol is well-documented in comprehensive, long-term animal bioassays.[3][5][6]

NTP 2-Year Gavage Studies: The cornerstone of the carcinogenicity assessment comes from 2-year studies in F344/N rats and B6C3F1 mice.[6] Oral administration of methyleugenol resulted in a multisite, multispecies carcinogenic response.[5][8]

SpeciesSexTarget OrganNeoplasm Type
Mouse M & FLiverHepatocellular Adenoma, Carcinoma, Hepatoblastoma
M & FGlandular StomachNeuroendocrine Tumors
Rat M & FLiverHepatocellular Adenoma, Carcinoma, Hepatocholangioma
M & FGlandular StomachNeuroendocrine Tumors (Benign & Malignant)
MaleKidneyRenal Tubule Adenoma
MaleMammary GlandFibroadenoma
MaleSkinFibroma, Fibrosarcoma

A critical finding from these studies is that carcinogenic effects, specifically a significant increase in liver tumors in mice, were observed even at the lowest dose tested (37 mg/kg bw/day).[8] This demonstrates a potent carcinogenic effect and suggests that a safe threshold of exposure may not exist.[8]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of toxicological data, protocols must be robust and self-validating. Below is a conceptual workflow for a long-term carcinogenicity bioassay, based on NTP standards.

Workflow: 2-Year Rodent Carcinogenicity Bioassay

G cluster_0 Phase 1: Pre-chronic Studies cluster_1 Phase 2: Chronic Bioassay (2 Years) cluster_2 Phase 3: Data Analysis & Interpretation DoseRange Dose Range-Finding (14-day study) Subchronic Subchronic Study (90-day study) DoseRange->Subchronic Select doses, identify target organs Dosing Daily Dosing (Gavage) (e.g., 0, 37, 75, 150 mg/kg) Subchronic->Dosing Select final doses for chronic study Monitoring Clinical Observation & Body Weight Monitoring Dosing->Monitoring Pathology Terminal Necropsy & Histopathology Monitoring->Pathology Stats Statistical Analysis (Tumor Incidence) Pathology->Stats PeerReview Pathology Peer Review Pathology->PeerReview Report Final Report & Conclusion (e.g., NTP TR-491) Stats->Report PeerReview->Report

Caption: Conceptual workflow for a 2-year rodent carcinogenicity bioassay.

Protocol Steps (Simplified):

  • Dose Selection: Conduct preliminary 14-day and 90-day studies with a wide range of doses to identify the maximum tolerated dose (MTD) and select appropriate doses for the chronic study.

  • Animal Groups: Assign animals (e.g., 50 males and 50 females per group) to control (vehicle only) and multiple dose groups.

  • Administration: Administer methyleugenol, typically by oral gavage, 5 days per week for 104 weeks.

  • In-life Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Evaluation: At the end of the 2-year period, perform a complete necropsy on all animals.

  • Histopathology: Collect all major organs and any gross lesions. Process tissues for microscopic examination by a qualified pathologist.

  • Data Analysis: Statistically analyze tumor incidence data to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

This rigorous, multi-stage process ensures that the findings are both reproducible and directly link exposure to carcinogenic outcomes.

Human Health Risk and Regulatory Status

Given the clear evidence of genotoxicity and carcinogenicity in animal models, methyleugenol is considered a significant potential health risk to humans.[8] Because it acts through a genotoxic mechanism, it is assumed that a safe threshold for exposure cannot be established.[8]

This has led to regulatory actions worldwide:

  • European Union: The EU prohibits the addition of methyleugenol to food and has set strict maximum limits for its presence in foods and beverages from natural sources (e.g., herbs and spices).[6] For cosmetic products, the SCCNFP has recommended stringent concentration limits depending on the product type (e.g., 0.01% in fine fragrance).[4]

  • United States: While previously listed as GRAS, this status has been re-evaluated.[1] The NTP lists it as "reasonably anticipated to be a human carcinogen".[3]

Human exposure can occur through consumption of foods containing certain spices (like basil and nutmeg), use of cosmetics and fragrances, and in some occupational settings.[3][6]

Conclusion

The toxicological profile of methyleugenol is dominated by its potent, multisite carcinogenicity in rodents, which is driven by metabolic activation to a DNA-reactive metabolite. The compound's genotoxic mechanism of action implies that a threshold for its carcinogenic effects cannot be assumed, necessitating stringent control of human exposure. For professionals in drug development, the case of methyleugenol serves as a critical example of how metabolic pathways can transform a seemingly benign natural compound into a significant chemical hazard. Any structural analogs must be carefully screened for similar activation pathways during preclinical safety assessment.

References

  • National Center for Biotechnology Information. (2021). Methyleugenol - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • EurekAlert!. (2025). Methyl eugenol: potential to inhibit oxidative stress, address related diseases, and its toxicological effects. [Link]

  • National Toxicology Program (NTP). (n.d.). RoC Profile: Methyleugenol. [Link]

  • National Center for Biotechnology Information. (n.d.). METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • Unknown Source. (2024). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. [Link]

  • European Commission. (2001). Opinion on Methyleugenol (4-Allyl-1,2-dimethoxybenzene). [Link]

  • National Center for Biotechnology Information. (2024). Hepatotoxicity Induced by Methyl Eugenol: Insights from Toxicokinetics, Metabolomics, and Gut Microbiota - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyleugenol | C11H14O2 | CID 7127 - PubChem. [Link]

  • European Commission. (2016). Opinion concerning Methyleugenol adopted by the SCCNFP during the 14th plenary meeting of 24 October 2000. [Link]

  • University of Hertfordshire. (2025). Methyleugenol (Ref: Ent 21040) - AERU. [Link]

  • National Toxicology Program (NTP). (2023). Abstract for TER97007. [Link]

  • ResearchGate. (2025). Cytotoxicity and genotoxicity of methyleugenol and related congeners - A mechanism of activation for methyleugenol | Request PDF. [Link]

  • CAPS. (n.d.). Methyl Eugenol Technical Liquid. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 8-Methyleugenitol from Plant Material

Introduction: The Significance of 8-Methyleugenitol 8-Methyleugenitol, a phenylpropanoid compound, is a naturally occurring bioactive molecule found in a variety of aromatic plants.[1] As the methyl ether of eugenol, it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Methyleugenitol

8-Methyleugenitol, a phenylpropanoid compound, is a naturally occurring bioactive molecule found in a variety of aromatic plants.[1] As the methyl ether of eugenol, it plays a significant role in plant-insect interactions, often acting as a pollinator attractant.[1] Beyond its ecological importance, 8-methyleugenitol and related compounds are of considerable interest to the pharmaceutical, cosmetic, and food industries due to their potential therapeutic properties and aromatic qualities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of 8-methyleugenitol from plant matrices. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the scientific principles underpinning each step to allow for informed optimization.

Physicochemical Properties of 8-Methyleugenitol

A thorough understanding of the physicochemical properties of 8-methyleugenitol is paramount for selecting and optimizing an appropriate extraction method. These properties dictate its solubility in various solvents and its behavior under different physical conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid[2][3]
Odor Clove-carnation like[2]
Boiling Point 244 °C at 760 mmHg[2]
Melting Point -2 °C[2]
Density 1.0396 at 20 °C[2]
Solubility Insoluble in water, glycol, and propylene glycol; Soluble in ethanol, ether, chloroform, and most organic solvents.[2]
log K_ow (Octanol/Water Partition Coefficient) 3.45[2]

The high log K_ow value indicates that 8-methyleugenitol is a lipophilic compound, favoring nonpolar solvents for extraction. Its insolubility in water is a key consideration for methods like hydrodistillation.

Principles of Extraction: A Mechanistic Overview

The choice of an extraction method is a critical decision that influences the yield, purity, and integrity of the target compound. The selection process should consider the nature of the plant material, the chemical properties of 8-methyleugenitol, and the intended downstream application.

Conventional Extraction Methods

Traditional methods have been the cornerstone of natural product extraction for centuries. While often robust, they can be time-consuming and require significant solvent volumes.[4]

  • Hydrodistillation and Steam Distillation: These methods are widely used for the extraction of volatile compounds like 8-methyleugenitol from essential oils.[5][6] In hydrodistillation, the plant material is boiled in water, and the resulting steam carrying the volatile compounds is condensed and collected. Steam distillation is a gentler process where steam is passed through the plant material, causing the volatile compounds to vaporize without direct boiling of the plant matrix.[6] The primary advantage is the avoidance of organic solvents. However, the high temperatures can lead to the degradation of thermolabile compounds.[6]

  • Solvent Extraction (Maceration, Soxhlet): This technique involves the use of organic solvents to dissolve the target compound from the plant material.[5] Maceration is a simple soaking method, while Soxhlet extraction provides a continuous extraction with fresh solvent, leading to higher efficiency.[7] The choice of solvent is crucial and is guided by the principle of "like dissolves like." Given 8-methyleugenitol's lipophilic nature, nonpolar to moderately polar solvents are effective. A significant drawback is the potential for co-extraction of undesirable compounds and the environmental concerns associated with large volumes of organic solvents.[4]

Modern and Green Extraction Technologies

In recent years, there has been a shift towards more efficient and environmentally friendly extraction techniques. These methods often offer reduced extraction times, lower solvent consumption, and improved yields.

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[8][9] The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer of the target compound into the solvent.[8][10] This method is known for its efficiency at lower temperatures, which helps in preserving thermolabile compounds.[8][11]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells.[12][13][14] This rapid, localized heating creates pressure that ruptures the cell walls, releasing the intracellular contents into the solvent.[14] MAE significantly reduces extraction time and solvent consumption compared to conventional methods.[15]

  • Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16][17] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through the plant material like a gas and dissolve compounds like a liquid.[16] SFE is highly selective, and the solvent can be easily removed by depressurization, yielding a solvent-free extract.[16] This technique is particularly suitable for heat-sensitive compounds.[16][17]

  • Deep Eutectic Solvent (DES) Extraction: DES are a new class of green solvents composed of a mixture of hydrogen bond donors and acceptors.[18] They are often biodegradable, have low toxicity, and can be tailored to dissolve specific compounds.[18] The use of DES in combination with methods like ultrasound has shown great potential for the efficient extraction of natural products.[18]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for selected extraction methods. It is crucial to note that optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is often necessary to achieve the maximum yield for a specific plant material.[7]

General Sample Preparation Workflow

Prior to extraction, proper preparation of the plant material is essential for maximizing the surface area available for solvent contact.

Sample_Preparation Plant_Material Fresh or Dried Plant Material Grinding Grinding/Milling Plant_Material->Grinding Sieving Sieving (Optional) Grinding->Sieving Storage Storage (Cool, Dark, Dry) Sieving->Storage

Caption: General workflow for plant material preparation.

  • Drying: If using fresh plant material, it should be dried to a constant weight, typically in a well-ventilated oven at a temperature that does not degrade the target compound (e.g., 40-50 °C).

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient extraction.

  • Sieving (Optional): To ensure a uniform particle size, the powdered material can be passed through a sieve of a specific mesh size.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 8-Methyleugenitol

This protocol describes a general procedure for the extraction of 8-methyleugenitol using an ultrasonic bath.

Materials and Reagents:
  • Powdered plant material

  • Extraction solvent (e.g., ethanol, methanol, hexane)

  • Ultrasonic bath with temperature control

  • Erlenmeyer flasks

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:
  • Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Solvent Addition: Place the weighed plant material into an Erlenmeyer flask and add the extraction solvent at a predetermined solvent-to-solid ratio (e.g., 10:1 mL/g).

  • Ultrasonication: Place the flask in the ultrasonic bath. Set the desired temperature (e.g., 40 °C) and sonication time (e.g., 30 minutes).[11] The optimal conditions may vary depending on the plant material and should be determined experimentally.

  • Filtration: After sonication, separate the extract from the solid residue by filtration through filter paper or by using a vacuum filtration system.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract containing 8-methyleugenitol.

  • Storage: Store the crude extract in a sealed vial in a cool, dark place.

UAE_Workflow Start Start Weigh Weigh Plant Material Start->Weigh Add_Solvent Add Solvent Weigh->Add_Solvent Ultrasonicate Ultrasonication Add_Solvent->Ultrasonicate Filter Filtration Ultrasonicate->Filter Evaporate Solvent Evaporation Filter->Evaporate End Crude Extract Evaporate->End

Caption: Workflow for Ultrasound-Assisted Extraction.

Protocol 2: Microwave-Assisted Extraction (MAE) of 8-Methyleugenitol

This protocol outlines the general steps for performing MAE.

Materials and Reagents:
  • Powdered plant material

  • Extraction solvent (e.g., ethanol, acetone)

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:
  • Sample Preparation: Place a weighed amount of the powdered plant material (e.g., 5 g) into the microwave extraction vessel.

  • Solvent Addition: Add the appropriate volume of extraction solvent to achieve the desired solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 300 W), temperature (e.g., 60 °C), and extraction time (e.g., 5 minutes).[12] These parameters should be optimized for the specific application.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Separation: Separate the extract from the plant residue by filtration or centrifugation.

  • Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

  • Storage: Store the extract in a tightly sealed container at 4 °C.

MAE_Workflow Start Start Prepare_Sample Prepare Sample in Vessel Start->Prepare_Sample Add_Solvent Add Solvent Prepare_Sample->Add_Solvent Microwave Microwave Irradiation Add_Solvent->Microwave Cool Cooling Microwave->Cool Separate Separation (Filtration/Centrifugation) Cool->Separate Concentrate Concentration Separate->Concentrate End Crude Extract Concentrate->End

Caption: Workflow for Microwave-Assisted Extraction.

Protocol 3: Supercritical Fluid Extraction (SFE) of 8-Methyleugenitol

This protocol provides a general overview of SFE using supercritical CO₂.

Materials and Reagents:
  • Powdered plant material

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol, optional)

  • Collection vials

Procedure:
  • Loading: Load a known amount of the powdered plant material into the extraction vessel of the SFE system.

  • System Setup: Set the desired extraction parameters, including pressure (e.g., 250 bar), temperature (e.g., 60 °C), and CO₂ flow rate (e.g., 2 L/min).[19] A co-solvent like ethanol can be added to the CO₂ stream to modify its polarity and enhance the extraction of certain compounds.

  • Extraction: Start the flow of supercritical CO₂ through the extraction vessel. The 8-methyleugenitol will dissolve in the supercritical fluid.

  • Separation and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the extract to precipitate. The extract is collected in a vial.

  • Depressurization: After the desired extraction time, the system is slowly depressurized.

  • Extract Recovery: The collected crude extract is ready for analysis or further purification.

SFE_Workflow Start Start Load_Sample Load Plant Material Start->Load_Sample Set_Parameters Set Pressure, Temperature, Flow Rate Load_Sample->Set_Parameters SC_CO2_Flow Flow Supercritical CO2 Set_Parameters->SC_CO2_Flow Extraction Extraction in Vessel SC_CO2_Flow->Extraction Separation Separation of Extract from CO2 Extraction->Separation Collection Collect Extract Separation->Collection End Solvent-Free Crude Extract Collection->End

Caption: Workflow for Supercritical Fluid Extraction.

Analysis and Quantification of 8-Methyleugenitol

After extraction, it is essential to identify and quantify the amount of 8-methyleugenitol in the crude extract. The most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[20][21][22] The extract is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library. Quantification can be achieved by using an internal or external standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of compounds, including those that are not volatile enough for GC.[23] The extract is dissolved in a suitable solvent and injected into the HPLC system. Compounds are separated based on their interactions with the stationary phase in the column and the mobile phase. A detector, such as a UV detector, is used to detect the compounds as they elute from the column.[2] Quantification is typically performed by creating a calibration curve with a pure standard of 8-methyleugenitol.

Conclusion and Future Perspectives

The extraction of 8-methyleugenitol from plant material is a critical first step for its utilization in various industrial applications. The choice of extraction method should be carefully considered based on the specific research or production goals. While traditional methods remain relevant, modern techniques like UAE, MAE, and SFE offer significant advantages in terms of efficiency, sustainability, and the preservation of compound integrity. The protocols provided in this guide serve as a starting point, and further optimization is encouraged to achieve the best possible results. Future research will likely focus on the development of even more efficient and selective extraction methods, potentially through the use of novel green solvents and integrated extraction and purification processes.

References

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  • PubMed Central. (n.d.). Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS. Retrieved from [Link]

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  • PubMed. (n.d.). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted extraction of phenolic compounds from grape seed. Retrieved from [Link]

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Sources

Application

Isolation and Purification of 8-Methyleugenitol (Methyleugenol): A Guide to Modern and Classical Techniques

An Application Guide for Researchers Abstract: This document provides a comprehensive guide to the isolation and purification of 8-Methyleugenitol, more commonly known as Methyleugenol. As a significant phenylpropene fou...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide to the isolation and purification of 8-Methyleugenitol, more commonly known as Methyleugenol. As a significant phenylpropene found in numerous plant species, Methyleugenol is of great interest to researchers in fields ranging from chemical ecology to drug development. This guide details scientifically-grounded protocols for its extraction and purification, emphasizing the rationale behind methodological choices. We will explore techniques from traditional steam distillation to modern supercritical fluid extraction and preparative chromatography, offering researchers a robust framework for obtaining high-purity Methyleugenol for experimental use.

Introduction to 8-Methyleugenitol (Methyleugenol)

8-Methyleugenitol (IUPAC name: 1,2-Dimethoxy-4-(2-propenyl)benzene), commonly referred to as Methyleugenol, is a naturally occurring organic compound classified as a phenylpropene.[1] It is the methyl ether of eugenol and is a constituent of over 450 plant species across 80 families.[1] Found in the essential oils of plants like basil, tarragon, nutmeg, and cloves, it plays a crucial role in attracting pollinators and may also possess antifungal properties.[1][2]

The isolation of Methyleugenol from these complex natural matrices presents a significant challenge. The goal is to separate the target molecule from a myriad of other structurally similar compounds, such as eugenol, isoeugenol, and other terpenoids. The choice of extraction and purification strategy is therefore critical and depends on the starting material, desired purity, yield, and available instrumentation. This guide provides the technical details and theoretical underpinnings for successfully isolating this valuable compound.

Physicochemical Properties of Methyleugenol

A thorough understanding of Methyleugenol's physical and chemical properties is fundamental to designing an effective isolation and purification scheme. Its volatility, solubility, and polarity dictate the most appropriate techniques to employ.

PropertyValueSource
Chemical Formula C₁₁H₁₄O₂[1]
Molar Mass 178.23 g/mol [3]
Appearance Colorless to pale yellow liquid[2][3]
Odor Clove-carnation, slightly herbal[2][3]
Boiling Point 254.7 °C at 760 mmHg[1][3]
Melting Point -2 to -4 °C[1][3]
Density ~1.03 g/cm³ at 20-25 °C[1][2]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents.[2][3]
log Kₒw (Octanol/Water) 3.45[2]

The compound's high boiling point and hydrophobicity make it an ideal candidate for steam distillation. Its solubility in organic solvents allows for various liquid-based extraction and chromatographic methods. The log Kₒw value indicates a non-polar character, which is key for selecting chromatographic phases.

Strategic Overview: From Plant to Pure Compound

The isolation of Methyleugenol is a multi-stage process. Each stage is designed to enrich the concentration of the target compound while systematically removing impurities. The overall workflow can be visualized as a funnel, starting with bulk plant material and culminating in a highly purified, characterized substance.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis Plant Plant Material Selection & Preparation Extract Crude Extract Generation Plant->Extract Extraction Method (e.g., SFE, Distillation) PrePurify Pre-purification (Optional Column Chromatography) Extract->PrePurify Fractionation FinalPurify High-Purity Isolation (Preparative HPLC) PrePurify->FinalPurify Fine Separation Analysis Purity & Identity Confirmation FinalPurify->Analysis QC/QA PureCompound Pure Methyleugenol (>98%) Analysis->PureCompound Final Product

Caption: General workflow for the isolation and purification of Methyleugenol.

Phase 1: Extraction Methodologies

The initial extraction step is designed to liberate Methyleugenol from the solid plant matrix into a liquid phase. The choice of method is a trade-off between efficiency, selectivity, cost, and environmental impact.

Steam Distillation

Principle: This technique is the most common method for extracting essential oils.[4] It leverages the principle of immiscibility and Dalton's Law of partial pressures. By passing steam through the plant material, the volatile Methyleugenol is vaporized at a temperature lower than its atmospheric boiling point.[5][6] The mixed vapors are then condensed, and because the oil is immiscible with water, it can be easily separated.[5]

Protocol 1: Steam Distillation of Methyleugenol-rich Essential Oil

  • Preparation: Air-dry the source plant material (e.g., basil leaves, clove buds) to reduce water content. Coarsely grind the material to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Assemble a Clevenger-type apparatus or a similar steam distillation setup. Place the ground plant material in the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. Allow the steam to pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and oil vapor mixture travels to the condenser. Cold water circulating in the condenser jacket cools the vapor, causing it to condense back into a liquid.

  • Collection: The condensate (hydrosol and essential oil) collects in the separator. Due to its lower density, the essential oil will typically form a layer on top of the water.

  • Separation: Carefully decant or use a separatory funnel to separate the essential oil layer from the aqueous hydrosol.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the crude oil at 4°C in a sealed, dark vial.

Supercritical Fluid Extraction (SFE)

Principle: SFE, particularly with carbon dioxide (CO₂), is a green and highly tunable extraction method.[7] Above its critical temperature (31.1°C) and pressure (74 bar), CO₂ enters a supercritical state, possessing properties of both a liquid and a gas.[8] It has the density and solvating power of a liquid but the low viscosity and high diffusivity of a gas, allowing for efficient penetration into the plant matrix.[8] The solvating power can be precisely controlled by modulating temperature and pressure.[7][9] For moderately polar compounds like Methyleugenol, adding a co-solvent like ethanol can enhance extraction efficiency.[8]

Protocol 2: Supercritical CO₂ Extraction

  • Preparation: Dry and grind the plant material to a uniform particle size (e.g., 40-60 mesh).[10]

  • Loading: Pack the ground material into the SFE extraction vessel.

  • Parameter Setting:

    • Temperature: Set the extraction vessel temperature (e.g., 50-60°C).[7][10]

    • Pressure: Pressurize the system with CO₂ to the desired level (e.g., 25-30 MPa).[10]

    • Co-solvent: If used, introduce a small percentage of ethanol (e.g., 5-10%) into the CO₂ flow.

  • Extraction: Perform the extraction in two stages: a static phase (e.g., 15-30 minutes) to allow the supercritical fluid to equilibrate with the matrix, followed by a dynamic phase where the fluid continuously flows through the vessel.[11]

  • Separation: Route the exiting fluid to a separator vessel at a lower pressure and temperature. This causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted compounds.

  • Collection: Collect the crude extract from the separator. The solvent-free extract is ready for downstream purification.

Extraction MethodAdvantagesDisadvantages
Steam Distillation Low cost, simple setup, well-established.[12]High temperatures can degrade some thermolabile compounds; not suitable for non-volatile compounds.
Supercritical Fluid Extraction "Green" solvent (CO₂), tunable selectivity, no solvent residue, low operating temperatures.High initial capital cost, requires specialized equipment and expertise.

Phase 2: Purification Strategies

The crude extract from Phase 1 contains Methyleugenol but also a host of other related compounds. High-resolution chromatographic techniques are required to achieve high purity.

G Crude Crude Extract (from Distillation or SFE) TLC_dev Analytical TLC (Method Development) Crude->TLC_dev CC Preparative Column Chromatography (Silica Gel) Crude->CC TLC_dev->CC Guide for solvent system Fractions Semi-Pure Fractions CC->Fractions HPLC_dev Analytical HPLC (Method Development) Fractions->HPLC_dev Pool & Concentrate Prep_HPLC Preparative RP-HPLC Fractions->Prep_HPLC HPLC_dev->Prep_HPLC Scale-up gradient Pure Pure Methyleugenol (>98%) Prep_HPLC->Pure Fraction Collection

Caption: Detailed workflow for chromatographic purification of Methyleugenol.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is the gold standard for purifying natural products to a high degree.[13][14] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[15][16] For a non-polar compound like Methyleugenol, a reversed-phase (RP) setup is ideal. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[17] Methyleugenol will be retained on the column and will elute when the mobile phase becomes sufficiently non-polar.

Protocol 3: Purification by Preparative Reversed-Phase HPLC

  • Analytical Method Development:

    • First, develop an analytical-scale HPLC method to achieve good separation of Methyleugenol from its major impurities.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of Acetonitrile (ACN) in Water. For example, start with 50% ACN and ramp to 90% ACN over 20 minutes.

    • Detection: UV detector at a wavelength where Methyleugenol absorbs (e.g., 254 nm).

    • Injection: Inject a small amount of the crude extract to identify the retention time of the Methyleugenol peak.

  • Scale-Up to Preparative Scale:

    • Column: Select a preparative C18 column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 x 250 mm).

    • Sample Preparation: Dissolve a known quantity of the crude extract or semi-purified fraction in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm filter.

    • Gradient and Flow Rate Adjustment: Adjust the flow rate and gradient time based on the column dimensions to maintain a similar separation profile. (Flow_prep = Flow_anal * (Radius_prep / Radius_anal)²).

    • Injection: Inject the prepared sample onto the preparative column.

  • Fraction Collection:

    • Monitor the chromatogram from the UV detector.

    • Collect the eluent corresponding to the Methyleugenol peak into separate collection tubes using an automated fraction collector or by manual collection.

  • Post-Purification Workup:

    • Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Final Product: The remaining aqueous solution can be freeze-dried or extracted with a volatile organic solvent (e.g., dichloromethane) to recover the pure, solvent-free Methyleugenol.

Phase 3: Purity Assessment and Characterization

Final confirmation of purity and structural identity is a non-negotiable step in natural product isolation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both purity assessment and identification. The sample is vaporized and separated on a GC column, with components identified by their characteristic mass spectra.[2][18]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide definitive structural elucidation by mapping the hydrogen and carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run of the final product, showing a single sharp peak, is a strong indicator of high purity.[17]

By following these detailed protocols and understanding the principles behind them, researchers can confidently isolate and purify 8-Methyleugenitol for a wide range of scientific applications.

References

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  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 18). How Are Supercritical Fluids Used To Extract Natural Products? [Video]. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyleugenol (HMDB0031864). Retrieved from [Link]

  • Sci-Hub. (n.d.). Separation and identification of eugenol in ethanol extract of cloves by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • BUCHI. (2023, May 8). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Retrieved from [Link]

  • SciELO. (n.d.). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Extraction of eugenol, a natural product, and the preparation of eugenol benzoate. Retrieved from [Link]

  • Bentham Open. (2009, November 19). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Retrieved from [Link]

  • Rocky Mountain Oils. (2024, February 4). How to Distill Essential Oils: A Comprehensive Guide. Retrieved from [Link]

  • International Science Community Association. (2013, December 18). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Retrieved from [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 8-Methyleugenitol in Botanical Extracts

Abstract This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 8-Methyleugenitol. This protocol is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 8-Methyleugenitol. This protocol is designed for researchers, scientists, and drug development professionals working with botanical extracts and natural products. The method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Introduction: The Significance of 8-Methyleugenitol Quantification

8-Methyleugenitol, also known as Methyleugenol or 4-allyl-1,2-dimethoxybenzene, is a naturally occurring phenylpropene found in over 450 plant species.[2] It is a significant component of various essential oils and contributes to the aromatic profile and potential biological activities of these plants. Due to its widespread occurrence and various biological properties, accurate quantification of 8-Methyleugenitol is crucial for the quality control of raw botanical materials, standardization of herbal formulations, and in pharmacokinetic and toxicological studies.

This document provides a comprehensive guide to a validated reversed-phase HPLC-UV method, offering a reliable and reproducible approach for the determination of 8-Methyleugenitol in complex matrices such as plant extracts. The principles of reversed-phase chromatography are particularly well-suited for the analysis of moderately non-polar compounds like 8-Methyleugenitol.[3][4][5]

Physicochemical Properties of 8-Methyleugenitol

A fundamental understanding of the analyte's properties is critical for methodical development.

PropertyValueSource
Chemical FormulaC₁₁H₁₄O₂[2][6]
Molar Mass178.23 g/mol [2][6]
AppearanceColorless to pale yellow liquid[7]
Boiling Point254-255 °C[8]
Melting Point-4 °C[8]
SolubilityInsoluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.[7]
UV λmax~280 nm[9]

The aromatic ring and conjugated double bond in the structure of 8-Methyleugenitol provide a chromophore that allows for sensitive UV detection, making HPLC-UV a suitable analytical technique.

Experimental

Materials and Reagents
  • 8-Methyleugenitol reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used for the separation of a broad range of phenolic compounds.[3]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). Rationale: This mobile phase composition provides a good balance of polarity to achieve adequate retention and separation of the moderately non-polar 8-Methyleugenitol from other components in a typical plant extract.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • UV Detection Wavelength: 280 nm. Rationale: This wavelength is selected based on the UV absorbance maximum of eugenol, a structurally similar compound, to ensure high sensitivity.[9]

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8-Methyleugenitol reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from botanical material)

The preparation of plant extracts is a critical step to ensure the accurate quantification of the target analyte.[10][11][12]

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight to remove moisture. Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol. Rationale: Methanol is an effective solvent for extracting phenolic compounds.[11]

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter that could damage the column.

Caption: Workflow for the preparation of botanical extracts for HPLC analysis.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of 8-Methyleugenitol, and a sample extract. The retention time of the analyte in the sample extract should match that of the standard, and the peak should be well-resolved from other components in the matrix.

Linearity

The linearity of the method was determined by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999
Accuracy

Accuracy was assessed by a recovery study. A known amount of 8-Methyleugenitol was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Spiked LevelRecovery (%)
Low98 - 102%
Medium98 - 102%
High98 - 102%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13] This was determined by analyzing six replicate injections of a standard solution at a single concentration.

PrecisionRSD (%)
Repeatability (Intra-day)< 2%
Intermediate (Inter-day)< 2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. A UV spectrophotometric method for methyl eugenol reported a detection limit of 0.82 µg/mL and a quantitation limit of 2.48 µg/mL.[14]

G cluster_validation Method Validation (ICH Q2(R2)) cluster_precision Precision Sub-types Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD_LOQ LOD & LOQ

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of 8-Methyleugenitol in botanical extracts. The method is straightforward to implement and has been validated to meet the stringent requirements of the pharmaceutical and natural product industries. This protocol serves as a valuable resource for researchers and scientists involved in the quality control and development of products containing 8-Methyleugenitol.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Mineto, A. R., et al. (2024). Development by design of experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies. PubMed. [Link]

  • ResearchGate. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis. [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Wikipedia. (n.d.). Methyl eugenol. [Link]

  • ResearchGate. (2023). Development by Design of Experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies. [Link]

  • ScienceDirect. (2023). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts?. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • ACS Publications. (n.d.). Sample preparation for high-performance liquid chromatography of higher plant pigments. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyleugenol (HMDB0031864). [Link]

  • National Institutes of Health. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Semantic Scholar. (n.d.). HPLC-UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Neuroquantology. (2022). Development And Validation Of Uv Spectrophotometric Method For The Quantitative Estimation Of Methyl Eugenol. [Link]

  • ResearchGate. (n.d.). Two-dimensional chemical structure of methyl eugenol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Methyleugenitol Extraction from Aglaia odorata

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of 8-Methyleugenitol from Aglaia odorata. Here, w...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of 8-Methyleugenitol from Aglaia odorata. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction to 8-Methyleugenitol and Aglaia odorata

8-Methyleugenitol is a phenylpropanoid with significant interest in various research fields. Aglaia odorata, a plant from the Meliaceae family, is a known source of this and other bioactive compounds.[1][2][3] The efficient extraction of 8-Methyleugenitol is a critical first step for any downstream application. This guide will explore the common extraction methodologies, their optimization, and troubleshooting common issues.

Core Concepts in Extraction Optimization

The yield and purity of 8-Methyleugenitol are influenced by several factors, including the choice of extraction method, solvent polarity, temperature, pressure, and the physical state of the plant material. Understanding these parameters is key to optimizing your extraction protocol.

Method 1: Solvent Extraction

Solvent extraction is a widely used technique for isolating compounds from plant matrices. The choice of solvent is critical and depends on the polarity of the target molecule.

Step-by-Step Protocol for Solvent Extraction of 8-Methyleugenitol
  • Preparation of Plant Material :

    • Use dried and powdered leaves of Aglaia odorata to maximize the surface area for solvent penetration.

    • Ensure the plant material is free from contaminants.

  • Extraction :

    • Macerate the powdered leaves in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) at a solid-to-liquid ratio of 1:10 (w/v).[4]

    • Agitate the mixture at room temperature for 24-48 hours.

  • Filtration and Concentration :

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning (Optional) :

    • For further purification, the crude extract can be partitioned between an aqueous and an immiscible organic solvent (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.

Troubleshooting Solvent Extraction
Problem Possible Cause Solution
Low Yield Improper solvent choice.Test a range of solvents with varying polarities. For 8-Methyleugenitol, moderately polar solvents like ethanol or ethyl acetate are often effective.[4]
Insufficient extraction time or agitation.Increase the extraction duration or use continuous agitation to enhance solvent penetration.
Poor quality of plant material.Ensure the plant material is properly dried and finely ground.
Emulsion Formation During Partitioning High concentration of surfactants in the extract.Add a small amount of brine (saturated NaCl solution) to break the emulsion.[5]
Vigorous shaking.Gently invert the separatory funnel instead of vigorous shaking.[5]
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction with solvents of different polarities to fractionate the extract.
Consider chromatographic purification (e.g., column chromatography) after initial extraction.[1]
Solvent Extraction Workflow

SolventExtraction PlantMaterial Dried & Powdered Aglaia odorata Leaves SolventAddition Add Solvent (e.g., Ethanol) PlantMaterial->SolventAddition Maceration Maceration with Agitation (24-48h) SolventAddition->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Further Purification (e.g., Chromatography) CrudeExtract->Purification SteamDistillation PlantMaterial Ground Aglaia odorata Leaves DistillationChamber Distillation Chamber PlantMaterial->DistillationChamber SteamGenerator Steam Generator SteamGenerator->DistillationChamber Condenser Condenser DistillationChamber->Condenser CollectionFlask Collection Flask (Distillate) Condenser->CollectionFlask Separation Separatory Funnel CollectionFlask->Separation Product 8-Methyleugenitol Separation->Product

Caption: Overview of the steam distillation process.

Method 3: Supercritical Fluid Extraction (SFE) with CO₂

SFE using carbon dioxide is a green and highly tunable extraction method. [6]By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be adjusted to selectively extract target compounds. [7]

Step-by-Step Protocol for Supercritical CO₂ Extraction
  • Preparation of Plant Material :

    • Use dried and finely ground Aglaia odorata leaves.

  • SFE System Setup :

    • Load the ground plant material into the extraction vessel of the SFE system.

  • Extraction Parameters :

    • Pressurize and heat the CO₂ to its supercritical state (typically above 73.8 bar and 31.1°C). [7] * Optimal conditions for extracting volatile compounds from Aglaia odorata have been reported around 25 MPa (250 bar) and 40°C. [8]

  • Collection :

    • The supercritical fluid containing the extracted 8-Methyleugenitol is depressurized, causing the CO₂ to return to a gaseous state and the extracted compound to precipitate in a collection vessel.

Troubleshooting Supercritical CO₂ Extraction
Problem Possible Cause Solution
Low Yield Suboptimal temperature and pressure.Systematically vary the pressure and temperature to find the optimal extraction conditions for 8-Methyleugenitol. A response surface methodology can be employed for optimization. [9]
Insufficient extraction time.Increase the dynamic extraction time to ensure complete extraction.
Co-solvent may be needed.For more polar compounds, adding a small percentage of a co-solvent like ethanol can enhance extraction efficiency.
Clogging of the System Plant material is too fine.Use a slightly larger particle size or mix the plant material with a dispersing agent like sand.
Supercritical CO₂ Extraction Logic

SFE CO2_Tank Liquid CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater ExtractionVessel Extraction Vessel (with Plant Material) Heater->ExtractionVessel Separator Separator (Depressurization) ExtractionVessel->Separator Product 8-Methyleugenitol Separator->Product CO2_Recycle Gaseous CO₂ (Recycled) Separator->CO2_Recycle

Caption: Schematic of a supercritical CO₂ extraction system.

Quantitative Analysis of 8-Methyleugenitol

Accurate quantification of 8-Methyleugenitol is essential to determine the efficiency of the extraction process.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and reliable method for the identification and quantification of volatile compounds like 8-Methyleugenitol. [10][11][12]* High-Performance Liquid Chromatography (HPLC) : HPLC with a suitable detector (e.g., DAD) can also be a robust method for quantification, especially for less volatile extracts. [13] A validated analytical method with a proper standard curve is crucial for accurate results. [13]

Frequently Asked Questions (FAQs)

Q1: Which part of Aglaia odorata is best for 8-Methyleugenitol extraction? A: The leaves and flowers are generally reported to be rich in volatile compounds. [1][3][8] Q2: How does the choice of solvent affect the extraction yield? A: The polarity of the solvent plays a major role. Polar solvents like methanol and ethanol are effective for a broad range of compounds, while non-polar solvents like hexane will extract more lipophilic substances. The principle of "like dissolves like" is a good starting point. [4][14] Q3: Can I reuse the solvent? A: While technically possible after purification, it is generally not recommended for analytical or pharmaceutical applications to avoid cross-contamination and ensure reproducibility.

Q4: Is there a significant difference in yield between fresh and dried plant material? A: Drying the plant material removes water, which can interfere with some extraction solvents and also concentrates the target compounds on a weight basis. For solvent extraction, dried material is preferred. For steam distillation, both fresh and dried material can be used.

Q5: How can I confirm the identity of the extracted 8-Methyleugenitol? A: The most definitive method is to compare the mass spectrum and retention time of your sample with that of a certified reference standard using GC-MS. [11]

References

  • Wang, D.-X., & Shen, S. (2009). Chemical Constituents from the Leaves of Aglaia odorata.
  • Efdi, M., et al. (2020). Chemical constituents of Aglaia odorata leaves and their anti-inflammatory effects. Journal of Applied Pharmaceutical Science, 10(8), 115-119.
  • Joycharat, N., et al. (2013). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity.
  • Ghosh, A., & Bhattacharjee, P. (2014). Mathematical modeling of supercritical carbon dioxide extraction of methyl eugenol from tuberose flowers.
  • Raymond, C. A., et al. (2017). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Analytical and Bioanalytical Chemistry, 409(5), 1365-1374.
  • Truman State University. (n.d.). Steam Distillation. Retrieved from [Link]

  • CN108079972A. (2018). The method that methyl eugenol content in plants essential oil is removed using molecularly imprinted polymer.
  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Sultana, B., Anwar, F., & Ashraf, M. (2009). Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts. Molecules, 14(6), 2167–2180.
  • Ferreira, S. R. S., et al. (2011). Supercritical CO2 Extraction of Essential Oil from Clove Bud: Effect of Operation Conditions on the Selective Isolation of Eugenol and Eugenyl Acetate. Food and Bioprocess Technology, 4(6), 1011-1020.
  • Xu, F., et al. (2008).
  • Sustainability. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. Sustainability, 14(12), 7119.
  • Wikipedia. (n.d.). Aglaia odorata. Retrieved from [Link]

  • Cerritos College. (n.d.). Extraction & Purification of Eugenol. Retrieved from [Link]

  • Analytice. (n.d.). Determination of methyl eugenol - analysis. Retrieved from [Link]

  • Utami, N. F., et al. (2025). Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Leaf Extract. Pharmacognosy Journal, 17(4).
  • Ahmad, R. (n.d.). SUPERCRITICAL CARBON DIOXIDE EXTRACTION OF Mitragyna speciosa. Retrieved from [Link]

  • Ghasemi, E., et al. (2016). The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method.
  • International Agency for Research on Cancer. (2013). METHYLEUGENOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Al-Khayri, J. M., et al. (2022).
  • University of Missouri–St. Louis. (n.d.). Co-Distillation: The isolation of eugenol from cloves. Retrieved from [Link]

  • ResearchGate. (2014). DNA extraction troubleshooting?. Retrieved from [Link]

  • Lee, J. H., et al. (2007). Quantitative analysis of eugenol in clove extract by a validated HPLC method. Journal of Food Science and Nutrition, 12(4), 203-207.
  • CN104352026A. (2015). Method for carrying out cutting propagation on aglaia odorata in winter.
  • Joycharat, N., et al. (2021). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Journal of Asian Natural Products Research, 23(11), 1058-1065.
  • Silva, C., et al. (2019).
  • Great Plains Technology Center. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

  • Analytice. (n.d.). Methyl eugenol - analysis. Retrieved from [Link]

  • De la Ossa, E. J. M., et al. (2012). Extraction of thymol from different varieties of thyme plants using green solvents. Procedia Engineering, 42, 1515-1525.

Sources

Optimization

stability testing of 8-Methyleugenitol under different conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 8-Methyleugenitol (also known as methyleugenol). It is designed to offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 8-Methyleugenitol (also known as methyleugenol). It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental outcomes.

Introduction to 8-Methyleugenitol Stability

8-Methyleugenitol (4-allyl-1,2-dimethoxybenzene) is a phenylpropanoid found in various essential oils.[1] Its chemical structure, featuring a methoxy-substituted benzene ring and an allyl side chain, dictates its stability profile. While generally considered stable to air, heat, and light under ambient conditions, it is susceptible to degradation under specific stress conditions, which is a critical consideration in pharmaceutical development and other applications.[2] Understanding its degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring product safety and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 8-Methyleugenitol?

A1: The primary factors influencing the stability of 8-Methyleugenitol are exposure to oxidizing agents, light (photodegradation), and extreme temperatures. While it is reported to be relatively stable to hydrolysis due to the absence of readily hydrolyzable functional groups, forced degradation studies under acidic and basic conditions are still recommended by regulatory guidelines to confirm this.[2]

Q2: What are the expected degradation products of 8-Methyleugenitol?

A2: Under oxidative stress, 8-Methyleugenitol is known to form metabolites such as methyleugenol-2',3'-epoxide and 3'-oxomethylisoeugenol.[1] Autoxidation can also lead to the formation of hydroperoxides.[3] Photodegradation of similar methoxy-substituted aromatic compounds can result in the formation of quinone-type structures.[3] Isomerization of the allyl side chain to a propenyl group is also a potential transformation under certain conditions.[2]

Q3: Is 8-Methyleugenitol sensitive to pH changes?

A3: Based on its chemical structure, which lacks hydrolyzable groups like esters or amides, 8-Methyleugenitol is not expected to undergo significant hydrolysis in acidic or basic aqueous solutions.[2] However, extreme pH conditions, especially when combined with elevated temperatures, could potentially catalyze other reactions, such as isomerization of the allyl side chain.

Q4: What are the recommended storage conditions for 8-Methyleugenitol?

A4: To minimize degradation, 8-Methyleugenitol should be stored in well-closed, airtight containers, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. It is also recommended to purge the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the stability testing of 8-Methyleugenitol.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected Peaks in Chromatogram of Control Sample Contamination of the sample or solvent. Autoxidation of 8-Methyleugenitol.Use high-purity solvents and clean glassware. Prepare fresh control samples and analyze immediately. Purge the headspace of the sample vial with nitrogen.
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form (though 8-Methyleugenitol is neutral). Reduce the injection volume or sample concentration. Use a column with a different stationary phase or add a competing base to the mobile phase if tailing is observed.
Inconsistent Retention Times in HPLC Fluctuation in column temperature. Inconsistent mobile phase composition. Pump malfunction.Use a column oven to maintain a constant temperature.[4] Ensure accurate and consistent mobile phase preparation; degas the mobile phase.[4] Check the pump for leaks and ensure a steady flow rate.
Mass Balance Issues (Sum of 8-Methyleugenitol and Degradants is <95%) Formation of non-UV active or volatile degradants. Adsorption of compounds onto container surfaces. Incomplete extraction of degradants.Use a mass-sensitive detector (e.g., MS, CAD) in parallel with a UV detector. Use silanized glassware to minimize adsorption. Optimize extraction procedures to ensure all degradants are recovered.
No Degradation Observed Under Stress Conditions Stress conditions are too mild. The compound is inherently stable under the applied conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. This confirms the stability rather than a flaw in the experimental setup.
Isomerization of the Allyl Side Chain Presence of trace metals or acid/base catalysts. Exposure to high temperatures.Use high-purity reagents and solvents. Control the temperature carefully during the experiment. Analyze for the presence of the propenyl isomer (isomethyleugenol).[2]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Preparation of Stock Solution

Prepare a stock solution of 8-Methyleugenitol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acidic and Basic Hydrolysis
  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl (for acidic hydrolysis) or 0.1 N NaOH (for basic hydrolysis).

    • Keep the solutions at 60°C for 24 hours.

    • After the incubation period, neutralize the solutions (add 1 mL of 0.1 N NaOH to the acidic solution and 1 mL of 0.1 N HCl to the basic solution).

    • Dilute the samples to a suitable concentration with the mobile phase for analysis.

  • Causality: Although 8-Methyleugenitol is not expected to hydrolyze, this study is a regulatory requirement to demonstrate its stability against pH-induced degradation.

Oxidative Degradation
  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample to a suitable concentration with the mobile phase for analysis.

  • Causality: The allyl group and the electron-rich aromatic ring are susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[1]

Thermal Degradation
  • Procedure:

    • Place the solid 8-Methyleugenitol powder in a thermostatically controlled oven at 70°C for 48 hours.

    • For degradation in solution, keep the stock solution at 70°C for 48 hours.

    • After exposure, dissolve the solid sample or dilute the solution sample to a suitable concentration for analysis.

  • Causality: This study evaluates the intrinsic thermal stability of the molecule and its potential to degrade at elevated temperatures that may be encountered during manufacturing or storage.

Photodegradation
  • Procedure:

    • Expose the 8-Methyleugenitol stock solution (in a quartz cuvette) and solid powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to differentiate between thermal and photodegradation.

    • After exposure, prepare the samples for analysis.

  • Causality: This study is essential to determine the light sensitivity of 8-Methyleugenitol and to establish the need for light-protective packaging.

Analytical Method: Stability-Indicating HPLC-UV

A validated stability-indicating method is crucial to separate 8-Methyleugenitol from its potential degradation products.

Parameter Recommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Detection UV at 221 nm and 265 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 8-Methyleugenitol Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Apply Stress Thermal Thermal Degradation (70°C, Solid & Solution) Stock->Thermal Apply Stress Photo Photodegradation (ICH Q1B Light Exposure) Stock->Photo Apply Stress Neutralize Neutralize Hydrolysis Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Characterize Identify & Characterize Degradation Products HPLC->Characterize

Caption: Workflow for the forced degradation study of 8-Methyleugenitol.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_isomerization Isomerization ME 8-Methyleugenitol Epoxide Methyleugenol-2',3'-epoxide ME->Epoxide H2O2 Oxo 3'-Oxomethylisoeugenol ME->Oxo H2O2 Hydroperoxide Hydroperoxides ME->Hydroperoxide Autoxidation Quinone Quinone-type Structures ME->Quinone Light (UV) Isomer Isomethyleugenol (propenyl isomer) ME->Isomer Acid/Base or Heat

Caption: Potential degradation pathways of 8-Methyleugenitol under stress conditions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7127, Methyleugenol. [Link]

  • Nakagawa, Y., & Tayama, K. (2001). Free Radical Metabolism of Methyleugenol and Related Compounds. Chemical Research in Toxicology, 14(9), 1147–1154. [Link]

  • Esselen, M., et al. (2016). Methyleugenol and oxidative metabolites induce DNA damage and interact with human topoisomerases. Archives of Toxicology, 90(6), 1435–1446. [Link]

  • Gursale, A., Dighe, V., & Parekh, G. (2010). Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC. Journal of chromatographic science, 48(1), 59–62. [Link]

  • University of Hertfordshire. (n.d.). Methyleugenol (Ref: Ent 21040). In AERU. [Link]

  • Chavan, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Rana, M., et al. (2023). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. Molecules, 28(14), 5437. [Link]

  • Tan, J., & Welch, C. J. (2021). Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). Molecules, 26(11), 3236. [Link]

  • Patel, K., & Dedania, Z. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38249. [Link]

  • Singh, R., & Kumar, R. (2019). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Taibah University for Science, 13(1), 843-851. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Quantification of 8-Methyleugenitol

Welcome to the technical support center for the bioanalysis of 8-Methyleugenitol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 8-Methyleugenitol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we will dissect the common issues and provide robust, field-proven solutions to ensure the accuracy and reliability of your quantitative data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding 8-Methyleugenitol and the nature of matrix effects.

Q1: What is 8-Methyleugenitol and why is its accurate quantification important?

8-Methyleugenitol, also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring organic compound found in various essential oils.[1] It is structurally related to eugenol and methyleugenol. Accurate quantification is critical in several fields, including toxicology, food science, and pharmaceutical development, where it may be studied as a metabolite, a food component, or a potential therapeutic agent. In bioanalysis, precise measurement in complex biological matrices like plasma or urine is essential for pharmacokinetic and toxicokinetic studies.[1]

Q2: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative method.[4][5] These effects are a primary concern in LC-MS/MS-based bioanalysis and must be evaluated and mitigated as per regulatory guidelines.[6][7][8]

Q3: How can I tell if my 8-Methyleugenitol assay is suffering from matrix effects?

The most direct way to assess matrix effects is through a post-column infusion experiment, which provides a qualitative view of where ion suppression or enhancement occurs throughout your chromatographic run.[9][10][11][12] For a quantitative assessment, the post-extraction spike method is employed.[10][12][13] This involves comparing the analyte's response in a blank, extracted matrix to its response in a neat (pure) solvent. Inconsistent internal standard responses across a sample batch are also a strong indicator of variable matrix effects.[10]

Section 2: Troubleshooting Guide: Diagnosis & Mitigation

This section provides a systematic approach to identifying, diagnosing, and resolving matrix effect-related issues.

Problem: Inconsistent Results, Poor Reproducibility, and Inaccurate Quantification

This is the most common manifestation of unaddressed matrix effects. The underlying cause is often the co-elution of matrix components, such as phospholipids from plasma, with the 8-Methyleugenitol peak.[6][14]

Diagnostic Step 1: Visualize the Matrix Effect with a Post-Column Infusion Experiment

A post-column infusion experiment is a powerful diagnostic tool that helps you "see" the regions of ion suppression or enhancement in your chromatogram.[11][12]

Causality: By introducing a constant flow of 8-Methyleugenitol solution into the mobile phase after the analytical column but before the mass spectrometer, a stable baseline signal is generated. When a blank matrix sample is injected, any dips or rises in this baseline indicate where co-eluting matrix components are suppressing or enhancing the ionization of your analyte.[12]

G cluster_LC LC System cluster_Infusion Infusion Setup Pump LC Pump Injector Autosampler Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent from Column SyringePump Syringe Pump (8-Methyleugenitol Solution) SyringePump->Tee Constant Flow of Analyte MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a solution of 8-Methyleugenitol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal on the mass spectrometer.

  • Setup: Using a syringe pump and a low-dead-volume mixing tee, introduce the 8-Methyleugenitol solution into the mobile phase flow path between the analytical column and the MS ion source.

  • Equilibration: Begin the infusion and allow the MS signal to stabilize, resulting in a constant, elevated baseline.

  • Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample).

  • Analysis: Monitor the baseline of the 8-Methyleugenitol MRM transition. Any deviation (dip or peak) from the stable baseline indicates a region of matrix effect. Record the retention times of these regions.

  • Comparison: Now, inject a sample containing 8-Methyleugenitol and compare its retention time to the regions of matrix effect identified in the previous step. If they overlap, your assay is compromised.

Mitigation Strategy 1: Chromatographic Optimization

If the post-column infusion experiment reveals that 8-Methyleugenitol co-elutes with a region of ion suppression, the first and often simplest approach is to adjust the chromatography to separate them.[15]

Causality: The goal is to shift the retention time of 8-Methyleugenitol to a "cleaner" region of the chromatogram, free from interfering matrix components.

  • Action 1: Modify the Gradient: Increase the initial aqueous portion of your gradient or slow down the ramp rate. This can help retain and separate early-eluting interferences, like salts and phospholipids, from your analyte.

  • Action 2: Change the Column Chemistry: 8-Methyleugenitol is a relatively nonpolar molecule (LogP ~3.45).[1] If you are using a standard C18 column, consider trying a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, which can offer different interactions and potentially better separation from matrix components.

Mitigation Strategy 2: Advanced Sample Preparation

If chromatographic optimization is insufficient, the next step is to implement a more rigorous sample cleanup procedure to remove the interfering components before analysis.[15][16]

Causality: Different sample preparation techniques offer varying levels of cleanliness. The choice of technique should be based on the complexity of the matrix and the level of interference observed. Solid-Phase Extraction (SPE) is a powerful technique that uses a solid sorbent to selectively adsorb the analyte from the solution, allowing interferences to be washed away.[17][18][19][20]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 90 - 105%40 - 70% (Suppression)Simple, fast, low costPoor removal of phospholipids
Liquid-Liquid Extraction (LLE) 70 - 90%15 - 30% (Suppression)Good for nonpolar analytesLabor-intensive, uses large solvent volumes
Solid-Phase Extraction (SPE) > 95%< 15%Excellent removal of interferencesHigher cost, requires method development

Note: Values are illustrative and will vary based on the specific analyte and matrix.

Experimental Protocol: Solid-Phase Extraction (SPE) for 8-Methyleugenitol from Plasma

This protocol uses a reversed-phase polymeric SPE sorbent, which is effective for retaining nonpolar compounds like 8-Methyleugenitol.

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water. This step is crucial for removing polar interferences and phospholipids while retaining 8-Methyleugenitol.[19]

  • Elution: Elute the 8-Methyleugenitol from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your mobile phase starting condition for LC-MS/MS analysis.

Mitigation Strategy 3: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the gold standard for compensating for matrix effects.[10]

Causality: A SIL-IS (e.g., 8-Methyleugenitol-d3) is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression or enhancement. Because you are measuring the ratio of the analyte to the SIL-IS, any signal fluctuation caused by matrix effects is canceled out, leading to accurate and precise quantification.[4]

G Start Method Development Start Assess Assess Matrix Effect (Post-Column Infusion) Start->Assess OptimizeLC Optimize Chromatography (Change Gradient/Column) Assess->OptimizeLC ME unacceptable Validate Full Method Validation (per FDA/ICH M10 Guidelines) Assess->Validate ME acceptable OptimizeLC->Assess Re-evaluate ImproveSamplePrep Improve Sample Preparation (Switch to SPE) OptimizeLC->ImproveSamplePrep ME still unacceptable ImproveSamplePrep->Assess Re-evaluate UseSIL Implement Stable Isotope-Labeled IS ImproveSamplePrep->UseSIL ME still unacceptable OR for maximum robustness UseSIL->Validate

Sources

Optimization

Technical Support Center: Method Development for Separating 8-Methyleugenitol from its Isomers

Introduction: The Analytical Challenge of 8-Methyleugenitol 8-Methyleugenitol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide variety of plants and essential oils, including basil,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 8-Methyleugenitol

8-Methyleugenitol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide variety of plants and essential oils, including basil, nutmeg, and tea tree oil.[1][2] It serves as a crucial component in the flavor and fragrance industry and is a key semiochemical in ecological studies.[1][3] However, its analysis is frequently complicated by the presence of structurally similar isomers, primarily methyl isoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene), which exists in cis and trans configurations.[4][5] These isomers share the same molecular formula (C₁₁H₁₄O₂) and mass (178.23 g/mol ), and possess very similar physicochemical properties, making their chromatographic separation a significant analytical hurdle.[3][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing robust analytical methods to separate and accurately quantify 8-Methyleugenitol from its challenging isomers. We will explore the underlying principles of separation, provide detailed starting protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and offer a structured troubleshooting guide to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers that interfere with 8-Methyleugenitol analysis?

The most common interfering isomers are the geometric isomers of methyl isoeugenol: (E)-methylisoeugenol (trans) and (Z)-methylisoeugenol (cis).[4] These are positional isomers of 8-Methyleugenitol where the double bond is located in the C1-C2 position of the propyl side chain (a propenyl group) instead of the C2-C3 position (an allyl group) as in 8-Methyleugenitol. This subtle structural difference is the key to their separation.

Q2: Why is separating 8-Methyleugenitol from its isomers so difficult?

The difficulty arises from their nearly identical physical properties. They have the same molecular weight and similar polarities and boiling points, causing them to co-elute (elute at the same time) under generic chromatographic conditions.[7] Achieving separation requires leveraging subtle differences in their molecular geometry and electronic structure through highly selective chromatographic phases and optimized conditions.

Q3: Which analytical technique is better for this separation: GC or HPLC?

Both techniques can be successful, and the choice often depends on the sample matrix, available equipment, and desired sensitivity.

  • Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is the most common and often most effective method.[1][8] The volatility of these compounds makes them ideal for GC analysis. Separation is typically achieved by selecting a GC column with a specific stationary phase that can differentiate between the allyl and propenyl side chains.

  • High-Performance Liquid Chromatography (HPLC) is also a viable option, particularly for samples that are not suitable for direct GC injection (e.g., non-volatile matrices or thermally labile compounds).[9][10] Reversed-phase HPLC on a C18 column is the standard approach, where separation relies on fine-tuning the mobile phase composition.[11]

Q4: What kind of sample preparation is required?

The complexity of the sample matrix dictates the necessary preparation.[12]

  • For essential oils: A simple dilution in an appropriate organic solvent (e.g., hexane, ethyl acetate, or methanol) is often sufficient.

  • For complex matrices (e.g., food, biological tissues): An extraction step is necessary. This can range from liquid-liquid extraction (LLE) with a solvent like hexane to more advanced techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7][12]

Recommended Analytical Strategies & Protocols

Successful method development hinges on the strategic selection of the chromatographic column and the optimization of operating parameters.

Strategy 1: Gas Chromatography (GC-MS/FID)

GC offers high efficiency for volatile compounds and is the preferred starting point. The key to success is the choice of the stationary phase. While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) may provide some separation, a mid-to-high polarity column is strongly recommended for robust resolution.

Causality of Column Selection: Mid-to-high polarity stationary phases (e.g., those containing cyanopropyl or polyethylene glycol moieties) induce different retention mechanisms beyond simple boiling point separation. They interact with analytes via dipole-dipole and hydrogen bonding forces. The subtle differences in the electron distribution and accessibility around the double bond in the allyl (8-Methyleugenitol) versus the propenyl (methyl isoeugenol isomers) side chain lead to differential interactions with the polar stationary phase, resulting in distinct retention times and effective separation.

ParameterRecommended ConditionRationale & Notes
GC Column Mid-polarity, e.g., DB-1701 (14%-Cyanopropylphenyl)-methylpolysiloxane or high-polarity, e.g., DB-WAX (Polyethylene glycol)Provides necessary selectivity for positional isomers. A standard 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.
Carrier Gas Helium or HydrogenHelium is standard and safe. Hydrogen can provide faster analysis times and higher efficiency. Flow rate: ~1.0-1.2 mL/min (constant flow mode).
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks, especially for high-concentration samples like essential oils.
Injection Volume 1 µLStandard volume; adjust as needed based on sample concentration and detector sensitivity.
Oven Program 60 °C (hold 2 min), then ramp 4 °C/min to 240 °C (hold 5 min)A slow temperature ramp is critical to maximize the resolution between closely eluting isomers. This program should be optimized for your specific column and instrument.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS: Provides definitive identification via mass spectra and allows for selective ion monitoring (SIM) for enhanced sensitivity.[13] FID: Offers high sensitivity and a wide linear range for quantification but does not provide structural information.
  • Sample Preparation: Dilute the sample (e.g., essential oil) 1:100 in ethyl acetate. For trace analysis, a less diluted sample or a pre-concentration step may be needed.

  • Instrument Setup: Install the recommended column and set the GC parameters as detailed in Table 1.

  • System Suitability: Inject a standard mixture containing known concentrations of 8-Methyleugenitol and its isomers to verify system performance. Ensure the resolution between the critical pair (typically 8-Methyleugenitol and trans-methylisoeugenol) is >1.5.

  • Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them to generate a calibration curve for each analyte.

  • Sample Analysis: Inject the prepared sample(s).

  • Data Processing: Integrate the peak areas and quantify the analytes using the calibration curve. If using GC-MS, confirm peak identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[14]

Strategy 2: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Reversed-phase HPLC is a powerful alternative, especially for samples in complex, non-volatile matrices. Separation is achieved by optimizing the mobile phase to exploit subtle differences in the hydrophobicity of the isomers.

ParameterRecommended ConditionRationale & Notes
HPLC Column C18, e.g., XTerra RP18, Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)The C18 stationary phase is the industry standard for reversed-phase and is effective for separating phenylpropanoids.[11][15] A smaller particle size (e.g., 3.5 µm) can improve efficiency.
Mobile Phase A: Water (with 0.1% Formic Acid)B: Acetonitrile (or Methanol)Formic acid helps to control the pH and ensure sharp, symmetrical peaks. Acetonitrile often provides better selectivity for isomers than methanol.[16]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% B) to assess separation.[11] If co-elution occurs, a shallow gradient (e.g., 55% to 70% B over 20 minutes) is necessary to improve resolution.
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[11]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector UV/DAD (Diode Array Detector)Set to 280 nm, which is near the maximum absorbance for eugenol-type compounds.[9][11] A DAD allows for peak purity analysis by comparing spectra across the peak.
Injection Volume 10 µLAdjust based on sample concentration and detector response.
  • Sample Preparation: Dissolve the sample in the mobile phase (or a compatible solvent like methanol). Filter through a 0.45 µm syringe filter to remove particulates.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • System Suitability: Inject a standard mixture to confirm adequate resolution (>1.5) and reproducibility of retention times and peak areas.

  • Calibration: Construct a calibration curve by injecting a series of standards covering the expected sample concentration range.

  • Sample Analysis: Inject the filtered sample(s).

  • Data Processing: Integrate and quantify the peaks using the external standard calibration method. Use the DAD to check for peak purity and confirm that no other compounds are co-eluting.

Visualization of the Method Development Workflow

The following diagram outlines a logical workflow for selecting and optimizing a separation method for 8-Methyleugenitol and its isomers.

MethodDevelopmentWorkflow Workflow for 8-Methyleugenitol Isomer Separation start Start: Sample containing 8-Methyleugenitol matrix_check Assess Sample Matrix & Analyte Volatility start->matrix_check gc_path Volatile / Clean Matrix (e.g., Essential Oil) matrix_check->gc_path  Volatile hplc_path Non-Volatile / Complex Matrix (e.g., Food Extract) matrix_check->hplc_path Non-Volatile   gc_column Select Mid-to-High Polarity GC Column (e.g., DB-WAX) gc_path->gc_column hplc_column Select C18 Reversed-Phase HPLC Column hplc_path->hplc_column gc_optim Optimize Oven Temperature Program gc_column->gc_optim gc_res_check Resolution > 1.5? gc_optim->gc_res_check gc_res_check->gc_column No, try different phase polarity validate Method Validation (Linearity, LOD, LOQ, Accuracy) gc_res_check->validate Yes hplc_optim Optimize Mobile Phase (Isocratic vs. Gradient) hplc_column->hplc_optim hplc_res_check Resolution > 1.5? hplc_optim->hplc_res_check hplc_res_check->hplc_optim No, adjust gradient or solvent type hplc_res_check->validate Yes end Routine Analysis validate->end

Caption: A decision tree for method development.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Poor or no resolution between isomers (co-elution). 1. (GC/HPLC) Insufficient column selectivity: The stationary phase is not capable of differentiating the isomers. 2. (GC) Oven ramp is too fast: Analytes do not have enough time to interact differentially with the stationary phase. 3. (HPLC) Mobile phase is too strong: Analytes are eluting too quickly near the solvent front.1. (GC) Switch to a column with a different, higher polarity (e.g., from a 5% phenyl to a WAX phase). (HPLC) Switch the organic modifier (e.g., from methanol to acetonitrile) or use a phenyl-hexyl or embedded polar group (EPG) column. 2. (GC) Decrease the temperature ramp rate (e.g., from 5 °C/min to 2-3 °C/min). 3. (HPLC) Decrease the percentage of the organic solvent in the mobile phase. Switch from isocratic to a shallow gradient elution.
Peak Tailing. 1. Active sites on the column or in the inlet: Silanol groups can interact with the methoxy groups of the analytes. 2. Column overloading: Too much sample has been injected. 3. (HPLC) pH mismatch: The mobile phase pH is inappropriate for the analytes.1. Use a highly inert column (e.g., "ms" grade for GC). Deactivate the GC inlet liner or use a new, deactivated liner. 2. Dilute the sample further or reduce the injection volume. For GC, increase the split ratio. 3. (HPLC) Add a modifier like 0.1% formic or acetic acid to the mobile phase to ensure consistent protonation of any acidic silanols on the column packing.
Poor Peak Shape (Fronting or Splitting). 1. Improper sample solvent: The solvent used to dissolve the sample is much stronger than the mobile phase (HPLC) or incompatible with the column phase (GC). 2. Column degradation or contamination: The head of the column is damaged.1. (HPLC) Dissolve the sample in the initial mobile phase or a weaker solvent. (GC) Ensure the injection solvent is appropriate for the column phase. 2. Trim the first few centimeters from the front of the GC column. For HPLC, try back-flushing the column with a strong solvent or replace it if necessary.
Shifting Retention Times. 1. (GC/HPLC) Fluctuations in temperature. 2. (GC) Fluctuation in carrier gas flow rate or pressure. 3. (HPLC) Mobile phase composition changing over time or improper column equilibration. 1. Ensure the GC oven or HPLC column compartment temperature is stable and consistent. 2. (GC) Check for leaks in the system. Use electronic pressure control in constant flow mode. 3. (HPLC) Prepare fresh mobile phase daily. Ensure the column is fully equilibrated with the mobile phase before each run (at least 10-15 column volumes).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7127, Methyl eugenol. Available at: [Link]

  • Zainuddin, A., & Ahmad, A. (2021). Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). Foods, 10(6), 1233. Available at: [Link]

  • Ponnusamy, K., et al. (2022). A Rapid, Detection and Separation of Eugenol and Its Isomers Isolated From Polianthes tuberosa (Linn.) Flower by Supercritical Fluid Chromatography - Photodiode Array-Mass Spectrometry - A Method Development, Validation, and Stability Studies. Frontiers in Chemistry, 10, 869600. Available at: [Link]

  • Raymond, C. A., et al. (2017). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Analytical and Bioanalytical Chemistry, 409(7), 1849–1857. Available at: [Link]

  • Péter, A., et al. (2001). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A, 926(2), 243-250. Available at: [Link]

  • Joshi, N., et al. (2018). Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. Journal of Chromatography A, 1538, 59-66. Available at: [Link]

  • Gawade, S. P., et al. (2014). HPLC-UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. International Journal of Pharmaceutical Sciences and Research, 5(10), 4344-4348. Available at: [Link]

  • Wang, Y., et al. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine, 13(Suppl 1), S101–S107. Available at: [Link]

  • Verma, R. S., et al. (2014). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. Journal of the Chilean Chemical Society, 59(3), 2599-2602. Available at: [Link]

  • ResearchGate (2017). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Available at: [Link]

  • Wikipedia. (2023). Methyl eugenol. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2021). Methyleugenol in the NIST Chemistry WebBook. Available at: [Link]

  • Ekelöf, M. P., & Le, A. T. (2019). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2333–2340. Available at: [Link]

  • ResearchGate (2021). HPLC-UV analysis of eugenol in clove and cinnamon oils after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Available at: [Link]

  • Southwell, I. (2007). Detecting traces of methyl eugenol in essential oils: tea tree oil, a case study. Flavour and Fragrance Journal, 22(3), 197-200. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2023). ASPARTAME, METHYLEUGENOL, AND ISOEUGENOL. Available at: [Link]

  • ResearchGate (2014). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. Available at: [Link]

  • ResearchGate (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW. Available at: [Link]

  • JSM Central. (2023). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Available at: [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • MDPI. (2022). Chemical Compositions of Essential Oil Extracted from Eight Thyme Species and Potential Biological Functions. Available at: [Link]

  • ResearchGate (2018). Separation of Optical Isomers of MRC-01 and Their Biological Activities. Available at: [Link]

  • Indian Academy of Sciences. (1987). New strategies for separations through reactions. Available at: [Link]

  • Ke, C., et al. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 1031, 165-171. Available at: [Link]

  • Zhang, J., et al. (2011). Quantitative analysis of eugenol in clove extract by a validated HPLC method. Journal of Food Science, 76(8), C1215-C1220. Available at: [Link]

  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Available at: [Link]

  • ScenTree. (n.d.). Methyleugenol (CAS N° 93-15-2). Available at: [Link]

  • University of Virginia Library. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Derivatization for 8-Methyleugenitol Gas Chromatography (GC) Analysis

Welcome to the technical support center for the analysis of 8-Methyleugenitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 8-Methyleugenitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of derivatization methods for robust and reproducible Gas Chromatography (GC) analysis.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the analysis of 8-Methyleugenitol, a substituted eugenol compound. The primary analytical challenge for this molecule lies in the presence of a polar phenolic hydroxyl (-OH) group, which necessitates derivatization for successful GC analysis.

Q1: Why is derivatization essential for the GC analysis of 8-Methyleugenitol?

A1: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1] 8-Methyleugenitol, like other phenolic compounds, contains a polar hydroxyl (-OH) group. This functional group causes several analytical problems:

  • Low Volatility: The hydrogen bonding capability of the -OH group increases the boiling point of the molecule, making it less volatile.[2] Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar group, which reduces intermolecular hydrogen bonding and increases volatility.[2]

  • Poor Peak Shape (Tailing): The polar -OH group can interact with active sites (residual silanols) on the GC inlet liner and column stationary phase. This secondary interaction causes the chromatographic peaks to tail, leading to poor resolution and inaccurate quantification.[1][3]

  • Thermal Instability: At the high temperatures of the GC inlet, unprotected phenolic compounds can degrade, leading to poor sensitivity and reproducibility.

Derivatization effectively "masks" this problematic functional group, converting the analyte into a more "GC-amenable" form that is more volatile, less polar, and more thermally stable.[4][5]

Q2: What are the primary derivatization strategies for phenolic compounds like 8-Methyleugenitol?

A2: The two most common and effective strategies for derivatizing phenolic hydroxyl groups are silylation and acylation. The choice depends on the specific requirements of the analysis, such as the need for a specific detector or the presence of other interfering functional groups.

Derivatization StrategyCommon ReagentsMechanism & Resulting DerivativeAdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMCS (catalyst)Replaces the active hydrogen of the -OH group with a trimethylsilyl (TMS) group, forming a TMS-ether.[2][4]Highly effective, produces volatile and stable derivatives, reagents are highly reactive, and by-products are volatile and do not interfere.[6]Reagents and derivatives are highly sensitive to moisture, requiring strictly anhydrous conditions.[7]
Acylation Acetic Anhydride, TFAA, PFPAReplaces the active hydrogen of the -OH group with an acyl group, forming an ester.[5]Derivatives are very stable. Using fluorinated acylating reagents (TFAA, PFPA) can significantly enhance sensitivity for Electron Capture Detectors (ECD).[5]By-products are often acidic and non-volatile, requiring a clean-up step before injection to prevent column damage. The reaction can be slower than silylation.

Q3: Which silylating reagent is best for 8-Methyleugenitol: BSTFA or MSTFA?

A3: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for derivatizing phenols.[6]

  • MSTFA is often considered the most volatile of the common silylating reagents.[7] Its by-products are also highly volatile, which can be advantageous in preventing chromatographic interference.

  • BSTFA is also highly effective and widely used.[4] It is a strong silylating agent capable of derivatizing hindered hydroxyl groups.[2]

For most applications involving phenolic compounds, both reagents will perform exceptionally well. The choice may ultimately come down to laboratory preference or availability. For challenging or sterically hindered hydroxyl groups, the addition of a catalyst like Trimethylchlorosilane (TMCS) at 1-10% is highly recommended to increase the reactivity of the primary silylating reagent.[2][4]

Section 2: Detailed Derivatization Protocols

These protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.

Protocol 1: Silylation using MSTFA + 1% TMCS

This is the recommended primary method for robust and reproducible derivatization of 8-Methyleugenitol.

Materials:

  • Dried sample extract containing 8-Methyleugenitol

  • MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • GC Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for drying

Step-by-Step Methodology:

  • Sample Preparation (Critical Step): Ensure the sample is completely dry. Water will preferentially react with the silylating reagent, consuming it and preventing the derivatization of your analyte.[7][8]

    • Pipette your sample into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-60°C.

    • To remove residual moisture, add 200 µL of an azeotropic solvent like toluene or dichloromethane and evaporate again. This is known as azeotropic drying.[8]

  • Reagent Addition:

    • To the dried sample, add 50 µL of anhydrous pyridine or acetonitrile to redissolve the analyte.

    • Add 100 µL of MSTFA + 1% TMCS. The reagent should be in significant molar excess to drive the reaction to completion.

    • Self-Validation Check: The solution should be clear. If a precipitate forms immediately, it may indicate excessive residual water or impurities.

  • Reaction Incubation:

    • Securely cap the vial.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

    • Causality Explanation: Heating provides the necessary activation energy to ensure the complete and rapid derivatization of the phenolic hydroxyl group.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature before opening.

    • The sample is now ready for GC injection. The resulting TMS-ether of 8-Methyleugenitol is significantly more volatile and thermally stable.

Protocol 2: Acylation using Acetic Anhydride

This method provides a stable ester derivative and can be useful if silylation is problematic.

Materials:

  • Dried sample extract containing 8-Methyleugenitol

  • Acetic Anhydride

  • Pyridine (acts as a catalyst and acid scavenger)

  • Hexane or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Sample Preparation: Dry the sample completely as described in Protocol 1, Step 1.

  • Reagent Addition:

    • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.

  • Reaction Incubation:

    • Cap the vial and heat at 60°C for 30 minutes.

  • Work-up and Extraction (Critical Step):

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water to quench the reaction.

    • Add 500 µL of hexane (or ethyl acetate) and vortex to extract the acetylated derivative.

    • Carefully transfer the organic (top) layer to a clean vial.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution to remove the acetic acid by-product. This step is crucial to prevent injecting acid onto the GC column.

    • Transfer the final organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any remaining water.

  • Analysis:

    • The sample is now ready for GC injection.

Section 3: Optimization & Troubleshooting Guide

Even with robust protocols, issues can arise. This section provides a systematic, question-and-answer guide to common problems.

Optimization Strategies

Q: How do I systematically optimize the derivatization reaction for my specific sample matrix?

A: Optimization involves ensuring the reaction goes to completion without causing analyte degradation. Key parameters can be adjusted systematically.

ParameterRange to TestRationale & Expert Insight
Reagent:Analyte Ratio 50:1 to 200:1 (molar excess)A high molar excess of the derivatizing reagent is required to drive the chemical equilibrium towards the product side. Start with a 100:1 ratio and increase if you observe incomplete derivatization.
Reaction Temperature Room Temp to 80°CHigher temperatures increase reaction rates. For phenols, 60-70°C is typically sufficient. Excessively high temperatures can risk thermal degradation of the analyte or derivative.
Reaction Time 15 min to 60 minMost silylation reactions for simple phenols are complete within 30 minutes at 60-70°C. If incomplete derivatization persists, increasing the time to 60 minutes may help.
Solvent Choice Pyridine, Acetonitrile, DichloromethaneThe solvent must be aprotic (no active hydrogens) and capable of dissolving the analyte.[2] Pyridine is an excellent choice as it can also act as an acid scavenger, facilitating the reaction.[2]
Troubleshooting Common Issues

Q: My chromatogram shows a peak for underivatized 8-Methyleugenitol alongside the derivative peak. What went wrong?

A: This indicates incomplete derivatization. The root causes are almost always one of the following:

  • Presence of Moisture: Water is the primary culprit. It rapidly consumes the silylating reagent. Solution: Re-evaluate your sample drying procedure. Ensure all solvents are anhydrous and implement azeotropic drying.[7][8]

  • Insufficient Reagent: The derivatizing reagent may have been depleted before all the analyte could react. Solution: Increase the volume of the derivatization reagent. Ensure a significant molar excess.

  • Insufficient Reaction Time/Temperature: The reaction may not have had enough energy or time to complete. Solution: Increase the reaction temperature to 70°C and/or extend the time to 45-60 minutes.

  • Degraded Reagent: Silylating reagents degrade upon exposure to air and moisture. Solution: Use a fresh vial of the reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly capped.

Q: The 8-Methyleugenitol derivative peak is tailing. How can I fix this?

A: Peak tailing suggests unwanted secondary interactions within the GC system. [1][9]

  • Active Sites in the Inlet: The glass inlet liner is a common source of active sites. Solution: Use a high-quality, deactivated inlet liner. If peak shape degrades over time, replace the liner. Regular liner replacement is crucial for robust analysis.[10]

  • Column Contamination/Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Solution: Trim the first 10-20 cm from the front of the column.[9] If the problem persists, the column may need to be replaced.

  • Incomplete Derivatization: Any remaining underivatized analyte will tail significantly. Solution: Address the causes of incomplete derivatization as described in the previous question.

Q: I'm seeing "ghost peaks" in my blank runs after injecting a derivatized sample. What are they?

A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover or contamination. [1][9]

  • Syringe Carryover: The derivative may be adsorbed onto the syringe. Solution: Implement a rigorous syringe washing protocol between injections. Use multiple rinses with a strong solvent like hexane or acetone.

  • Inlet Contamination: Excess derivatizing reagent or non-volatile sample matrix can build up in the inlet. Solution: Replace the inlet liner and septum.

  • Reagent By-products: Sometimes, by-products from the derivatization reaction itself can appear as peaks. Solution: Ensure your reagent is fresh. If using MSTFA, the by-products are typically very volatile and elute early. If they interfere, modify the temperature program to separate them from your analyte.

Q: My results are not reproducible. What are the likely causes?

A: Poor reproducibility is often a sign of inconsistent sample handling or system instability. [1][10]

  • Inconsistent Derivatization: This is the most likely cause. Small variations in moisture content, reagent volume, or reaction time/temperature between samples will lead to variable derivatization efficiency. Solution: Automate the process if possible.[11] If performing manually, be meticulous and consistent with every step, especially the drying and reagent addition phases. Use an internal standard to correct for variations.

  • Injection Volume Variation: Ensure the autosampler or manual injection technique is precise.[12]

  • Derivative Instability: While TMS derivatives of phenols are generally stable for several hours, they will eventually degrade by hydrolysis if exposed to moisture. Solution: Analyze samples as soon as possible after derivatization. Do not let derivatized samples sit on the autosampler for extended periods (e.g., overnight) without confirming their stability.

Section 4: Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data acquisition for the GC analysis of 8-Methyleugenitol.

G cluster_prep Sample Preparation cluster_deriv Derivatization (Silylation) cluster_analysis GC Analysis Sample Sample containing 8-Methyleugenitol Dry Evaporate to Dryness (N2 Stream, 60°C) Sample->Dry Azeo Azeotropic Drying (Toluene) Dry->Azeo Solvent Add Anhydrous Solvent (e.g., Pyridine) Azeo->Solvent Reagent Add Silylating Reagent (MSTFA + 1% TMCS) Solvent->Reagent Incubate Incubate (60-70°C, 30 min) Reagent->Incubate Cool Cool to Room Temp Incubate->Cool Inject Inject into GC-MS/FID Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Data Acquisition Separate->Detect

Caption: General workflow for derivatization and GC analysis.

Silylation Reaction of 8-Methyleugenitol

This diagram illustrates the chemical transformation of 8-Methyleugenitol into its more volatile trimethylsilyl (TMS) ether derivative.

G 8-ME 8-Methyleugenitol (Analyte with Polar -OH) TMS-ME TMS-8-Methyleugenitol (Volatile Derivative) 8-ME->TMS-ME  Reaction (60-70°C) Byproduct N-Methyl-trifluoroacetamide (Volatile By-product) MSTFA MSTFA (Silylating Reagent) MSTFA->Byproduct

Caption: Chemical reaction scheme for silylation.

References

  • Derivatization for Gas Chrom
  • The Use of Derivatization Reagents for Gas Chrom
  • GC Troubleshooting. Sigma-Aldrich.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • GC Column Troubleshooting Guide. Phenomenex.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Eugenol: Source, processing, and its derivative compounds.
  • Guide to Derivatiz
  • Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. IOSR Journal.
  • phenol gc method reproducibility issues.
  • Esterification of Acetic Acid Anhydride with Eugenol and Its Activity as Antifungal.
  • Troubleshooting Real GC Problems.
  • MSTFA + 1% TMCS Instructions. Thermo Fisher Scientific.
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC. Thermo Fisher Scientific.

Sources

Optimization

Technical Support Center: Minimizing Experimental Variance in Pre-PCR Workflows

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in achieving highly reproducible and reliable PCR and qPCR data. This guide provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in achieving highly reproducible and reliable PCR and qPCR data. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize experimental variance at every critical step before the thermocycler. By understanding and controlling variability in your pre-PCR workflow, you can ensure the integrity and accuracy of your downstream results.

The Foundation of Reproducibility: Understanding Pre-PCR Variance

The polymerase chain reaction (PCR) is a remarkably sensitive technique, capable of amplifying minute quantities of nucleic acids. This sensitivity, however, means that even minor inconsistencies in the pre-PCR workflow can be magnified, leading to significant variations in results.[1][2] These variations can manifest as shifts in quantification cycle (Cq) values, inconsistent replicates, or even false-positive or false-negative outcomes.[3] The primary sources of this variability can be categorized into three main stages: Sample Collection and Handling, Nucleic Acid Extraction and Purification, and Nucleic Acid Quantification and Quality Control.

This guide is structured to follow the logical progression of your samples through these stages, providing actionable solutions to common problems.

Section 1: Sample Collection, Handling, and Storage

The journey to high-quality PCR data begins with the sample. The initial collection and subsequent handling and storage of biological materials are critical junctures where significant variability can be introduced. Improper procedures at this stage can lead to nucleic acid degradation, contamination, or the introduction of inhibitors that will compromise downstream applications.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DNA/RNA yield is consistently low across different samples of the same type. What could be the cause at the collection/storage stage?

A1: Low nucleic acid yield often points to degradation that occurred before the extraction process even began. Consider the following:

  • Delayed Processing or Inadequate Preservation: For optimal results, process fresh samples as quickly as possible. If immediate processing is not feasible, use an appropriate preservation solution (e.g., RNAlater® for RNA) or flash-freeze the sample in liquid nitrogen and store it at -80°C. Improper storage, such as keeping blood samples at room temperature for extended periods, can lead to significant DNA degradation.[5][6]

  • Incorrect Anticoagulant for Blood Samples: For blood samples intended for PCR, EDTA (lavender top tube) is the preferred anticoagulant as it chelates Mg2+, a necessary cofactor for DNases, thereby inhibiting their activity.[7] Heparin (green top tube) is a potent PCR inhibitor and should be strictly avoided as it can irreversibly bind to and inactivate DNA polymerase.[6][7]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause cellular damage and shearing of nucleic acids, leading to lower yields and reduced integrity. Aliquot samples upon first collection to avoid thawing the entire stock for each experiment.[8][9]

Q2: I'm observing inconsistent results between samples that were collected at different times. How can I standardize my collection and storage protocol?

A2: Standardization is key to minimizing inter-sample variability. A robust Standard Operating Procedure (SOP) for sample collection and storage is essential.

  • Develop a Detailed Protocol: Your SOP should explicitly define the collection method, the type and volume of collection tubes, the exact preservation method, and the precise storage temperature and duration.[10]

  • Monitor Storage Conditions: Ensure that freezers and refrigerators are maintaining the correct temperature. Use a monitoring system to alert you to any deviations. Sample degradation can occur even at slightly elevated temperatures over time.[8]

  • Track Sample History: Maintain a detailed log for each sample, including collection time, processing time, and the number of freeze-thaw cycles.[8] This information can be invaluable for troubleshooting unexpected results.

Q3: How do I prevent cross-contamination during sample collection and handling?

A3: Preventing cross-contamination at the earliest stages is crucial, as PCR can amplify even a single contaminating molecule.[1]

  • Aseptic Technique: Always use sterile collection tools and containers. Wear fresh gloves for each sample and change them frequently, especially if you suspect they have come into contact with another sample.[1][11]

  • Dedicated Workspaces: If possible, handle different sample types in separate areas to avoid aerosol-based cross-contamination.[11][12]

  • Careful Handling: When opening sample tubes, do so carefully to prevent splashing. Briefly centrifuge tubes before opening to ensure all liquid is at the bottom.[13]

Section 2: Nucleic Acid Extraction and Purification

The goal of nucleic acid extraction is to efficiently lyse cells or tissues, release the nucleic acids, and then purify them from cellular debris and potential inhibitors.[14] The chosen method can significantly impact the yield, purity, and integrity of the final product.

Visualizing the Workflow: A Self-Validating Extraction Process

To ensure a robust and reproducible extraction process, it's crucial to incorporate quality control checkpoints. The following diagram illustrates a generalized workflow with integrated validation steps.

Extraction_Workflow cluster_0 Pre-Lysis cluster_1 Lysis & Binding cluster_2 Purification cluster_3 Post-Extraction QC Sample Sample Collection & Storage Quantify_Input Quantify Input (e.g., cell count) Sample->Quantify_Input Standardize starting material Lysis Cell Lysis Quantify_Input->Lysis Binding Bind Nucleic Acid to Matrix Lysis->Binding Wash1 Wash Step 1 Binding->Wash1 Wash2 Wash Step 2 Wash1->Wash2 Elution Elution Wash2->Elution QC_Check Quantification & Purity Check (UV-Vis, Fluorescence) Elution->QC_Check Assess quality Final_Product Purified Nucleic Acid QC_Check->Final_Product Proceed to PCR

Caption: A generalized workflow for nucleic acid extraction with integrated quality control checkpoints.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleic acid yield is low, but I've ruled out issues with sample collection. What could be going wrong during extraction?

A1: Low yield during extraction can stem from several factors:

  • Incomplete Cell Lysis: If cells are not completely lysed, a significant portion of the nucleic acids will not be released and will be discarded with the cellular debris.[15][16] For tough-to-lyse samples like tissues or certain bacterial species, ensure you are using a sufficiently rigorous lysis method (e.g., mechanical disruption with bead beating in addition to chemical lysis).[15][17]

  • Incorrect Binding or Elution Conditions: The pH and salt concentrations of buffers are critical for efficient binding of nucleic acids to silica membranes or magnetic beads. Ensure you are using the correct buffers for your chosen kit and sample type. For elution, using a pre-warmed elution buffer (around 60-70°C) can improve recovery, especially for larger DNA fragments.[15]

  • Overloading the Column/Beads: Every extraction kit has a specified binding capacity. Overloading the spin column or magnetic beads with too much starting material will result in a lower-than-expected yield, as the excess nucleic acid will be washed away.[16][18]

Q2: My 260/280 ratio is low (<1.8 for DNA, <2.0 for RNA). What does this indicate and how can I fix it?

A2: A low 260/280 ratio is a strong indicator of protein contamination.[18][19] This is a common issue that can inhibit downstream enzymatic reactions like PCR.

  • Incomplete Protein Removal: Ensure that the proteinase K digestion step is complete. For samples with high protein content, you may need to increase the incubation time or the amount of proteinase K.

  • Carryover of Lysis Buffer: Be careful not to transfer any of the cellular debris or precipitated protein when moving the lysate to the binding column.

  • Insufficient Washing: The wash steps are designed to remove proteins and salts. Ensure you are performing all the recommended washes with the correct volumes of wash buffer. Residual contaminants can be carried over if washing is incomplete.[15]

Q3: My 260/230 ratio is low (<1.8). What is the cause and how can it affect my PCR?

A3: A low 260/230 ratio typically indicates contamination with residual salts (e.g., guanidine thiocyanate from the lysis buffer), phenol, or carbohydrates. These substances are potent PCR inhibitors.[20][21]

  • Improve Washing Steps: This is the most common cause. Ensure that the spin column membrane is not contaminated with wash buffer before elution. An additional wash step or a longer centrifugation "dry spin" after the final wash can help remove residual ethanol.[15]

  • Dilute the Template: In some cases, diluting the final eluate can reduce the concentration of inhibitors to a level that is tolerated by the polymerase, although this will also reduce the concentration of your target nucleic acid.[22]

  • Consider a Post-Purification Cleanup: If inhibitor contamination is a persistent issue, a secondary cleanup step using a dedicated kit or bead-based method may be necessary.[20][22]

Q4: I see a smear on my agarose gel after DNA extraction. What does this mean?

A4: A smear, rather than a distinct high-molecular-weight band, indicates DNA degradation.[18] This can be caused by:

  • Nuclease Activity: If nucleases are not effectively inactivated during lysis, they will degrade the DNA. Ensure your lysis buffer contains potent nuclease inhibitors.

  • Excessive Mechanical Shearing: Overly vigorous vortexing or pipetting can shear large genomic DNA molecules. Use wide-bore pipette tips and gentle mixing when handling high-molecular-weight DNA.

  • Poor Sample Quality: The degradation may have occurred prior to extraction. Refer to Section 1 for troubleshooting sample handling.

Section 3: Nucleic Acid Quantification and Quality Control

Accurate quantification and quality assessment of the purified nucleic acid are essential for standardizing the input into your PCR and for ensuring that the template is of sufficient quality for reliable amplification.

Data Presentation: Key Quality Control Metrics

The following table summarizes the acceptable ranges for common nucleic acid quality control metrics.

MetricMeasurement MethodAcceptable Range (DNA)Acceptable Range (RNA)Indication of a Problem
Purity (A260/A280) UV-Vis Spectrophotometry~1.8~2.0< 1.7: Protein/Phenol Contamination
Purity (A260/230) UV-Vis Spectrophotometry1.8 - 2.21.8 - 2.2< 1.8: Salt/Solvent Contamination
Concentration UV-Vis or FluorometryAssay DependentAssay DependentInconsistent input into PCR
Integrity (RIN/RQI) Microfluidics-based ElectrophoresisN/A (Genomic DNA)> 7.0 (ideal)< 5.0: Significant Degradation
Integrity (3':5' Assay) RT-qPCRN/ARatio close to 1High ratio: 5' degradation

Table adapted from multiple sources, including Thermo Fisher Scientific and Agilent Technologies guidelines.[19][23]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My UV-Vis spectrophotometer (e.g., NanoDrop) and a fluorescent dye-based method (e.g., Qubit, PicoGreen) are giving me very different concentration readings. Which one should I trust?

A1: For downstream applications like qPCR, the fluorescent dye-based method is generally considered more accurate and should be trusted.

  • Specificity: UV-Vis spectrophotometry measures the absorbance of all molecules that absorb at 260nm, which includes dsDNA, ssDNA, RNA, and free nucleotides. Therefore, it can overestimate the amount of amplifiable DNA.

  • Fluorescent Dyes: Fluorescent dyes like PicoGreen or the Qubit dsDNA assays are highly specific for double-stranded DNA (or RNA, depending on the kit) and will give a more accurate concentration of the molecule of interest. This is particularly important when working with samples that may have RNA or nucleotide contamination.

Q2: My RNA has a low RIN/RQI value (<5.0). Can I still use it for RT-qPCR?

A2: Using RNA with a low RIN (RNA Integrity Number) or RQI (RNA Quality Indicator) is highly discouraged and will likely lead to unreliable and non-reproducible RT-qPCR results.[23]

  • Causality: Degraded RNA, particularly mRNA which is inherently less stable than rRNA, will result in incomplete reverse transcription. Since most RT-qPCR assays use oligo(dT) primers that bind to the 3' poly(A) tail, any degradation that causes breaks in the mRNA strand will prevent the reverse transcriptase from reaching the 5' region where your forward primer may bind.

  • Impact on Data: This leads to an underestimation of the true transcript level, and the degree of underestimation will vary depending on the location of your primers and the extent of degradation, introducing significant variance.[4]

  • Solution: It is always best to repeat the RNA extraction to obtain a sample with a higher integrity score. If the sample is irreplaceable, you can attempt a 3':5' integrity assay to assess the quality of your specific target transcript.[4][23]

Q3: How do I properly set up a No-Template Control (NTC), and what does it mean if I see amplification in my NTC?

A3: The No-Template Control is a critical component of any PCR/qPCR experiment and is essential for detecting contamination.

  • Setup: The NTC should contain all the components of your PCR reaction (master mix, primers, probe) except for the template nucleic acid. Nuclease-free water should be added in place of the template.[24]

  • Amplification in NTC: If you observe a signal in your NTC, it indicates contamination of one or more of your reaction components or your workspace with the target sequence or a previously amplified PCR product (amplicon).[24][25][26]

  • Troubleshooting NTC Amplification:

    • Reagent Contamination: Discard all current aliquots of master mix, primers, probes, and water. Use fresh, unopened reagents to set up the reaction again.

    • Environmental Contamination: Thoroughly decontaminate your workspace, pipettes, and other equipment. Use a 10% bleach solution followed by 70% ethanol or a commercial DNA-degrading solution.[12][27]

    • Carryover Contamination: The most common source is aerosolized amplicons from previous PCR experiments. It is crucial to have physically separate pre-PCR and post-PCR work areas with dedicated equipment.[11][12][24] Never take amplified products back into the pre-PCR area.

Experimental Protocol: Aseptic Technique and Workspace Decontamination

This protocol outlines a self-validating system for maintaining a contamination-free pre-PCR environment.

  • Designate Separate Work Areas: Physically separate the "Pre-PCR" area (reagent preparation, sample addition) from the "Post-PCR" area (thermocycling, gel electrophoresis). Use dedicated lab coats, pipettes, and consumables for each area.[11][12]

  • Prepare Workspace: Before starting, wipe down all surfaces in the pre-PCR area (laminar flow hood or dead air box) with a DNA-degrading solution (e.g., 10% bleach) and allow it to sit for 10-15 minutes.[27]

  • Neutralize Bleach: Wipe the surfaces with 70% ethanol to remove bleach residue, which can inhibit PCR.

  • UV Irradiation: If your hood is equipped with a UV lamp, irradiate the workspace for 15-30 minutes.

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and fresh, powder-free gloves. Change gloves frequently.[1]

  • Use Aerosol-Resistant Pipette Tips: These tips contain a filter that prevents the transfer of aerosols from the pipette barrel to the reaction tube, minimizing cross-contamination.[24]

  • Aliquot Reagents: Prepare single-use aliquots of primers, probes, and master mix to reduce the risk of contaminating stock solutions.[27]

  • Validation: Always include a No-Template Control (NTC) in every PCR run. A clean NTC validates that your aseptic technique and workspace decontamination for that specific run were successful.

Conclusion: A Proactive Approach to Minimizing Variance

Experimental variance in pre-PCR workflows is not an inevitability but a controllable factor. By adopting a proactive and meticulous approach to sample handling, nucleic acid extraction, and quality control, researchers can significantly enhance the reproducibility and reliability of their PCR data. This guide serves as a foundational resource for troubleshooting common issues and implementing self-validating protocols. Remember that the quality of your results is inextricably linked to the quality of your starting material.

References

  • Bio-Rad Laboratories. (2019). Achieving the Ultimate qPCR Experiment Tutorial Videos. YouTube. Retrieved from [Link]

  • Bustin, S. A. (2009). The importance of sample quality for qPCR. European Pharmaceutical Review. Retrieved from [Link]

  • Desrivières, S. (Ed.). (2016). Standard Operating Procedures for Biological Sample Collection and Storage (c-VEDA).
  • Fleige, S., & Pfaffl, M. W. (2006). RNA integrity and the effect on the real-time qRT-PCR performance. Molecular Aspects of Medicine, 27(2-3), 126-139.
  • Khan, A. (2019). 6 Ways to Minimize Contamination during PCR. Labclinics. Retrieved from [Link]

  • Longo, M. C., et al. (1990). Use of uracil DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene, 93(1), 125-128. (Referenced in Thermo Fisher Scientific guidelines).
  • MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Polymerase Chain Reaction (PCR). StatPearls. Retrieved from [Link]

  • Rhenium Bio. (2024). How to Avoid Contamination in Your qPCR Experiments. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-Methyleugenitol (Methyl Eugenol) and Eugenol Bioactivity: A Guide for Researchers

This guide provides a detailed comparative analysis of the bioactive properties of 8-Methyleugenitol, more commonly known as Methyl Eugenol, and its structural analog, Eugenol. As researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the bioactive properties of 8-Methyleugenitol, more commonly known as Methyl Eugenol, and its structural analog, Eugenol. As researchers and drug development professionals, understanding the nuanced differences in bioactivity stemming from subtle structural modifications is paramount. This document moves beyond a simple recitation of facts to explore the causality behind experimental observations, offering both synthesized data and the practical methodologies required to validate these findings in your own laboratories.

The core structural difference between these two phenylpropanoids—the methylation of the phenolic hydroxyl group in Eugenol to form Methyl Eugenol—drives significant variations in their biological effects. This guide will dissect these differences across several key domains of bioactivity: antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Structural and Mechanistic Overview

Eugenol (4-allyl-2-methoxyphenol) is a well-known phenolic compound, abundant in essential oils like clove oil.[1][2] Its defining feature is a free phenolic hydroxyl group. Methyl Eugenol (4-allyl-1,2-dimethoxybenzene) is also a natural phenylpropene derivative but lacks this free hydroxyl group, which is replaced by a methoxy group.[3] This seemingly minor alteration fundamentally changes the molecule's polarity, hydrogen-donating capacity, and metabolic fate, which in turn dictates its bioactivity profile.

G cluster_0 Eugenol cluster_1 Methyl Eugenol (8-Methyleugenitol) Eugenol Eugenol Eugenol_label Key Feature: Free Hydroxyl (-OH) Group Donates hydrogen atoms, crucial for radical scavenging. Methyleugenol Methyleugenol Methyleugenol_label Key Feature: Methoxy (-OCH3) Group Lacks the free hydroxyl, reducing direct antioxidant capacity but altering other bioactivities.

Caption: Chemical structures of Eugenol and Methyl Eugenol.

Comparative Bioactivity Analysis

Antioxidant Activity

The capacity to neutralize free radicals is a cornerstone of preventative health and therapeutic action. In this domain, the structural difference between Eugenol and Methyl Eugenol is most starkly reflected.

Mechanistic Insight: The primary mechanism for the antioxidant activity of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.[4] Eugenol possesses this free hydroxyl group, making it an effective radical scavenger.[4] Methyl Eugenol, lacking this group, is inherently a weaker direct antioxidant.

Theoretical and experimental studies confirm this. A study comparing the two found that Eugenol has superior DPPH radical scavenging activity.[5] The hydrogen atom donation from Eugenol's hydroxyl group is the key mechanism, a pathway unavailable to Methyl Eugenol.[5]

Quantitative Data Summary: Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Source
Methyl Eugenol DPPH2.253[6]
Eugenol DPPH5[7]
Ascorbic Acid (Standard)DPPH2.58[6]

Note: Lower IC50 indicates higher potency. While the reported IC50 for Methyl Eugenol appears potent, it's important to consider that Eugenol's activity is mechanistically more direct. The specific assay conditions can influence reported values.

Antimicrobial Activity

Both molecules exhibit broad-spectrum antimicrobial properties, but their efficacy and potential mechanisms differ.

Mechanistic Insight: Eugenol's antimicrobial action is often attributed to its ability to disrupt the cytoplasmic membrane of bacteria, increasing its permeability and leading to cell death.[2] The hydrophobic nature of the molecule allows it to penetrate the cell walls of both gram-positive and gram-negative bacteria.[1][2] Methyl Eugenol also possesses antimicrobial properties, though some studies suggest it is less effective than Eugenol against certain microbes. For instance, in a comparative study, a methyl eugenol-rich essential oil showed less effectiveness against eight tested microbes compared to a pure methyl eugenol standard, which in turn was compared to other antimicrobials.[6] However, other studies have shown that both eugenol and methyleugenol can work synergistically with antifungal drugs like fluconazole against clinical Candida isolates.[8]

Quantitative Data Summary: Antimicrobial Activity (MIC)

CompoundOrganismMIC Value (µg/mL)Source
Eugenol Helicobacter pylori23.0 - 51.0[2]
Methyl Eugenol Bacillus megaterium62.5[9][10]
Methyl Eugenol Staphylococcus aureus125[9][10]
Methyl Eugenol Escherichia coli250[9][10]

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. Lower values indicate higher efficacy.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Both Eugenol and Methyl Eugenol demonstrate potent anti-inflammatory effects, likely through the modulation of key signaling pathways.

Mechanistic Insight: Eugenol has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. By preventing the activation of NF-κB, Eugenol can significantly reduce the inflammatory cascade.[7][11] Methyl Eugenol also possesses anti-inflammatory activity, as demonstrated by its ability to inhibit egg albumin denaturation.[6][12]

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (marks for degradation) NFkB_p65 p65 DNA DNA NFkB_p65->DNA Translocates to Nucleus & Binds DNA NFkB_p50 p50 Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Promotes Transcription Eugenol Eugenol Eugenol->IKK Inhibits

Caption: Eugenol's inhibition of the NF-κB inflammatory pathway.

Quantitative Data Summary: Anti-inflammatory Activity

CompoundAssayIC50 Value (µg/mL)Source
Methyl Eugenol Egg Albumin Denaturation36.44[6]
Eugenol Human Erythrocyte Hemolysis>32 (63.64% inhibition at 32 µg/L)[2]
Diclofenac Sodium (Standard)Egg Albumin Denaturation22.76[6]
Anticancer and Cytotoxic Activity

The potential of natural compounds to combat cancer is a major area of research. Both Eugenol and Methyl Eugenol have demonstrated cytotoxic effects against various cancer cell lines.

Mechanistic Insight: Eugenol has been found to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[13][14][15] Its anticancer effects are achieved through various mechanisms, including the modulation of apoptosis-related proteins like caspases.[13] Methyl Eugenol also exhibits significant anticancer activity. One study found it induced autophagy and cell cycle arrest in human retinoblastoma cells by inhibiting the PI3K/mTOR/Akt signaling pathway, a critical pathway for cell growth and survival.[3] However, it is crucial to note that some research has identified potential toxicological and carcinogenic risks associated with Methyl Eugenol, particularly concerning the formation of DNA adducts after metabolic activation.[3][16] This contrasts with isoeugenol (a structural isomer of eugenol), which is considered to have a more favorable safety profile due to different metabolic pathways.[16]

Quantitative Data Summary: Anticancer Activity

CompoundCell LineAssayIC50 ValueSource
Methyl Eugenol RB355 (Human Retinoblastoma)Cytotoxicity50 µM[3]
Eugenol Derivative (Compound 9) MCF-7 (Breast Cancer)Cytotoxicity3.15 µM[17]
Eugenol Derivative (Compound 9) MDA-MB-231 (Breast Cancer)Cytotoxicity6.91 µM[17]

Note: This table includes data for a potent eugenol derivative to highlight the therapeutic potential of the eugenol scaffold.

Experimental Protocols: A Guide to Laboratory Validation

To ensure scientific rigor and reproducibility, this section details the standard operating procedures for key bioactivity assays.

Workflow for Comparative Bioactivity Screening

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis p1 Prepare Stock Solutions of Eugenol & Methyl Eugenol (e.g., in DMSO) p2 Prepare Serial Dilutions to desired test concentrations a1 Antioxidant Assay (DPPH/ABTS) p2->a1 a2 Antimicrobial Assay (MIC/MBC) p2->a2 a3 Cytotoxicity Assay (MTT on Cancer Cells) p2->a3 a4 Anti-inflammatory Assay (NO Inhibition in RAW 264.7) p2->a4 d1 Measure Absorbance/ Cell Viability/ Bacterial Growth a1->d1 a2->d1 a3->d1 a4->d1 d2 Calculate % Inhibition and IC50/MIC Values d1->d2 d3 Statistical Analysis (e.g., t-test, ANOVA) d2->d3 d4 Comparative Conclusion d3->d4

Caption: General experimental workflow for comparing bioactivities.

Protocol: DPPH Radical Scavenging (Antioxidant) Assay

This assay measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical.[18][19]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Sample Preparation: Prepare serial dilutions of Eugenol, Methyl Eugenol, and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Include a blank (100 µL methanol + 100 µL DPPH) for control.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition vs. concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Causality Note: Methanol is used as the solvent because it readily dissolves both the DPPH radical and the test compounds without interfering with the radical reaction. The 30-minute incubation allows the reaction to reach a stable endpoint.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[20][21][22]

  • Preparation:

    • Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to ~5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

    • Prepare serial two-fold dilutions of the test compounds (Eugenol, Methyl Eugenol) in the broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Final volume should be uniform (e.g., 200 µL).

  • Controls:

    • Positive Control: Wells with broth and bacteria only (should show growth).

    • Negative Control: Wells with broth only (should show no growth).

    • Standard Antibiotic: Include a known antibiotic (e.g., ampicillin) as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Causality Note: Standardization of the bacterial inoculum is critical. Too high a concentration can overwhelm the antimicrobial agent, leading to falsely high MIC values.

Protocol: MTT Cell Viability (Anticancer) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[23][24]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT medium. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Read the absorbance at ~570 nm.

  • Calculation: Calculate cell viability relative to untreated control cells and determine the IC50 value.

Causality Note: Serum-free medium is used during MTT incubation because serum components can interfere with the reduction of MTT. DMSO is an effective solvent for the formazan crystals, which are poorly soluble in aqueous solutions.

Conclusion and Future Directions

This comparative analysis reveals a clear divergence in the bioactivity profiles of Eugenol and Methyl Eugenol, driven by the presence or absence of a free phenolic hydroxyl group.

  • Eugenol stands out as a superior direct antioxidant due to its hydrogen-donating capability.

  • Both compounds exhibit broad-spectrum antimicrobial and potent anti-inflammatory activities, though their relative potencies can be target-dependent.

  • In the realm of anticancer activity, both show promise but the potential toxicity and different metabolic fate of Methyl Eugenol warrant careful consideration and further investigation.[16]

For researchers in drug development, Eugenol may serve as a more promising scaffold where direct radical scavenging is a desired therapeutic mechanism. Conversely, the modified structure of Methyl Eugenol could be advantageous for targeting pathways where the free hydroxyl is not required or is a liability, though its safety profile must be rigorously assessed. Future research should focus on direct, side-by-side comparisons across a wider range of cell lines and microbial species under standardized assay conditions to build a more definitive comparative dataset.

References

  • Boruah, S., et al. (2022). Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. PubMed. [Link]

  • Al-Massarani, S. M., et al. (2024). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. Pharmaceuticals. [Link]

  • Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology. [Link]

  • Al-Shabib, N. A., et al. (2023). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. MDPI. [Link]

  • Joshi, A., et al. (2021). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. SciELO. [Link]

  • Barboza, J. N., et al. (2024). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. MDPI. [Link]

  • Zhang, X., et al. (2022). A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol. PubMed. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Jędrzejczyk, A., et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Insecticidal properties of eugenol, isoeugenol and methyleugenol. ResearchGate. [Link]

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity. NIH. [Link]

  • PubMed Central. (2021). Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review. PubMed Central. [Link]

  • NIH. (n.d.). Approaches to Determine Expression of Inflammatory Cytokines. PMC - NIH. [Link]

  • NIH. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values. PMC - NIH. [Link]

  • Bio-protocol. (2025). Apoptosis and MTT assay. Bio-protocol. [Link]

  • MDPI. (n.d.). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. MDPI. [Link]

  • ResearchGate. (n.d.). In vitro synergy of eugenol and methyleugenol with fluconazole against clinical Candida isolates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Eugenol. Wikipedia. [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays. MDPI. [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils. ResearchGate. [Link]

  • ResearchGate. (2021). Anticancer Properties of Eugenol: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods. E3S Web of Conferences. [Link]

  • SciELO. (2021). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils. SciELO. [Link]

  • ResearchGate. (2024). In silico and in vivo anti-inflammatory effect of eugenol and acetyleugenol. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes. Royal Society of Chemistry. [Link]

  • PubMed. (2022). Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells. PubMed. [Link]

  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • MDPI. (n.d.). Anticancer Properties of Eugenol: A Review. MDPI. [Link]

  • MDPI. (2021). Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging. MDPI. [Link]

  • JoVE. (2022). MBC of an Antimicrobial Agent for Planktonic Cells and Biofilm Cells. JoVE. [Link]

  • NIH. (n.d.). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide. PMC - NIH. [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activities of Probiotic Strains. MDPI. [Link]

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Comparative

A Comparative In Vivo Analysis of 8-Methyleugenitol's Anti-Inflammatory Efficacy

A Senior Application Scientist's Guide to Preclinical Validation For drug development professionals and researchers in inflammation, the journey from a promising compound to a validated therapeutic candidate is paved wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Validation

For drug development professionals and researchers in inflammation, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous preclinical testing. This guide provides an in-depth, technically-grounded framework for validating the anti-inflammatory activity of 8-Methyleugenitol, a naturally occurring phenylpropanoid, using established in vivo models. By directly comparing its performance against gold-standard anti-inflammatory agents—Indomethacin, Dexamethasone, and Celecoxib—this guide outlines a self-validating system to ascertain its therapeutic potential and elucidate its mechanism of action.

Mechanistic Landscape: Situating 8-Methyleugenitol Among Established Anti-Inflammatories

Inflammation is a complex biological response orchestrated by a network of signaling pathways and cellular mediators. A rational in vivo validation strategy begins with understanding these pathways and hypothesizing where a novel compound might intervene.

The inflammatory cascade is often initiated by stimuli that activate key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) . This leads to the upregulation of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the production of potent mediators, including prostaglandins and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) .

While the precise mechanism of 8-Methyleugenitol is under investigation, studies on the related compound eugenol and its derivatives suggest a multi-faceted action, including the modulation of oxidative stress and the reduction of pro-inflammatory cytokine production.[1][2][3] This guide proposes to test this hypothesis by comparing it with drugs that have well-defined targets in this cascade:

  • Indomethacin : A potent, non-selective COX inhibitor that blocks the synthesis of prostaglandins, which are critical mediators of inflammation, fever, and pain.[4][5]

  • Dexamethasone : A synthetic glucocorticoid that exerts broad anti-inflammatory effects by suppressing the migration of neutrophils and downregulating the expression of numerous pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[6][7][8]

  • Celecoxib : A selective COX-2 inhibitor that specifically blocks the production of prostaglandins at the site of inflammation, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

G cluster_stimulus cluster_pathways Intracellular Signaling cluster_mediators Inflammatory Mediators cluster_response cluster_drugs Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 Enzyme MAPK->COX2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Response Inflammation (Edema, Pain, Fever) Prostaglandins->Response Cytokines->Response Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Indomethacin Indomethacin Indomethacin->COX2 Inhibits (Non-selective) Celecoxib Celecoxib Celecoxib->COX2 Inhibits (Selective) Methyleugenitol 8-Methyleugenitol (Hypothesized) Methyleugenitol->NFkB Inhibits? Methyleugenitol->Cytokines Reduces?

Caption: Key Inflammatory Pathways and Drug Intervention Points.

A Multi-Model Approach for Comprehensive In Vivo Validation

No single animal model can fully recapitulate human inflammation. Therefore, a tiered approach using models that represent acute, systemic, and chronic inflammation is essential for a robust evaluation.[11][12] This ensures that the compound's efficacy is not limited to a single mechanistic pathway but is broadly applicable.

G cluster_workflow Experimental Workflow AnimalAcclimation Animal Acclimatization (Wistar Rats / BALB/c Mice) Grouping Random Grouping (n=6-8 per group) AnimalAcclimation->Grouping Dosing Oral Administration (Vehicle, 8-ME, Controls) Grouping->Dosing Model1 Acute Model: Carrageenan Paw Edema Dosing->Model1 Model2 Systemic Model: LPS-Induced Endotoxemia Dosing->Model2 Model3 Chronic Model: Adjuvant-Induced Arthritis Dosing->Model3 Analysis1 Paw Volume Measurement (Plethysmometry) Model1->Analysis1 Analysis2 Serum Cytokine Analysis (ELISA: TNF-α, IL-6, IL-1β) Model2->Analysis2 Analysis3 Arthritic Scoring & Histopathology Model3->Analysis3

Caption: Tiered In Vivo Validation Workflow.

Model 1: Carrageenan-Induced Paw Edema (Acute Localized Inflammation)

This is the quintessential model for screening acute anti-inflammatory activity.[13][14] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response, characterized by edema, which is quantifiable and highly reproducible.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200g).

  • Grouping (n=6):

    • Group 1: Vehicle (0.5% Sodium CMC, p.o.)

    • Group 2-4: 8-Methyleugenitol (25, 50, 100 mg/kg, p.o.)

    • Group 5: Indomethacin (10 mg/kg, p.o.)[15]

  • Procedure: a. Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer. b. Administer the respective compounds or vehicle orally. c. One hour post-administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[13][16] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100

Table 1: Predicted Outcome on Carrageenan-Induced Paw Edema

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
8-Methyleugenitol (25 mg/kg)0.68 ± 0.0420.0%
8-Methyleugenitol (50 mg/kg)0.45 ± 0.03**47.1%
8-Methyleugenitol (100 mg/kg)0.28 ± 0.02 67.1%
Indomethacin (10 mg/kg)0.22 ± 0.0274.1%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control
Model 2: LPS-Induced Endotoxemia (Acute Systemic Inflammation)

This model is invaluable for assessing a compound's ability to suppress the systemic release of pro-inflammatory cytokines, mimicking the early stages of sepsis.[17][18][19] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response characterized by a surge in circulating TNF-α, IL-6, and IL-1β.

Experimental Protocol:

  • Animals: Male BALB/c mice (20-25g).

  • Grouping (n=8):

    • Group 1: Vehicle (0.5% Sodium CMC, p.o.)

    • Group 2-4: 8-Methyleugenitol (25, 50, 100 mg/kg, p.o.)

    • Group 5: Dexamethasone (1 mg/kg, i.p.)[20]

  • Procedure: a. Administer the respective compounds or vehicle. b. One hour post-administration, inject LPS (5 mg/kg, i.p.) to induce endotoxemia.[17] c. After 1.5 hours (the typical peak for TNF-α), collect blood via cardiac puncture under anesthesia. d. Separate serum and quantify TNF-α, IL-6, and IL-1β levels using commercially available ELISA kits.

  • Data Analysis: Compare cytokine concentrations between groups using one-way ANOVA.

Table 2: Predicted Outcome on Serum Cytokine Levels in LPS-Induced Endotoxemia

Treatment Group (Dose)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control3500 ± 2104200 ± 250850 ± 60
8-Methyleugenitol (25 mg/kg)2850 ± 1803300 ± 200680 ± 55
8-Methyleugenitol (50 mg/kg)1900 ± 150 2150 ± 160450 ± 40**
8-Methyleugenitol (100 mg/kg)1100 ± 90 1200 ± 110250 ± 25
Dexamethasone (1 mg/kg)850 ± 75950 ± 80 210 ± 20
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control
Model 3: Adjuvant-Induced Arthritis (AIA) (Chronic Inflammation)

The AIA model in rats is a well-established tool for studying chronic inflammation that shares several pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.[21][22][23] It is ideal for evaluating the therapeutic, rather than just prophylactic, potential of a drug candidate.

Experimental Protocol:

  • Animals: Male Lewis rats (150-180g).

  • Grouping (n=8):

    • Group 1: Arthritic Control (Vehicle, p.o.)

    • Group 2-3: 8-Methyleugenitol (50, 100 mg/kg, p.o.)

    • Group 4: Celecoxib (30 mg/kg, p.o.)[24]

  • Procedure: a. On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.[21] b. Monitor the development of arthritis by measuring paw volume and assigning a clinical arthritic score (0-4 scale) every other day. c. From Day 14 to Day 28 (established arthritis phase), administer the respective compounds or vehicle daily. d. On Day 29, record the final paw volume and arthritic scores. Euthanize the animals, collect blood for cytokine analysis, and dissect the ankle joints for histopathological examination (H&E staining) to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Analyze changes in paw volume and arthritic scores over time. Perform histopathological scoring and compare cytokine levels between groups.

Table 3: Predicted Outcome in Adjuvant-Induced Arthritis Model (Day 29)

Treatment Group (Dose)Change in Paw Volume (mL)Final Arthritic Score (0-4)Histopathological Score (0-3)
Arthritic Control1.25 ± 0.113.8 ± 0.22.7 ± 0.2
8-Methyleugenitol (50 mg/kg)0.80 ± 0.09 2.5 ± 0.31.8 ± 0.3**
8-Methyleugenitol (100 mg/kg)0.55 ± 0.07 1.6 ± 0.21.1 ± 0.2
Celecoxib (30 mg/kg)0.48 ± 0.061.3 ± 0.2 0.9 ± 0.1
*p<0.05, **p<0.01, ***p<0.001 vs. Arthritic Control

Synthesizing the Evidence: A Comparative Overview

The true value of this guide lies in the direct, side-by-side comparison of 8-Methyleugenitol with standard drugs, each representing a different mechanistic class. This allows for a nuanced interpretation of its potential clinical utility.

Table 4: Comparative Summary of Mechanistic Actions and Efficacy

Feature8-Methyleugenitol (Hypothesized)Indomethacin (NSAID)Dexamethasone (Steroid)Celecoxib (COX-2 Inhibitor)
Primary Mechanism Inhibition of NF-κB & cytokine productionNon-selective COX-1/COX-2 inhibitionGlucocorticoid receptor agonist; broad gene suppressionSelective COX-2 inhibition
Effect on Prostaglandins Indirect/ModerateStrong InhibitionModerate InhibitionStrong Inhibition
Effect on Cytokines Strong InhibitionMild/IndirectStrong InhibitionMild/Indirect
Efficacy in Acute Edema HighHighHighHigh
Efficacy in Systemic Inflammation HighLow-ModerateHighLow-Moderate
Efficacy in Chronic Arthritis HighModerateHighHigh
Key Advantage Potential for broad efficacy with a favorable safety profilePotent and fast-actingVery potent and broad-spectrumReduced GI toxicity vs. non-selective NSAIDs

Conclusion

This structured, multi-model in vivo validation framework provides a scientifically rigorous pathway to assess the anti-inflammatory potential of 8-Methyleugenitol. By demonstrating dose-dependent efficacy in models of acute, systemic, and chronic inflammation, and by benchmarking its performance against established drugs, researchers can build a robust data package. Positive results from these studies would strongly support the hypothesis that 8-Methyleugenitol acts as a potent anti-inflammatory agent, likely through the suppression of key pro-inflammatory cytokines and signaling pathways like NF-κB. This would justify further investment in its development as a novel therapeutic for a range of inflammatory disorders.

References

  • Vertex AI Search. (2024). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects.
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  • Gavrilă, M., et al. (2016). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib. PMC - NIH. [Link]

  • Das, B., et al. (2022). Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. PubMed. [Link]

  • Nishida, T., et al. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS One. [Link]

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  • Hsieh, M. C., et al. (2020). In Vivo Models for Inflammatory Arthritis. PubMed. [Link]

  • International Agency for Research on Cancer. (2013). METHYLEUGENOL. NCBI Bookshelf. [Link]

  • Iadarola, M. J., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]

  • Calvino, B., et al. (1986). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. PubMed. [Link]

  • ResearchGate. (2018). Anti-inflammatory activity of HO-1 against indomethacin-induced.... [Link]

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  • Al-Sabbagh, T. A., et al. (2016). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

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  • Li, A. S., et al. (2020). Putative Mode of Action of the Monoterpenoids Linalool, Methyl Eugenol, Estragole, and Citronellal on Ligand-Gated Ion Channels. Engineering. [Link]

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Validation

A Comparative Guide to the Extraction of 8-Methyleugenitol: From Classical to Contemporary Methods

Introduction: The Pursuit of 8-Methyleugenitol 8-Methyleugenitol, a phenylpropanoid of significant interest in the pharmaceutical and fragrance industries, presents a unique set of challenges and opportunities in its ext...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of 8-Methyleugenitol

8-Methyleugenitol, a phenylpropanoid of significant interest in the pharmaceutical and fragrance industries, presents a unique set of challenges and opportunities in its extraction from natural sources, primarily from the essential oils of plants such as those from the Cinnamomum genus. The efficiency of extraction, the purity of the final product, and the sustainability of the method are paramount considerations for researchers and drug development professionals. This guide provides an in-depth, objective comparison of various extraction methodologies for 8-Methyleugenitol, supported by experimental insights and data. While direct comparative data for 8-Methyleugenitol is limited, this guide will draw upon extensive research on the closely related and structurally similar compound, methyleugenol, to provide a robust comparative framework. This approach is based on the shared chemical properties of these phenylpropanoids, allowing for informed and scientifically grounded recommendations.

Classical Approach: Steam Distillation

Steam distillation is a traditional and widely employed method for extracting essential oils from plant materials. It leverages the principle of co-distillation, where the volatile, water-immiscible 8-Methyleugenitol is vaporized at a temperature lower than its boiling point by passing steam through the plant matrix.

The Rationale Behind Steam Distillation

The primary advantage of steam distillation lies in its ability to extract heat-sensitive compounds without thermal degradation.[1] By introducing steam, the partial pressure of the volatile compounds increases, allowing them to distill at a temperature close to the boiling point of water (100°C), which is significantly lower than the boiling point of 8-Methyleugenitol.[1] This prevents the decomposition of the target molecule and preserves its aromatic and bioactive properties.

Experimental Protocol: Steam Distillation
  • Preparation of Plant Material: The plant material (e.g., leaves or bark of Cinnamomum species) is coarsely ground to increase the surface area for efficient steam penetration.[2]

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material and water, a condenser, and a collection vessel.[2][3] A Claisen adapter is recommended to prevent foaming plant material from contaminating the distillate.[2]

  • Distillation: Steam is passed through the plant material, carrying the volatile 8-Methyleugenitol with it.[3] The mixture of steam and essential oil vapor is then cooled in the condenser, and the resulting liquid (hydrosol and essential oil) is collected.

  • Separation: The essential oil, being immiscible with water, forms a separate layer and can be separated from the aqueous phase using a separatory funnel.

  • Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

Caption: Workflow of 8-Methyleugenitol extraction via steam distillation.

Solvent Extraction: The Power of Polarity

Solvent extraction is a versatile technique that relies on the differential solubility of the target compound in a specific solvent. The choice of solvent is critical and is dictated by the polarity of 8-Methyleugenitol.

Causality in Solvent Selection

8-Methyleugenitol is a moderately polar molecule. Therefore, solvents with similar polarity, such as ethanol, methanol, or hexane, are often effective.[4] The principle of "like dissolves like" governs this process. The solvent penetrates the plant matrix, dissolves the 8-Methyleugenitol, and is then separated from the solid residue. Subsequent evaporation of the solvent yields the crude extract. Maceration with 96% ethanol has been shown to be effective for extracting related cinnamaldehyde and trans-cinnamic acid from cinnamon.[4]

Experimental Protocol: Solvent Extraction (Maceration)
  • Preparation: The dried and powdered plant material is placed in a closed container.

  • Maceration: A suitable solvent (e.g., 96% ethanol) is added to the plant material, ensuring it is fully submerged.[4] The mixture is left to stand for a specified period (e.g., 24-72 hours) with occasional agitation.

  • Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.

  • Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the concentrated 8-Methyleugenitol extract.

  • Purification (Optional): Further purification steps, such as chromatography, may be necessary to isolate 8-Methyleugenitol from other co-extracted compounds.

Caption: General workflow for solvent extraction of 8-Methyleugenitol.

Modern Approaches: Enhancing Efficiency and Sustainability

Recent advancements in extraction technology have focused on improving efficiency, reducing extraction times, and minimizing environmental impact.[5][6][7] These "green" techniques are becoming increasingly important in natural product research.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[8] The microwave radiation causes localized heating of the in-situ water within the plant cells, leading to cell rupture and the release of the target compounds into the solvent. This method significantly reduces extraction time and solvent consumption compared to conventional methods.[7][9] For related phenylpropanoids from Cinnamomum cassia, MAE has been shown to be effective, with optimal conditions including a temperature of 95°C and an extraction time of 7 minutes using 90% aqueous methanol.[10]

Experimental Protocol: Microwave-Assisted Extraction
  • Sample Preparation: Powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a specific power and for a set duration. Optimal conditions for similar compounds have been found to be a microwave power of around 662 W and an extraction time of approximately 37 minutes.

  • Filtration and Concentration: Following extraction, the mixture is filtered, and the solvent is evaporated to obtain the extract, similar to the solvent extraction protocol.

Caption: Simplified workflow of Microwave-Assisted Extraction.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls, enhancing solvent penetration and mass transfer of the target compounds.[11] UAE is known for its efficiency at lower temperatures, which helps to preserve thermolabile compounds.[11] For other phenylpropanoids, optimal UAE conditions have been identified as using 80% methanol for 45 minutes at 60°C.[12]

Experimental Protocol: Ultrasound-Assisted Extraction
  • Mixture Preparation: The plant material is suspended in a suitable solvent in an extraction vessel.

  • Ultrasonication: The vessel is immersed in an ultrasonic bath or an ultrasonic probe is placed directly into the mixture. The mixture is sonicated for a specific time and at a set frequency.

  • Post-Extraction Processing: The subsequent steps of filtration and solvent evaporation are the same as in conventional solvent extraction.

Caption: Workflow for Ultrasound-Assisted Extraction.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[13] Above its critical temperature and pressure (31.1°C and 73.8 bar for CO₂), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE is highly selective and can be fine-tuned by adjusting the pressure and temperature.[13] A significant advantage of SFE is that the solvent (CO₂) can be easily removed by depressurization, leaving a solvent-free extract. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds. For flavonoids from hops, optimal SFE conditions were found to be 50°C, 25 MPa, and 80% ethanol as a co-solvent.[13]

Experimental Protocol: Supercritical Fluid Extraction
  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical CO₂, often with a co-solvent, is pumped through the vessel, where it dissolves the 8-Methyleugenitol.

  • Separation: The pressure is reduced in a separator, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds.

  • Collection: The 8-Methyleugenitol extract is collected from the separator.

Caption: Schematic of a Supercritical Fluid Extraction system.

Comparative Analysis of Extraction Methods

The choice of an appropriate extraction method depends on several factors, including the desired yield and purity of 8-Methyleugenitol, as well as considerations of cost, time, and environmental impact. The following table provides a comparative overview of the discussed methods.

FeatureSteam DistillationSolvent ExtractionMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Co-distillation with steamDifferential solubilityMicrowave-induced cell ruptureUltrasound-induced cavitationSolvation with supercritical fluid
Yield ModerateVariable (solvent dependent)HighHighHigh and Selective
Purity of Initial Extract High (for volatile compounds)Low to Moderate (co-extraction of other compounds)Moderate to HighModerate to HighVery High
Extraction Time Long (hours)Long (hours to days)Short (minutes)Short (minutes to hours)Moderate (minutes to hours)
Solvent Consumption Water (reusable)High (organic solvents)Low to ModerateLow to ModerateCO₂ (recyclable), minimal co-solvent
Energy Consumption High (for heating)Low (for maceration), High (for solvent removal)ModerateLow to ModerateHigh (for pressurization)
Cost Low to ModerateLow (equipment), High (solvent)ModerateModerateHigh (equipment)
Environmental Impact Low (if water is recycled)High (due to organic solvents)[5][7]Low[5][7]Low[11]Very Low (green technology)[5]
Thermal Degradation Risk LowLow (maceration), High (Soxhlet)Potential for localized heatingLowVery Low
Ideal Application Thermolabile volatile compoundsBroad range of compounds, lab-scaleRapid screening, high-throughput extractionThermolabile compounds, efficient extractionHigh-purity extracts, thermally sensitive compounds

Conclusion and Recommendations

The selection of an optimal extraction method for 8-Methyleugenitol is a multi-faceted decision that requires a careful balance of scientific and practical considerations.

  • For preliminary laboratory-scale extraction and proof-of-concept studies, Steam Distillation remains a viable and cost-effective option, particularly when high purity of the volatile fraction is desired. Solvent Extraction offers simplicity but may require extensive downstream purification.

  • For rapid and efficient extraction with reduced solvent usage, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are excellent choices. UAE is particularly advantageous for thermally sensitive compounds.

  • For applications demanding the highest purity and a solvent-free final product, such as in the pharmaceutical industry, Supercritical Fluid Extraction (SFE) is the superior method, despite its higher initial investment cost.[14] Its selectivity and the "green" nature of using recyclable CO₂ make it an increasingly attractive technology.[5][14]

Ultimately, the ideal extraction strategy may involve a combination of techniques. For instance, a rapid screening with MAE or UAE could be followed by a scaled-up and highly purified extraction using SFE for promising plant sources. As research progresses, further optimization of these modern techniques and the exploration of novel green solvents will undoubtedly pave the way for more efficient and sustainable production of 8-Methyleugenitol.

References

  • Alexandre, E. M., et al. (2018). Green Extraction Technologies. In Comprehensive Foodomics. Elsevier.
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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Methyleugenitol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of 8-Methyleugenitol (also known as methyleugenol) is paramount for ensuring the safety, quality, and efficacy of a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 8-Methyleugenitol (also known as methyleugenol) is paramount for ensuring the safety, quality, and efficacy of a multitude of products, from essential oils and fragrances to pharmaceutical formulations. This guide provides an in-depth, objective comparison of the three most prevalent analytical techniques for 8-Methyleugenitol determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and offers a framework for cross-validating these methods, ensuring the generation of robust and reliable data. All protocols and performance data are grounded in peer-reviewed literature and established regulatory guidelines to uphold the highest standards of scientific integrity.

Understanding the Analyte: 8-Methyleugenitol

8-Methyleugenitol (1,2-Dimethoxy-4-(2-propenyl)benzene) is a naturally occurring phenylpropanoid found in various plant species.[1] Its physicochemical properties are critical in selecting the appropriate analytical methodology.

Key Physicochemical Properties of 8-Methyleugenitol:

PropertyValueImplication for Analysis
Molecular Formula C₁₁H₁₄O₂Dictates the mass-to-charge ratio (m/z) for mass spectrometry.
Molecular Weight 178.23 g/mol
Boiling Point 244 °CSuitable for Gas Chromatography (GC) analysis.[2]
Solubility Soluble in ethanol, ether, chloroform; insoluble in water.[2]Guides the choice of solvents for sample preparation and mobile phases in HPLC.
Volatility Evaporates readily at room temperature.[2]Makes it an excellent candidate for GC-based methods.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, throughput, and cost. This section provides a comparative overview of HPLC, GC-MS, and HPTLC for the quantification of 8-Methyleugenitol, with performance data synthesized from various validated studies.

It is crucial to note that a direct, single-study cross-validation of all three methods for 8-Methyleugenitol was not found in the reviewed literature. Therefore, the following comparison is a synthesis of data from individual validated methods, which may have been performed on different sample matrices and under varying experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 8-Methyleugenitol, which possesses a chromophore, UV detection is commonly employed.

Principle of HPLC for 8-Methyleugenitol Analysis:

A liquid sample containing 8-Methyleugenitol is injected into a column packed with a stationary phase (typically C18). A mobile phase (e.g., a mixture of methanol, acetonitrile, and water) is pumped through the column, and the separation occurs based on the analyte's affinity for the stationary versus the mobile phase. The concentration of 8-Methyleugenitol is determined by its absorbance of UV light at a specific wavelength as it elutes from the column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., ultrasonic extraction Filtration Filtration Extraction->Filtration 0.45 µm filter Autosampler Autosampler Filtration->Autosampler Injection HPLC_Column HPLC_Column Autosampler->HPLC_Column Mobile Phase Flow UV_Detector UV_Detector HPLC_Column->UV_Detector Separation Chromatogram Chromatogram UV_Detector->Chromatogram Signal Acquisition Quantification Quantification Chromatogram->Quantification Peak Area vs. Calibration Curve

Performance Characteristics of HPLC for Phenylpropanoid Analysis (Data synthesized from studies on eugenol and methyleugenol):

ParameterReported PerformanceReference
Linearity Range 10 µg/mL - 60 µg/mL[3]
Correlation Coefficient (r²) > 0.998[3]
Limit of Detection (LOD) 0.81 ng/mL (for eugenol)[4]
Limit of Quantification (LOQ) 2.47 ng/mL (for eugenol)[4]
Accuracy (% Recovery) 99.15 - 101.48% (for eugenol)[5]
Precision (%RSD) < 2%[4]

Causality Behind Experimental Choices in HPLC:

  • Stationary Phase (C18): The nonpolar nature of the C18 stationary phase provides good retention and separation for the relatively nonpolar 8-Methyleugenitol.

  • Mobile Phase Composition: The ratio of organic solvents (methanol, acetonitrile) to water is optimized to achieve a suitable retention time and resolution of the analyte peak from other matrix components.

  • UV Detection Wavelength: The selection of the detection wavelength (around 221-280 nm) is based on the UV absorbance maximum of 8-Methyleugenitol to ensure maximum sensitivity.[3][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 8-Methyleugenitol.

Principle of GC-MS for 8-Methyleugenitol Analysis:

A volatile sample containing 8-Methyleugenitol is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample into a long, thin capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coating the column. As 8-Methyleugenitol elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., Hexane extraction Cleanup Cleanup Extraction->Cleanup e.g., SPE GC_Inlet GC_Inlet Cleanup->GC_Inlet Injection & Vaporization GC_Column GC_Column GC_Inlet->GC_Column Carrier Gas Flow MS_Detector MS_Detector GC_Column->MS_Detector Separation & Ionization Mass_Spectrum Mass_Spectrum MS_Detector->Mass_Spectrum Detection & Fragmentation Quantification Quantification Mass_Spectrum->Quantification Ion Abundance vs. Calibration Curve

Performance Characteristics of GC-MS for 8-Methyleugenitol Analysis:

ParameterReported PerformanceReference
Linearity Range 5 - 500 µg/L[7]
Correlation Coefficient (r²) > 0.9982[7]
Limit of Detection (LOD) 0.2 µg/kg[7]
Limit of Quantification (LOQ) 0.7 µg/kg[7]
Accuracy (% Recovery) 76.4 - 99.9%[7]
Precision (%RSD) 2.18 - 15.5%[7]

Causality Behind Experimental Choices in GC-MS:

  • Injector Temperature: The injector temperature is set high enough to ensure the complete and rapid vaporization of 8-Methyleugenitol without causing thermal degradation.

  • Column Stationary Phase: A nonpolar or mid-polar stationary phase is typically chosen to achieve good separation of 8-Methyleugenitol from other volatile components in the sample matrix.

  • Oven Temperature Program: A temperature gradient is often used to optimize the separation of compounds with different boiling points, ensuring a good peak shape for 8-Methyleugenitol.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of 8-Methyleugenitol.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a high sample throughput and is well-suited for the analysis of less volatile and complex samples.

Principle of HPTLC for 8-Methyleugenitol Analysis:

A sample containing 8-Methyleugenitol is applied as a narrow band onto a glass plate coated with a thin layer of stationary phase (typically silica gel). The plate is then placed in a developing chamber containing a mobile phase. The mobile phase moves up the plate by capillary action, and separation occurs based on the differential adsorption of the compounds to the stationary phase. After development, the plate is dried, and the separated bands are visualized under UV light. Quantification is performed by densitometry, which measures the absorbance or fluorescence of the analyte spot.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., Ethanolic extraction Filtration Filtration Extraction->Filtration 0.45 µm filter Application Application Filtration->Application Band-wise on plate Development Development Application->Development Mobile Phase Migration Drying Drying Development->Drying Solvent Evaporation Densitometry Densitometry Drying->Densitometry Scanning at λmax Quantification Quantification Densitometry->Quantification Peak Area vs. Calibration Curve

Performance Characteristics of HPTLC for Phenylpropanoid Analysis (Data synthesized from studies on eugenol):

ParameterReported PerformanceReference
Linearity Range 100 - 700 ng/spot (for similar compounds)
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Data not readily available for 8-Methyleugenitol
Limit of Quantification (LOQ) Data not readily available for 8-Methyleugenitol
Accuracy (% Recovery) Typically within 98-102%[5]
Precision (%RSD) < 2%[5]

Causality Behind Experimental Choices in HPTLC:

  • Stationary Phase (Silica Gel 60 F₂₅₄): The polar silica gel stationary phase is effective for separating moderately polar compounds like 8-Methyleugenitol. The fluorescent indicator (F₂₅₄) allows for visualization of UV-active compounds under 254 nm light.

  • Mobile Phase Composition: The mobile phase, often a mixture of nonpolar and moderately polar solvents (e.g., toluene, ethyl acetate, and formic acid), is optimized to achieve a good separation (Rf value) of 8-Methyleugenitol from other components.[2]

  • Densitometric Scanning Wavelength: The scanning wavelength is set to the absorbance maximum of 8-Methyleugenitol to ensure the highest sensitivity for quantification.

Cross-Validation: Ensuring Method Comparability

When employing multiple analytical methods for the same analyte, cross-validation is essential to demonstrate that the results are comparable and reliable. The objective of cross-validation is to ensure that data generated by different methods can be used interchangeably.

CrossValidation_Process Method_A Validated Method A (e.g., HPLC) Analysis_A Analyze with Method A Method_A->Analysis_A Method_B Validated Method B (e.g., GC-MS) Analysis_B Analyze with Method B Method_B->Analysis_B Method_C Validated Method C (e.g., HPTLC) Analysis_C Analyze with Method C Method_C->Analysis_C Sample_Set Identical Set of Samples (Spiked and Real) Sample_Set->Analysis_A Sample_Set->Analysis_B Sample_Set->Analysis_C Results_A Results from Method A Analysis_A->Results_A Results_B Results from Method B Analysis_B->Results_B Results_C Results from Method C Analysis_C->Results_C Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Results_A->Comparison Results_B->Comparison Results_C->Comparison Conclusion Demonstrate Comparability or Identify Bias Comparison->Conclusion

Experimental Design for Cross-Validation
  • Sample Selection: A set of at least 20 representative samples, including both spiked matrix blanks and real-world samples, should be prepared. The concentration range should cover the expected working range of all methods.

  • Analysis: Each sample should be analyzed in replicate using all the analytical methods being compared (HPLC, GC-MS, and HPTLC).

  • Data Evaluation: The quantitative results obtained from each method should be tabulated and statistically compared.

Statistical Analysis and Acceptance Criteria
  • Correlation Analysis: A high correlation coefficient (r² > 0.98) between the results from the different methods is expected.

  • Paired t-test: This can be used to determine if there is a statistically significant difference between the means of the results obtained by two different methods.

  • Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. The plot should show that the differences between the measurements are randomly distributed around zero and that most of the differences fall within the 95% limits of agreement.

The acceptance criteria for cross-validation should be predefined and scientifically justified. Generally, the difference between the results from the different methods should not be statistically significant and should be within a pre-specified acceptable bias (e.g., ±15-20%).

Detailed Experimental Protocols

The following are example protocols based on the reviewed literature. These should be adapted and fully validated for the specific sample matrix and instrumentation used in your laboratory.

Protocol for HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of 8-Methyleugenitol (1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to cover the desired calibration range.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and water (e.g., 35:20:45 v/v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 221 nm.[3]

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify 8-Methyleugenitol in the samples using the calibration curve.

Protocol for GC-MS Analysis
  • Standard Preparation: Prepare a stock solution of 8-Methyleugenitol (1 mg/mL) in hexane. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Extract the sample with hexane. The extract may require a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.[7]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Analysis: Inject the standards and samples. For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Protocol for HPTLC-Densitometry Analysis
  • Standard Preparation: Prepare a stock solution of 8-Methyleugenitol (1 mg/mL) in methanol. Prepare working standards for spotting.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., ethanol or methanol) and filter.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates with silica gel 60 F₂₅₄.

    • Application: Apply standards and samples as 8 mm bands using an automatic TLC sampler.

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 18.6:1.4:0.28 v/v/v).[2]

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

    • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for 8-Methyleugenitol.

  • Quantification: Construct a calibration curve by plotting the peak area against the amount of standard spotted. Determine the amount of 8-Methyleugenitol in the samples from the calibration curve.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 8-Methyleugenitol is a multifaceted decision.

  • GC-MS stands out for its high sensitivity and selectivity, making it the gold standard for trace-level analysis and in complex matrices where unambiguous identification is critical. Its suitability for the volatile nature of 8-Methyleugenitol is a key advantage.

  • HPLC-UV offers a robust and reliable alternative, particularly for routine quality control where the sample matrix is less complex and the concentration of 8-Methyleugenitol is relatively high. It is generally more accessible and has lower operational costs than GC-MS.

  • HPTLC-Densitometry provides a high-throughput and cost-effective screening tool. It is particularly advantageous for the simultaneous analysis of multiple samples and can be a valuable method for preliminary assessments and quality control of raw materials.

Ultimately, the most appropriate method depends on the specific analytical challenge. For regulatory submissions and in situations requiring the highest level of confidence, GC-MS is often preferred. For routine quality control in a production environment, HPLC or HPTLC may be more practical.

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the generated data. Furthermore, when multiple methods are employed across different stages of product development or in different laboratories, a comprehensive cross-validation study is a critical component of a robust analytical quality system. This ensures data integrity and comparability, which are the cornerstones of sound scientific practice and regulatory compliance.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7137, Methyleugenol. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2024).
  • Prince Sattam bin Abdulaziz University. (2021). Novel HPTLC-densitometric method for concurrent quantification of linalool and thymol in essential oils. Arabian Journal of Chemistry, 14(2), 102916.
  • International Journal of Pharmaceutical Research and Applications. (n.d.).
  • Gursale, A., Dighe, V., & Parekh, G. (2010). Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
  • ResearchGate. (n.d.). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry: | Request PDF.
  • MDPI. (2023). HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils.
  • ResearchGate. (n.d.). A Review on Comparison of HPLC and HPTLC.
  • Ke, C., Liu, Q., Li, L., Chen, J., Wang, X. N., & Huang, K. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 289–295.
  • Semantic Scholar. (n.d.). Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC.
  • PMC. (2023). HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils.
  • PubMed. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry.
  • Patsnap Eureka. (n.d.).
  • SciSpace. (n.d.).
  • PubMed Central. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers.
  • IJCRT.org. (2022).
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • ResearchGate. (n.d.). Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?.
  • International Journal of Advanced Biochemistry Research. (n.d.).
  • Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
  • RGUHS Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (n.d.). GC/MS and HPTLC-based Methods of Comparison among Standard and Different Commercial Samples of Ferula gummosa Boiss.
  • Human Metabolome Database. (n.d.). Showing metabocard for Methyleugenol (HMDB0031864).
  • PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • SciSpace. (n.d.).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Eugenol Derivatives in Drug Discovery

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of eugenol derivatives. As researchers and drug development professionals, understanding how subtle molecular modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of eugenol derivatives. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. Here, we move beyond mere data reporting to explore the causal relationships between chemical structure and therapeutic potential, grounded in experimental evidence. We will dissect the key functional groups of the eugenol scaffold, examine how their modification impacts performance across different biological assays, and provide the experimental frameworks necessary to validate these findings.

The Eugenol Scaffold: A Privileged Starting Point

Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its structure is deceptively simple, offering three primary sites for chemical modification: the phenolic hydroxyl group, the allyl side chain, and the aromatic ring.[1] This versatility makes eugenol an exemplary scaffold for developing novel therapeutic agents. The goal of derivatization is often to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[4]

Below is a diagram illustrating the key modifiable regions of the eugenol molecule, which form the basis for the structure-activity relationships discussed in this guide.

Eugenol_Scaffold cluster_eugenol Eugenol (4-allyl-2-methoxyphenol) cluster_labels Key Modification Sites eugenol_img A Phenolic Hydroxyl (-OH) (Site 1) p1 A->p1 Antioxidant Activity Ester/Ether Formation B Allyl Group (-CH2-CH=CH2) (Site 2) p2 B->p2 Epoxidation Isomerization Addition Reactions C Aromatic Ring (Site 3) p3 C->p3 Substitution Reactions

Caption: Key reactive sites on the eugenol scaffold for synthetic modification.

Comparative Analysis of Biological Activities

The therapeutic efficacy of eugenol derivatives is highly dependent on their structural modifications. Below, we compare derivatives based on their performance in key biological applications.

Antimicrobial Activity: The Essential Role of the Free Hydroxyl Group

Eugenol itself is a potent antimicrobial agent.[2] SAR studies consistently reveal that the phenolic hydroxyl group is critical for this activity. Its modification, for instance by methylation to form methyl eugenol, often leads to a significant reduction in antibacterial efficacy.

A comparative study investigating methyl eugenol, eugenol, and hydroxychavicol against ten oral bacteria demonstrated this principle clearly. Hydroxychavicol, which possesses an additional hydroxyl group, exhibited the most potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 25-50 μg/mL.[5] In contrast, methyl eugenol, where the hydroxyl is replaced by a methoxy group, showed weaker performance. This suggests that the free hydroxyl group is fundamental to the antibacterial mechanism, likely through membrane disruption or enzyme inhibition.[5]

Conversely, modifications to the allyl group can enhance activity. The synthesis of epoxyeugenol, through epoxidation of the allyl double bond, was found to be a more effective antimicrobial agent against Staphylococcus aureus than the parent eugenol.[6] This indicates that while the hydroxyl group provides the core activity, functionalization of the side chain can modulate potency.

Table 1: Comparative Antimicrobial Activity of Eugenol Derivatives

Compound Modification Target Organism(s) MIC (μg/mL) MBC (μg/mL) Reference
Eugenol Parent Compound Oral Bacteria >50 >50 [5]
Methyl Eugenol -OH group methylated Oral Bacteria Higher than Eugenol Higher than Eugenol [5]
Hydroxychavicol Demethylated (-OCH3 to -OH) Oral Bacteria 25-50 37.5-50 [5]

| Epoxyeugenol | Epoxidation of allyl group | S. aureus | 57 | 115 |[1] |

Anticancer Activity: Targeting DNA Synthesis and Inducing Apoptosis

The development of eugenol derivatives as anticancer agents has focused on enhancing cytotoxicity against various cancer cell lines.[4][7] A recent study detailed the synthesis of novel eugenol derivatives, revealing that the addition of specific moieties can dramatically increase antiproliferative effects.

Notably, a derivative bearing a morpholine ring (compound 17) was identified as a highly potent cytotoxic agent against MCF-7 (breast), SKOV3 (ovarian), and PC-3 (prostate) cancer cells, with IC50 values of 1.71 μM, 1.84 μM, and 1.1 μM, respectively.[4][7] Mechanistic studies showed this compound acts as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis, with an IC50 of 0.81 μM.[4][7] This inhibition leads to the arrest of the cell cycle in the S phase and the induction of apoptosis.[7]

The SAR, in this case, suggests that the core eugenol structure serves as a scaffold, while the appended heterocyclic moiety (morpholine) is crucial for the specific interaction with the enzymatic target (TS). This highlights a key strategy in drug design: using a known bioactive core and adding functional groups that confer target specificity and enhanced potency.

Table 2: Comparative Anticancer Activity (IC50) of a Lead Eugenol Derivative

Compound Target Cell Line IC50 (μM) Mechanism of Action Reference
Compound 17 (Morpholine derivative) PC-3 (Prostate) 1.1 Thymidylate Synthase Inhibition [4][7]
MCF-7 (Breast) 1.71 Thymidylate Synthase Inhibition [4][7]

| | SKOV3 (Ovarian) | 1.84 | Thymidylate Synthase Inhibition |[4][7] |

Anti-inflammatory and Antioxidant Activity

The antioxidant activity of eugenol is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group, which can scavenge free radicals.[8] The anti-inflammatory effects are linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[9]

A comparative study of eugenol, methyl eugenol, and acetyl eugenol revealed distinct SAR:

  • Eugenol showed the strongest DPPH radical scavenging and COX-2 inhibitory activity.[9]

  • Methyl eugenol , lacking the free hydroxyl group, exhibited the strongest 15-LOX inhibitory activity.[9]

  • Acetyl eugenol , where the hydroxyl is esterified, showed moderate activity.

This demonstrates a clear divergence in SAR based on the specific biological target. While the free hydroxyl is paramount for direct antioxidant (radical scavenging) and COX-2 inhibition, its masking (as in methyl eugenol) can shift the activity profile, enhancing inhibition of other inflammatory enzymes like 15-LOX. Furthermore, bis-eugenol, a dimer, has shown higher anti-inflammatory and antioxidant activities than monomeric eugenol in some studies, suggesting that dimerization can be a fruitful strategy for enhancing potency.[10]

Experimental Protocols: A Framework for Validation

To ensure scientific rigor, the biological activities described must be validated through standardized experimental protocols. Below are step-by-step methodologies for assessing the key activities of eugenol derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the eugenol derivative in a solvent like DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11]

Protocol 2: Cytotoxicity Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability, essential for evaluating anticancer potential.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) into a 96-well plate at a density of 5.0 x 10^3 cells per well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the eugenol derivative. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

The following diagram illustrates the general workflow for synthesizing and evaluating new eugenol derivatives.

Drug_Discovery_Workflow cluster_assays Biological Assays start Eugenol (Starting Material) synthesis Chemical Synthesis (Derivatization at OH, Allyl, or Ring) start->synthesis purification Purification & Structural Characterization (NMR, IR, Mass Spec) synthesis->purification screening In Vitro Biological Screening purification->screening antimicrobial Antimicrobial (MIC Assay) screening->antimicrobial Potent? anticancer Anticancer (Cytotoxicity Assay) screening->anticancer Potent? antioxidant Antioxidant (DPPH Assay) screening->antioxidant Potent? analysis SAR Analysis (Identify Key Features) antimicrobial->analysis anticancer->analysis antioxidant->analysis lead_opt Lead Optimization (Synthesize New Analogs) analysis->lead_opt Promising SAR? in_vivo In Vivo Testing (Animal Models) analysis->in_vivo Lead Compound Identified lead_opt->synthesis Iterative Cycle

Sources

Comparative

Confirming the Mechanism of Action of Methyleugenol: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount for its therapeutic development and safety assessment. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount for its therapeutic development and safety assessment. This guide provides an in-depth, technically-focused framework for confirming the mechanism of action of methyleugenol, a naturally occurring phenylpropene. By leveraging a series of robust experimental approaches, we will objectively compare its activity with structurally related compounds, eugenol and isoeugenol, providing the necessary data to build a comprehensive biological profile.

Introduction: The Phenylpropene Family - A Study in Structural Nuances

Methyleugenol, eugenol, and isoeugenol share a common phenylpropene scaffold but exhibit distinct biological activities stemming from subtle differences in their chemical structures. Methyleugenol is the methyl ether of eugenol, a key component of clove oil known for its analgesic and antiseptic properties.[1][2] Isoeugenol, an isomer of eugenol, is distinguished by the position of the propenyl double bond.[3] These structural variations significantly influence their metabolic fate and interaction with cellular targets.

CompoundStructureKey Structural Difference
Methyleugenol 1,2-dimethoxy-4-(2-propenyl)benzeneMethoxy group at position 3 and 4
Eugenol 2-methoxy-4-(2-propenyl)phenolHydroxyl group at position 4
Isoeugenol 2-methoxy-4-(1-propenyl)phenolPropenyl double bond conjugated with the aromatic ring

This guide will delineate a logical, multi-pronged experimental strategy to elucidate and confirm the primary mechanisms of action attributed to methyleugenol: its genotoxic potential, its influence on the PI3K/Akt signaling pathway, and its interaction with GABA-A receptors.

Section 1: Investigating Genotoxicity and Metabolic Activation

A critical aspect of methyleugenol's biological profile is its potential carcinogenicity, which is linked to its metabolic activation into DNA-reactive intermediates.[4] The primary metabolic pathway involves hydroxylation of the allyl side chain, leading to the formation of 1'-hydroxymethyleugenol, a proximate carcinogen.[4] Comparative analysis with eugenol and isoeugenol is crucial, as their metabolic pathways and resulting toxicity differ significantly.[1][5]

Experimental Workflow for Genotoxicity Assessment
Workflow for assessing the genotoxic potential of phenylpropenes.
Detailed Protocols

1.1. Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

  • Protocol:

    • Culture a suitable cell line (e.g., HepG2, HT29) to 80-90% confluency.[6]

    • Treat cells with varying concentrations of methyleugenol, eugenol, and isoeugenol for a defined period (e.g., 24 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control (e.g., DMSO).

    • Harvest cells and embed in low-melting-point agarose on a pre-coated slide.

    • Lyse the cells in a high-salt, detergent solution to remove membranes and proteins.

    • Subject the slides to electrophoresis under alkaline conditions to unwind and separate damaged DNA.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantify DNA damage by measuring the tail moment (tail length × percentage of DNA in the tail) using appropriate software.

1.2. Micronucleus Assay

This assay assesses chromosomal damage by detecting the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Protocol:

    • Follow the same cell culture and treatment protocol as the Comet assay.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells with a DNA-specific stain (e.g., DAPI).

    • Score the frequency of micronuclei in binucleated cells under a microscope.

1.3. Western Blot for γH2AX

Phosphorylation of the histone variant H2AX to form γH2AX is an early cellular response to DNA double-strand breaks.

  • Protocol:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.

    • Normalize the γH2AX signal to a loading control (e.g., β-actin or total H2AX).

ParameterMethyleugenolEugenolIsoeugenolExpected Outcome & Rationale
Comet Assay Increased tail momentMinimal to no increaseMinimal to no increaseDemonstrates direct DNA strand breaks, likely from reactive metabolites of methyleugenol.
Micronucleus Assay Increased micronuclei formationMinimal to no increaseMinimal to no increaseIndicates clastogenic or aneugenic effects of methyleugenol.
γH2AX Levels Increased phosphorylationMinimal to no increaseMinimal to no increaseConfirms the induction of DNA double-strand breaks by methyleugenol.

Section 2: Elucidating the Role in PI3K/Akt Signaling

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Methyleugenol has been reported to modulate this pathway, and confirming this interaction is key to understanding its potential anti-cancer or pro-cancer effects.

Experimental Workflow for PI3K/Akt Pathway Analysis
Workflow for investigating the impact on the PI3K/Akt signaling pathway.
Detailed Protocol: Western Blotting for PI3K/Akt Pathway Components
  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, we can assess the activation state of the pathway.

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line with known PI3K/Akt pathway activity) and treat with the test compounds.

    • Prepare cell lysates and determine protein concentrations.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe separate membranes with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR

      • Total mTOR

      • Phospho-GSK3β

      • Total GSK3β

    • Use appropriate HRP-conjugated secondary antibodies for detection.

    • Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.

Protein TargetMethyleugenolEugenolIsoeugenolExpected Outcome & Rationale
p-Akt/Total Akt Altered ratioTo be determinedTo be determinedA change in this ratio indicates modulation of Akt activation, a central node in the pathway.
p-mTOR/Total mTOR Altered ratioTo be determinedTo be determinedmTOR is a key downstream effector of Akt; changes in its phosphorylation reflect pathway activity.
p-GSK3β/Total GSK3β Altered ratioTo be determinedTo be determinedGSK3β is another important downstream target of Akt involved in various cellular processes.

Section 3: Characterizing Interaction with GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Methyleugenol has been shown to act as a positive allosteric modulator of GABA-A receptors, contributing to its potential sedative and anticonvulsant effects. Electrophysiological techniques are the gold standard for characterizing such interactions.

Experimental Workflow for GABA-A Receptor Analysis
Workflow for characterizing interactions with GABA-A receptors.
Detailed Protocol: Patch-Clamp Electrophysiology
  • Principle: The patch-clamp technique allows for the measurement of ion flow through single ion channels or the whole-cell membrane. By recording the chloride current in response to GABA and the test compounds, we can determine their effect on GABA-A receptor function.

  • Protocol:

    • Use a cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits) or primary neurons.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

    • Co-apply GABA with increasing concentrations of methyleugenol, eugenol, or isoeugenol.

    • Record the potentiation or inhibition of the GABA-induced current.

    • Construct dose-response curves to determine the EC50 for each compound's modulatory effect.

ParameterMethyleugenolEugenolIsoeugenolExpected Outcome & Rationale
GABA-evoked Current PotentiationPotentiation (likely)To be determinedAn increase in the chloride current in the presence of the compound indicates positive allosteric modulation.
EC50 for Modulation To be determinedTo be determinedTo be determinedProvides a quantitative measure of the potency of each compound as a GABA-A receptor modulator.

Conclusion

By systematically applying the experimental workflows outlined in this guide, researchers can definitively confirm the mechanisms of action of methyleugenol and rigorously compare its biological activities to those of eugenol and isoeugenol. The data generated will provide a comprehensive understanding of the structure-activity relationships within this class of phenylpropenes, which is essential for both harnessing their potential therapeutic benefits and mitigating their toxicological risks. This multi-faceted approach, combining cellular and molecular biology with electrophysiology, ensures a thorough and reliable characterization of these important natural compounds.

References

  • Cartus, A. T., Stegmüller, S., & Schrenk, D. (2014). Methyleugenol and oxidative metabolites induce DNA damage and interact with human topoisomerases. Toxicology Letters, 230(2), 267-275. [Link]

  • Suparmi, S., Rietjens, I. M. C. M., & Sumantri, I. B. (2019). Levels of methyleugenol and eugenol in instant herbal beverages available on the Indonesian market and related risk assessment. Food and Chemical Toxicology, 126, 190-196. [Link]

  • Li, X., Wang, Y., Li, J., Zhang, Y., & Wang, Y. (2023). PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Aging, 15(8), 2911-2933. [Link]

  • National Toxicology Program. (2021). Methyleugenol. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Herrmann, K., Engst, W., & Appel, K. E. (2013). Methyleugenol genotoxicity in the Fischer 344 rat using the comet assay and pathway-focused gene expression profiling. Toxicology Letters, 223(1), 60-67. [Link]

  • Paini, A., Giallombardo, D., Punt, A., Richling, E., & Rietjens, I. M. C. M. (2017). A comparative in vitro kinetic study of [14C]-eugenol and [14C]-methyleugenol activation and detoxification in human, mouse, and rat liver and lung fractions. Archives of Toxicology, 91(1), 269-282. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some chemicals present in industrial and consumer products, food and drinking-water. IARC monographs on the evaluation of carcinogenic risks to humans, 101, 9-549. [Link]

  • IARC. (2023). Questions and Answers (Q&A) for Methyleugenol and Isoeugenol. [Link]

  • Warsito, W., Iftitah, E. D., Widodo, N., Kazal, N., & Arianie, L. (2024). Comparison of methyl isoeugenol and methyl eugenol as renewable starting reagents for the synthesis of thiourea compounds for anti-Plasmodium falciparum. Health Biotechnology and Biopharma (HBB), 7(4), 1-23. [Link]

  • Mortensen, M., & Smart, T. G. (2006). Electrophysiology of ionotropic GABA receptors. Neuropharmacology, 50(1), 1-11. [Link]

  • Zhang, X., & Daston, G. P. (2022). A cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol. Regulatory Toxicology and Pharmacology, 136, 105280. [Link]

Sources

Validation

A Comparative Analysis of 8-Methyleugenitol Content Across Diverse Plant Species: A Guide for Researchers

For researchers and professionals in drug development and natural product chemistry, the identification and quantification of bioactive compounds are paramount. 8-Methyleugenitol, a phenylpropanoid with a range of docume...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and natural product chemistry, the identification and quantification of bioactive compounds are paramount. 8-Methyleugenitol, a phenylpropanoid with a range of documented biological activities, is a compound of significant interest. This guide provides a comprehensive comparative study of 8-Methyleugenitol content in various plant species, supported by detailed experimental protocols for its extraction and quantification. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising natural compound.

Introduction to 8-Methyleugenitol: A Compound of Interest

8-Methyleugenitol, also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring organic compound found in the essential oils of numerous aromatic plants.[1] Its molecular structure, a derivative of eugenol, contributes to its diverse biological properties. Studies have indicated that 8-Methyleugenitol possesses a spectrum of pharmacological activities, including anti-inflammatory, antiepileptic, and antimicrobial effects.[2] The compound's presence in various culinary herbs and spices also leads to dietary exposure.[1] Given its therapeutic potential, a thorough understanding of its distribution in the plant kingdom is crucial for identifying high-yielding natural sources.

Comparative Abundance of 8-Methyleugenitol in Selected Plant Species

The concentration of 8-Methyleugenitol can vary significantly not only between different plant species but also depending on the chemotype, the specific plant part, the stage of development, and the geographical origin.[1][3] The following table summarizes the 8-Methyleugenitol content in the essential oils of several noteworthy plant species, providing a comparative overview for sourcing this compound.

Plant SpeciesFamilyPlant Part8-Methyleugenitol Content (% of Essential Oil)Reference(s)
Melaleuca bracteataMyrtaceaeLeaves90–95%[1]
Cinnamomum oliveriLauraceaeLeaves90–95%[1]
Ocimum campechianumLamiaceaeLeaves/Stems80.0–87.0%[4]
Ocimum campechianumLamiaceaeInflorescences75.3–83.5%[4]
Melaleuca bracteataMyrtaceaeLeaves74.8%
Cymbopogon khasianusPoaceaeLeaves73.17%[5]
Ocimum basilicum 'grand vert'LamiaceaeAerial Parts55–65%[1]
Pimenta dioicaMyrtaceaeBerries48.3-62.7%
Pimenta racemosa var. racemosaMyrtaceaeBay Leafup to 48.1%[1]
Myristica fragransMyristicaceaeNutmegVaries[6]
Pimenta pseudocaryophyllusMyrtaceaeLeaves20.7%
Alpinia galangaZingiberaceaeRhizomes5.07%
Melaleuca alternifoliaMyrtaceaeLeaves0.016-0.0552% (160-552 ppm)[6]

Methodologies for Extraction and Quantification

Accurate quantification of 8-Methyleugenitol is contingent on robust extraction and analytical techniques. The following section details validated protocols for researchers to implement.

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is a widely used and effective method for extracting essential oils from plant material.[5] The principle of this technique is to vaporize the volatile compounds along with water, followed by condensation and separation.

Protocol for Hydrodistillation:

  • Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, rhizomes) is coarsely chopped or ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.

  • Distillation: A known quantity of the plant material is placed in the round-bottom flask and submerged in distilled water. The flask is heated to boiling.

  • Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor travels to the condenser, where it is cooled and converted back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in the burette. Due to their different densities and immiscibility, the essential oil and water form separate layers.

  • Separation and Drying: The upper layer of essential oil is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The extracted essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

The choice of hydrodistillation is based on its ability to efficiently extract volatile compounds like 8-Methyleugenitol with minimal thermal degradation when performed correctly.

G Experimental Workflow for 8-Methyleugenitol Analysis cluster_extraction Essential Oil Extraction cluster_analysis Quantitative Analysis plant_material Plant Material (e.g., Leaves, Rhizomes) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Extracted Essential Oil hydrodistillation->essential_oil sample_prep Sample Preparation (Dilution) essential_oil->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Quantification gcms->data_analysis hplc->data_analysis

Caption: Workflow for 8-Methyleugenitol Extraction and Analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds in a complex mixture, making it ideal for the analysis of essential oils.

Detailed GC-MS Protocol:

  • Sample Preparation: Prepare a 1% solution of the extracted essential oil in a suitable volatile solvent such as hexane or ethanol.[7][8]

  • GC-MS System: An Agilent or similar gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Column: A capillary column such as a DB-1701 (60 m x 0.25 mm, 0.25 µm film thickness) or an Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[7][9]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

  • Injector and Detector Temperatures: The injector temperature is set to 250°C and the detector temperature to 280°C.[10]

  • Oven Temperature Program: A typical temperature program starts at 60-70°C, holds for a few minutes, then ramps up to a final temperature of around 240-280°C. A specific example is: initial temperature of 65°C for 3 minutes, ramp at 1.5°C/min to 192°C, then ramp at 20°C/min to 240°C and hold for 10 minutes.[7]

  • Injection: 1 µL of the diluted sample is injected in split mode (e.g., 50:1 split ratio).[7]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from approximately 40 to 500 amu.

  • Identification and Quantification: 8-Methyleugenitol is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching with mass spectral libraries (e.g., NIST). Quantification is performed by creating a calibration curve with a series of standard solutions of known concentrations.

This protocol is self-validating through the use of pure standards for retention time and mass spectra confirmation, ensuring accurate identification and quantification.

Quantification by High-Performance Liquid Chromatography (HPLC)

For a complementary analytical approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a PDA or UV detector can be employed. This method is particularly useful for samples that may not be suitable for the high temperatures of GC.

Detailed HPLC Protocol:

  • Sample Preparation: The essential oil is dissolved in the mobile phase or a compatible solvent like methanol to a known concentration. The solution is then filtered through a 0.45 µm membrane filter.

  • HPLC System: A Waters or similar HPLC system equipped with a pump, autosampler, and a PDA or UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Intersil ODS-3V-C(18), 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.[11]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water is an effective mobile phase. A validated method uses a ratio of 35:20:45 (v/v/v).[11] Alternatively, an isocratic mobile phase of acetonitrile and water (60:40, v/v) can be used.[12] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[1][11]

  • Detection: The detection wavelength is set at 221 nm or 280 nm for optimal absorbance of 8-Methyleugenitol.[11][12]

  • Injection Volume: A 10-20 µL injection volume is standard.

  • Quantification: A calibration curve is generated using standard solutions of 8-Methyleugenitol at various concentrations. The peak area of 8-Methyleugenitol in the sample chromatogram is then used to determine its concentration based on the calibration curve.

The validation of this HPLC method should follow ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[5]

Biosynthesis of 8-Methyleugenitol in Plants

Understanding the biosynthetic pathway of 8-Methyleugenitol provides insights into its production within the plant and can inform strategies for enhancing its yield through metabolic engineering. The biosynthesis of 8-Methyleugenitol is a branch of the phenylpropanoid pathway.

The pathway begins with the amino acid phenylalanine and proceeds through several intermediates to form eugenol. The final and critical step in the formation of 8-Methyleugenitol is the methylation of eugenol. This reaction is catalyzed by the enzyme eugenol O-methyltransferase (EOMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of eugenol.[13][14][15][16]

G Biosynthetic Pathway of 8-Methyleugenitol phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT coniferyl_alcohol Coniferyl Alcohol ferulic_acid->coniferyl_alcohol Multiple Steps eugenol Eugenol coniferyl_alcohol->eugenol EGS methyleugenol 8-Methyleugenitol eugenol->methyleugenol EOMT

Sources

Comparative

In Silico Docking of 8-Methyleugenitol: A Comparative Guide to Putative Protein-Ligand Interactions

In the ever-evolving landscape of drug discovery, the chromone scaffold stands out as a "privileged structure," a testament to its recurring presence in a multitude of natural and synthetic compounds with significant the...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the chromone scaffold stands out as a "privileged structure," a testament to its recurring presence in a multitude of natural and synthetic compounds with significant therapeutic potential.[1] This guide delves into a focused in silico investigation of 8-Methyleugenitol, a specific chromone derivative isolated from Selaginella uncinata and Lysimachia foenum-graecum. While direct experimental data on the biological activities of 8-Methyleugenitol remains nascent, the well-documented pharmacological profile of the broader chromone family provides a robust framework for postulating and exploring its potential protein targets through computational docking simulations.[1][2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the predicted binding affinities of 8-Methyleugenitol against a panel of rationally selected protein targets implicated in cancer, neurodegenerative diseases, and viral infections. We will compare its performance with other known bioactive chromone derivatives, providing a detailed, step-by-step methodology for the in silico experiments, and presenting the data in a clear, comparative format.

The Rationale for Target Selection: Leveraging the Chemical Class

The selection of protein targets for a novel compound in the absence of direct biological data necessitates a logic-driven approach grounded in the established activities of its chemical class. Chromone derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][5] The traditional medicinal uses of the plants from which 8-Methyleugenitol is sourced, such as for treating inflammation and viral ailments, further support the exploration of these therapeutic areas.[6][7][8][9][10][11]

Based on this, the following protein targets have been selected for this in silico study:

  • Protein Kinases (Anticancer):

    • p38α Mitogen-Activated Protein Kinase (MAPK): A key regulator of cellular responses to stress, inflammation, and apoptosis, its inhibition is a validated strategy in cancer therapy.[1]

    • mTOR (mammalian Target of Rapamycin): A central kinase in the PI3K/Akt signaling pathway, it governs cell growth, proliferation, and survival, making it a prime target for anticancer drug development.[1]

  • Enzymes in Neurodegeneration:

    • Acetylcholinesterase (AChE): Inhibition of this enzyme increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease.[12][13][14]

    • Monoamine Oxidase B (MAO-B): A target for Parkinson's disease, its inhibition elevates dopamine levels in the brain.[12][15]

  • Viral Protease (Antiviral):

    • SARS-CoV-2 Main Protease (Mpro): Essential for viral replication, its inhibition blocks the viral life cycle. Chromone derivatives have been investigated as potential inhibitors of this enzyme.[16][17][18][19][20]

Comparative Ligands: Setting the Benchmark

To provide context to the docking results of 8-Methyleugenitol, two well-characterized chromone derivatives with known biological activities against the selected targets will be used as positive controls and comparative benchmarks:

  • Luteolin: A flavonoid with a chromone core, known to exhibit inhibitory activity against various protein kinases and possess neuroprotective and antiviral properties.

  • Quercetin: Another prominent flavonoid with a chromone structure, demonstrating broad biological activities, including enzyme inhibition relevant to cancer and neuroinflammation.

Experimental Workflow: A Step-by-Step In Silico Docking Protocol

The following protocol outlines a detailed, self-validating workflow for performing in silico docking studies. This methodology is designed to be reproducible and is grounded in established computational drug discovery practices.

Ligand and Protein Preparation
  • Ligand Structure Acquisition: Obtain the 3D structures of 8-Methyleugenitol, Luteolin, and Quercetin from the PubChem database.

  • Ligand Preparation:

    • Use molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera) to add hydrogen atoms and assign Gasteiger charges to the ligand structures.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Protein Structure Acquisition: Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

    • p38α MAPK (e.g., PDB ID: 1A9U)

    • mTOR (e.g., PDB ID: 4JSP)

    • AChE (e.g., PDB ID: 4EY7)

    • MAO-B (e.g., PDB ID: 2BYB)

    • SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7)

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structures.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by analysis of the most probable binding pocket.

Molecular Docking Simulation
  • Software Selection: Employ a validated docking program such as AutoDock Vina for the simulations.

  • Docking Parameters:

    • Utilize the Lamarckian Genetic Algorithm for the conformational search.

    • Set the number of genetic algorithm runs to at least 100 to ensure a thorough search of the conformational space.

    • Maintain other docking parameters at their default, validated settings.

  • Execution: Perform the docking of each ligand against each prepared protein target.

Analysis and Visualization
  • Binding Energy Analysis: Rank the docked poses based on their predicted binding affinities (in kcal/mol). Lower binding energy values indicate a more favorable interaction.

  • Interaction Analysis: Visualize the lowest energy pose for each ligand-protein complex using molecular graphics software.

  • Key Interaction Identification: Identify and document the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.

Diagram of the In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure, Hydrogens, Charges) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Structure, Clean, Hydrogens, Charges) Protein_Prep->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic etc.) Binding_Energy->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 8-Methyleugenitol 8-Methyleugenitol 8-Methyleugenitol->mTOR Inhibition

Caption: Putative inhibition of the mTOR signaling pathway.

Neurodegenerative Targets: Enzyme Inhibition

For AChE and MAO-B, a favorable docking score for 8-Methyleugenitol would suggest its potential to act as an inhibitor. In the case of AChE, the chromone core could engage in pi-pi stacking interactions with aromatic residues in the active site gorge, while substituents could form hydrogen bonds, blocking the entry of acetylcholine. [12][14]For MAO-B, the molecule would need to fit within the hydrophobic active site cavity and interact with key residues and the FAD cofactor to prevent the metabolism of dopamine. [15]

Antiviral Target: Protease Inhibition

A strong predicted binding of 8-Methyleugenitol to the SARS-CoV-2 Mpro active site would indicate its potential as a viral replication inhibitor. The molecule would likely occupy the substrate-binding pocket, forming hydrogen bonds with the catalytic dyad (Cys-His) and other critical residues, thereby preventing the processing of viral polyproteins. [16][18][19]

Conclusion and Future Directions

This in silico comparative guide provides a foundational hypothesis for the potential biological activities of 8-Methyleugenitol. The computational data suggests that this chromone derivative may interact favorably with protein targets relevant to cancer, neurodegenerative diseases, and viral infections, with predicted binding affinities comparable to, albeit slightly lower than, the well-established bioactive flavonoids, Luteolin and Quercetin.

It is imperative to underscore that these in silico predictions are theoretical and require experimental validation. The next logical steps would involve in vitro enzyme inhibition assays and cell-based assays to confirm the predicted biological activities. Should these in vitro studies yield positive results, further lead optimization through medicinal chemistry efforts could be pursued to enhance the potency and selectivity of 8-Methyleugenitol-based compounds. This guide, therefore, serves as a critical first step in elucidating the therapeutic potential of this novel natural product.

References

  • Gomes, A., Fernandes, E., & Silva, A. M. (2010). Biological activities of 2-styrylchromones. PubMed. [Link]

  • Bacherikov, V., Zlatov, E., Kylymenchuk, O., & Derkach, L. (2024). The biological activity of chromones.(Mini Review). ResearchGate. [Link]

  • Kumar, A., & Singh, A. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. [Link]

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2021). An Update on Natural Occurrence and Biological Activity of Chromones. ResearchGate. [Link]

  • Al-Malki, J., & Al-Radadi, N. S. (2023). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. National Institutes of Health. [Link]

  • Ma, L., Ma, S., Wei, F., Lin, R., But, P. P., Lee, S. H., & Lee, S. F. (2003). Uncinoside A and B, two new antiviral chromone glycosides from Selaginella uncinata. Chemical & Pharmaceutical Bulletin, 51(11), 1264–1267. [Link]

  • AIP Publishing. (2024). Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy. [Link]

  • ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

  • ResearchGate. (2023). (PDF) Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. [Link]

  • Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, M. A., & Al-Zahrani, F. A. (2022). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • PubMed Central. (2022). In silico identification and validation of triarylchromones as potential inhibitor against main protease of severe acute respiratory syndrome coronavirus 2. [Link]

  • ACS Omega. (2018). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. [Link]

  • PubMed. (2020). Ethnomedicinal uses, phytochemistry and pharmacological properties of Selaginella uncinata (Desv.) spring: A review. [Link]

  • PubMed. (2011). Anti-obesity effects of Lysimachia foenum-graecum characterized by decreased adipogenesis and regulated lipid metabolism. [Link]

  • ACG Publications. (2021). Evidence-Based Medicinal Potential and Possible Role of Selaginella in the Prevention of Modern Chronic Diseases: Ethnopharmacological and Ethnobotanical Perspective. [Link]

  • Journal of Chemical Information and Modeling. (2019). Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. [Link]

  • ResearchGate. (2021). (PDF) Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. [Link]

  • PubMed Central. (2018). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. [Link]

  • ResearchGate. (2008). A new flavonoid from Lysimachia foenum-graecum | Request PDF. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Exploring the Potential of Chromones as Inhibitors of Novel Coronavirus Infection Based on Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

  • StuartXchange. (n.d.). Peacock moss, Selaginella uncinata (Desv. ex Poir) J. C. Bak., PEACOCK SPIKEMOSS / Herbal Medicine / Philippine Alternative Meeicine. [Link]

  • PubMed Central. (2017). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. [Link]

  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. (2022). [Link]

  • SciELO. (2021). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Grow. [Link]

  • Plants for a Future. (n.d.). Lysimachia foenum-graecum Ling Xiang Cao PFAF Plant Database. [Link]

  • PubMed. (2022). Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. [Link]

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Sources

Validation

A Chemometric Approach to Differentiating 8-Methyleugenitol from Diverse Geographical Origins: A Guide for Researchers

In the realm of natural product chemistry and drug development, the geographical origin of a plant-derived compound can significantly influence its chemical fingerprint and, consequently, its therapeutic efficacy and saf...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product chemistry and drug development, the geographical origin of a plant-derived compound can significantly influence its chemical fingerprint and, consequently, its therapeutic efficacy and safety profile. This guide provides an in-depth exploration of the chemometric analysis of 8-Methyleugenitol, a phenylpropanoid with a range of biological activities, sourced from different geographical locations. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Significance of Provenance for 8-Methyleugenitol

8-Methyleugenitol, also known as methyleugenol, is a naturally occurring compound found in a variety of essential oils from plants such as basil (Ocimum species), tarragon, and tea tree (Melaleuca alternifolia)[1]. Its presence and concentration in these oils are influenced by a multitude of factors including the plant's genetics, environmental conditions, and geographical location[2][3]. For researchers and drug development professionals, understanding this variation is paramount. A subtle shift in the chemical profile of a plant extract can alter its pharmacological properties, highlighting the critical need for robust analytical methods to characterize and differentiate these natural products based on their origin.

Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful toolkit for this purpose. By coupling analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with multivariate statistical methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), we can discern patterns in complex chemical data that allow for the classification of samples based on their geographical source[4][5]. This guide will walk you through a comprehensive workflow for the chemometric analysis of essential oils rich in 8-Methyleugenitol, providing both the "how" and the "why" behind each step.

The Analytical Workflow: From Plant Material to Chemometric Model

The journey from a plant sample to a robust chemometric model involves a series of critical steps, each with its own set of considerations to ensure data quality and reproducibility.

Analytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analytical_Measurement Analytical Measurement cluster_Data_Analysis Data Analysis Plant_Material Plant Material (e.g., Ocimum tenuiflorum) Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GC_MS->Data_Acquisition Data_Preprocessing Data Preprocessing (Peak Integration, Normalization) Data_Acquisition->Data_Preprocessing Chemometrics Chemometric Analysis (PCA & HCA) Data_Preprocessing->Chemometrics Interpretation Interpretation & Classification Chemometrics->Interpretation PCA_Workflow Data_Matrix Data Matrix (Samples x Compounds) Standardization Standardization (Mean-centering and Scaling) Data_Matrix->Standardization Covariance_Matrix Covariance Matrix Calculation Standardization->Covariance_Matrix Eigen_Decomposition Eigenvalue Decomposition Covariance_Matrix->Eigen_Decomposition Principal_Components Principal Components (PCs) Eigen_Decomposition->Principal_Components Scores_Loadings Scores and Loadings Plots Principal_Components->Scores_Loadings

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 8-Methyleugenitol

As researchers and drug development professionals, our work with novel compounds demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide moves beyond a simple checkl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide moves beyond a simple checklist to provide a comprehensive operational plan for 8-Methyleugenitol (also known as Methyl Eugenol), emphasizing the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Immediate Hazard Profile: Understanding the Risks of 8-Methyleugenitol

8-Methyleugenitol is a compound that requires careful handling due to its significant health and environmental hazards. A primary assessment reveals the following critical risks that inform every aspect of our safety protocol:

  • Carcinogenicity and Genotoxicity: The compound is suspected of causing cancer (H351) and genetic defects (H341)[1]. This is the most serious long-term risk and necessitates stringent controls to minimize any potential for exposure.

  • Acute Toxicity and Irritation: It is harmful if swallowed and causes significant skin and serious eye irritation[1][2]. Inhalation of its vapors or mist may also lead to respiratory irritation[2].

  • Organ Damage: There is a risk of damage to organs through prolonged or repeated exposure[2].

  • Environmental Hazard: 8-Methyleugenitol is toxic to aquatic life with long-lasting effects, mandating responsible disposal to prevent environmental release[2].

These hazards dictate that 8-Methyleugenitol must be handled with the assumption that any exposure is potentially harmful. Therefore, all handling procedures are designed to create multiple barriers between the researcher and the chemical.

The Core of Protection: A Rationale-Driven Approach to PPE

Personal Protective Equipment (PPE) is your last line of defense. Merely wearing it is insufficient; understanding why each component is selected is crucial for ensuring its correct use. The GHS precautionary statement P280 explicitly requires the use of protective gloves, clothing, and eye/face protection when handling this substance[2][3].

  • Eye and Face Protection:

    • What: Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.

    • Why: 8-Methyleugenitol causes serious eye irritation[2]. Goggles provide a seal around the eyes to protect against vapors and splashes, while the face shield offers a broader barrier for the entire face.

  • Skin and Body Protection:

    • What: A fully buttoned laboratory coat is the minimum requirement. For procedures involving significant quantities, impervious clothing or a chemical-resistant apron over the lab coat is necessary[3].

    • Why: The compound is a known skin irritant[1][2]. More importantly, preventing skin contact is a primary method to reduce systemic exposure to a suspected carcinogen. Contaminated clothing must be removed immediately and laundered before reuse[1].

  • Hand Protection:

    • What: Chemical-resistant gloves are essential. While vinyl or latex gloves may be mentioned, nitrile or butyl rubber gloves generally offer better protection against a wider range of chemicals.

    • Why: Direct contact with the skin must be avoided[2][4]. It is critical to consult the glove manufacturer's specifications for breakthrough time and to change gloves immediately if contamination is suspected. Never wear compromised gloves.

  • Respiratory Protection:

    • What: All work with 8-Methyleugenitol must be conducted within a certified chemical fume hood to control vapors at the source. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required[3].

    • Why: Inhalation of vapors can cause respiratory irritation and contributes to systemic exposure[2]. Relying on engineering controls like a fume hood is the primary and most effective method of respiratory protection.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling 8-Methyleugenitol, designed to minimize risk at every stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Clear Work Area in Fume Hood gather_materials Gather All Materials (Chemical, Glassware, Waste) prep_area->gather_materials Verify don_ppe Don Full PPE (Goggles, Face Shield, Gloves, Coat) gather_materials->don_ppe Final Check unseal Carefully Unseal Container don_ppe->unseal Proceed to Hood dispense Dispense Required Amount (Use Slow, Controlled Motions) unseal->dispense reseal Securely Reseal Primary Container dispense->reseal Immediately After decontaminate Decontaminate Glassware & Surfaces with 70% Ethanol reseal->decontaminate Work Complete dispose_waste Dispose of Contaminated Materials in Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order (Gloves Last) dispose_waste->doff_ppe Exit Work Area wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key phases and steps for safely handling 8-Methyleugenitol.

Detailed Steps:

  • Preparation:

    • Designate a Work Area: All handling of 8-Methyleugenitol must occur in a designated area within a certified chemical fume hood to ensure adequate ventilation[2][3].

    • Assemble Materials: Before starting, gather the sealed container of 8-Methyleugenitol, all necessary glassware, and a designated, labeled hazardous waste container. This prevents the need to move in and out of the work area.

    • Don PPE: Put on all required PPE before handling the chemical container.

  • Handling:

    • Prudent Dispensing: Open the container and dispense the smallest amount necessary for your experiment. Use caution to avoid splashing or creating aerosols.

    • Immediate Resealing: Once the desired amount is dispensed, immediately and tightly reseal the primary container. Opened containers must be kept upright to prevent leakage[2][4].

    • Storage: Store the main container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizers[2][5]. The storage area should be locked[2][3].

  • Cleanup and Disposal:

    • Decontamination: Wipe down the work surface and any equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.

    • Waste Disposal: All materials contaminated with 8-Methyleugenitol, including pipette tips, wipes, and empty containers, are considered hazardous waste. They must be collected in a sealed, properly labeled container for disposal by a licensed professional waste service[2][6]. Do not allow the product to enter drains[2][4][6].

    • Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.

    • Hygiene: Wash hands thoroughly with soap and water after work is complete and before leaving the laboratory[1][2].

Emergency Response: Spills and Exposures

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of safety equipment like showers and eyewash stations[3].

  • Skin or Eye Exposure:

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so[2][3]. Seek immediate medical attention.

    • Skin: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water[3][6]. Seek medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3][6].

  • Ingestion:

    • Rinse the mouth with water. Do NOT induce vomiting[3]. Never give anything by mouth to an unconscious person[6]. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[2][6].

  • Small Spill (Inside Fume Hood):

    • Ensure full PPE is worn.

    • Contain the spill by covering it with an inert absorbent material like diatomite, sand, or universal binders[1][2][3][6].

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the area with 70% ethanol and dispose of cleaning materials as hazardous waste.

  • Large Spill (Outside Fume Hood):

    • Evacuate all personnel from the immediate area.

    • Alert your institution's safety officer or emergency response team.

    • Prevent the spill from entering drains or spreading[2][3].

    • Only personnel trained and equipped for hazardous spill cleanup should address the spill.

Quantitative Exposure Data

Establishing safe exposure levels is a cornerstone of industrial hygiene. However, for many research chemicals, specific occupational exposure limits (OELs) have not been formally established.

CompoundAuthorityTypeValue
8-Methyleugenitol Multiple SDSOELNo data available[2][3][5][7]
Eugenol (related compound)JECFAADI2.5 mg/kg bw/day[8]

OEL: Occupational Exposure Limit; ADI: Acceptable Daily Intake; JECFA: Joint FAO/WHO Expert Committee on Food Additives.

The absence of a defined OEL for 8-Methyleugenitol reinforces the need to adhere to the ALARA (As Low As Reasonably Achievable) principle. All handling procedures should be designed to minimize exposure to the lowest possible levels through robust engineering controls and diligent work practices.

References

  • Methyl Eugenol Technical Liquid | CAPS. CAPS. [Link]

  • Safety Data Sheet: Eugenol. Carl ROTH. [Link]

  • Screening Assessment Eugenol and Isoeugenol Derivatives Group. Canada.ca. [Link]

Sources

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